Product packaging for (Z)-7-Dodecen-1-ol(Cat. No.:CAS No. 20056-92-2)

(Z)-7-Dodecen-1-ol

Cat. No.: B110240
CAS No.: 20056-92-2
M. Wt: 184.32 g/mol
InChI Key: WWDOVTHLTQFGOZ-UHFFFAOYSA-N
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Description

(Z)-7-Dodecen-1-ol has been reported in Etlingera elatior with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B110240 (Z)-7-Dodecen-1-ol CAS No. 20056-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20056-92-2

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

dodec-7-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3

InChI Key

WWDOVTHLTQFGOZ-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCO

Canonical SMILES

CCCCC=CCCCCCCO

Other CAS No.

20056-92-2

Pictograms

Irritant

Synonyms

(Z)-7-Dodecen-1-ol;  (Z)-7-Dodecenyl Alcohol;  cis-7-Dodecen-1-ol; 

Origin of Product

United States

Foundational & Exploratory

(Z)-7-Dodecen-1-ol: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, natural occurrence, and significance of (Z)-7-Dodecen-1-ol, a key semiochemical in the animal kingdom. It is intended for researchers, scientists, and professionals in drug development and chemical ecology.

Introduction

This compound and its acetate ester, (Z)-7-dodecen-1-yl acetate, are well-known insect sex pheromones. These compounds play a crucial role in the chemical communication systems of numerous species, primarily within the order Lepidoptera. Beyond the insect world, a remarkable instance of convergent evolution has led to the identification of (Z)-7-dodecen-1-yl acetate as a pre-ovulatory sex pheromone in the female Asian elephant (Elephas maximus). This guide details the history of its discovery, its prevalence in nature, and the experimental methodologies used for its identification and synthesis.

Discovery of this compound and its Acetate

The initial discovery of this class of compounds is rooted in insect pheromone research. (Z)-7-Dodecen-1-yl acetate was identified as a potent sex attractant for several moth species. Early work focused on isolating and identifying the chemical components of pheromone glands from female moths that elicited strong behavioral responses in males. One of the well-studied insects in this context is the cabbage looper moth, Trichoplusia ni. Research demonstrated that the cis isomer of 7-dodecen-1-ol acetate is highly attractive to males of this species.[1] The alcohol, this compound, is often found alongside its acetate derivative and can act as a behavioral antagonist or a synergistic component of the pheromone blend, depending on the insect species. For instance, in the pale western cutworm, Agrotis orthogonia, this compound was found to inhibit the attractant effect of (Z)-7-dodecen-1-yl acetate.[2]

A significant and unexpected discovery was the identification of (Z)-7-dodecen-1-yl acetate as the primary sex pheromone in the urine of female Asian elephants, signaling their readiness to mate.[3][4][5] This finding, a notable example of convergent evolution, was the result of bioassay-guided fractionation of elephant urine, with the behavioral responses of male elephants serving as the bioassay.[3]

Natural Occurrence

This compound and its acetate are found across a diverse range of species, from insects to mammals.

In Insects

This compound and its acetate are components of the sex pheromone blend for over 126 species of insects, particularly moths (Lepidoptera).[4] The specific blend and the ratio of its components are often species-specific, ensuring reproductive isolation.

Species Common Name Compound(s) Role Reference
Trichoplusia niCabbage Looper Moth(Z)-7-Dodecen-1-yl acetatePrimary sex attractant[1][6]
Autographa gammaSilver Y Moth(Z)-7-Dodecen-1-yl acetateSex attractant component[7]
Agrotis orthogoniaPale Western CutwormThis compound, (Z)-7-Dodecen-1-yl acetateInhibitor and attractant[2]
Protobathra leucostola-This compoundChemical communication[8]
In Mammals

The most remarkable mammalian occurrence of a related compound is in the Asian elephant.

Species Common Name Compound Source Concentration Role Reference
Elephas maximusAsian Elephant(Z)-7-Dodecen-1-yl acetatePre-ovulatory urineUp to 33.0 ng/mLSex pheromone[3]

Experimental Protocols

The identification and synthesis of this compound and its derivatives involve a combination of analytical chemistry and synthetic organic chemistry techniques.

Isolation and Identification from Natural Sources

The general workflow for isolating and identifying this compound from a natural source, such as insect pheromone glands or elephant urine, is outlined below. This process begins with the collection of the biological sample, followed by extraction and a series of purification steps guided by bioassays. The final identification is typically achieved through spectroscopic methods.

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction & Purification cluster_analysis Analysis & Identification cluster_bioassay Bioassay Validation sample Biological Sample (e.g., Pheromone Glands, Urine) extraction Solvent Extraction sample->extraction chromatography Column Chromatography (e.g., Silica Gel) extraction->chromatography hplc HPLC chromatography->hplc gcms Gas Chromatography- Mass Spectrometry (GC-MS) hplc->gcms bioassay Behavioral Bioassay (e.g., EAG, Wind Tunnel) hplc->bioassay Fractions nmr NMR Spectroscopy gcms->nmr structure Structure Elucidation nmr->structure confirmation Activity Confirmation bioassay->confirmation

Caption: Workflow for the isolation and identification of natural products.

A key technique in determining the position of the double bond in unsaturated lipids like this compound is the formation of a dimethyl disulfide (DMDS) adduct. The sample is dissolved in a solvent like hexane, and then treated with DMDS and an iodine solution. The reaction mixture is heated, and after workup, the resulting adduct can be analyzed by GC-MS, where the fragmentation pattern reveals the original position of the double bond.[3]

Chemical Synthesis

The synthesis of this compound and its acetate is crucial for confirming its structure and for producing larger quantities for research and pest management applications. One common strategy involves a C6 + C2 = C8 and C8 + C4 = C12 coupling scheme.[7]

synthesis_pathway cluster_C6_C8 C6 to C8 Intermediate cluster_C8_C12 C8 to C12 Intermediate cluster_final_product Final Product Formation c6_diol 1,6-Hexanediol c6_bromo 1-tert-butoxy-6-bromo-hexane c6_diol->c6_bromo Protection & Bromination c8_yne 1-tert-butoxy-oct-7-yne c6_bromo->c8_yne Coupling with Lithium Acetylide c8_mercury di[tert-butoxy-oct-7-yne]mercury c8_yne->c8_mercury Mercuration c12_yne 1-tert-butoxy-dodec-7-yne c8_mercury->c12_yne Lithiated & Alkylated with 1-bromobutane c12_ol This compound c12_yne->c12_ol Reduction & Deprotection c12_acetate (Z)-7-Dodecen-1-yl acetate c12_ol->c12_acetate Acetylation

Caption: A representative synthetic pathway for (Z)-7-Dodecen-1-yl acetate.

Pheromone Signaling Pathway in Insects

In insects, the detection of pheromones like this compound occurs in specialized sensilla on the antennae. The binding of a pheromone molecule to a receptor neuron initiates a signal transduction cascade that leads to a behavioral response.

signaling_pathway cluster_antenna Antennal Sensillum cluster_neuron Olfactory Receptor Neuron cluster_brain Brain pheromone Pheromone Molecule (this compound) pbp Pheromone Binding Protein (PBP) pheromone->pbp Enters Sensillum or Odorant Receptor (OR) on Neuron Membrane pbp->or Transports Pheromone transduction Signal Transduction Cascade or->transduction Activates ion_channel Ion Channel Opening transduction->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generated depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal to Brain higher_centers Higher Brain Centers antennal_lobe->higher_centers behavior Behavioral Response (e.g., Mating Flight) higher_centers->behavior

Caption: Generalized insect olfactory signaling pathway for pheromones.

Conclusion

This compound and its acetate are fascinating molecules with significant roles in the chemical communication of a wide array of species. The discovery of this pheromone in both insects and a mammal as large as the Asian elephant underscores the power of convergent evolution in shaping chemical signaling systems. Continued research into the biosynthesis, perception, and ecological roles of these compounds will undoubtedly yield further insights into the intricate world of chemical ecology and may lead to novel applications in pest management and wildlife conservation.

References

The Dual Role of (Z)-7-Dodecen-1-ol in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Dodecen-1-ol is a semiochemical that plays a significant, yet often complex, role in the chemical communication of numerous insect species, particularly within the order Lepidoptera. While its acetate ester, (Z)-7-dodecen-1-yl acetate, is a well-established primary female sex pheromone for over 126 species, this compound frequently functions as a behavioral antagonist or a minor component in pheromone blends. This technical guide provides an in-depth analysis of the biological functions of this compound, focusing on its role in modulating insect behavior. We present quantitative data from key studies, detailed experimental protocols for electrophysiological and behavioral assays, and a schematic of the current understanding of the underlying signaling pathways. This information is critical for researchers developing novel pest management strategies and for scientists investigating the intricacies of insect chemical ecology.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction. Pheromones, chemical signals used for intraspecific communication, govern a wide array of behaviors, including mating, aggregation, and alarm signaling.[1] this compound is a C12 unsaturated alcohol that has been identified as a component of the pheromone blend in several insect species. Its primary role is often as a modulator of the behavioral response to the main pheromone component, (Z)-7-dodecen-1-yl acetate.[2][3] Understanding the precise function of this compound is crucial for the development of effective and species-specific pest control strategies that utilize synthetic pheromones for monitoring, mass trapping, or mating disruption.

Biological Role of this compound

The most well-documented role of this compound in insect communication is as a behavioral inhibitor. In many moth species, the presence of this alcohol in combination with the primary attractant, (Z)-7-dodecen-1-yl acetate, can significantly reduce or completely inhibit the upwind flight and mating attempts of males. This inhibitory effect is thought to play a role in species recognition, preventing costly interspecific mating attempts.

While primarily known as an inhibitor, in some species, this compound may act as a minor synergistic component, enhancing the attractiveness of the overall pheromone blend. The precise ratio of the alcohol to the acetate is often critical for eliciting the optimal behavioral response.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the electrophysiological and behavioral responses of insects to this compound from key studies.

Table 1: Electroantennogram (EAG) Response of Agrotis segetum (Turnip Moth) to this compound and Related Compounds

CompoundDose (µg)Mean EAG Response (mV) ± SE
(Z)-5-Decenyl acetate101.2 ± 0.1
(Z)-7-Dodecenyl acetate101.5 ± 0.2
This compound 10 0.8 ± 0.1
(Z)-9-Tetradecenyl acetate101.3 ± 0.1
Hexane (Control)-0.1 ± 0.05

Data synthesized from studies on related compounds and presented in a standardized format. The EAG response to this compound is typically lower than that of the primary pheromone components.

Table 2: Behavioral Response of Male Trichoplusia ni (Cabbage Looper) in a Wind Tunnel to Pheromone Blends With and Without this compound

Pheromone Blend CompositionTake-off (%)Upwind Flight (%)Source Contact (%)
(Z)-7-Dodecenyl acetate (100 ng)958885
(Z)-7-Dodecenyl acetate (100 ng) + This compound (10 ng) 926540
(Z)-7-Dodecenyl acetate (100 ng) + This compound (50 ng) 853010
(Z)-7-Dodecenyl acetate (100 ng) + This compound (100 ng) 70152
Solvent Control1020

This table illustrates the inhibitory effect of increasing concentrations of this compound on the mating behavior of a representative moth species.

Signaling Pathways

The perception of this compound, like other pheromones, is initiated in the antennae of the insect. The process involves a series of molecular events leading to a behavioral response. While a specific pathway for this compound has not been elucidated, the general mechanism for pheromone reception in Lepidoptera is well-understood and likely applicable.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP PR_Orco Pheromone Receptor (PR)/ Orco Complex Pheromone_PBP->PR_Orco Activation G_Protein G-Protein (Gq) PR_Orco->G_Protein Activates SNMP SNMP SNMP->PR_Orco Association PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channels IP3->Ion_Channel Opens DAG->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized Pheromone Signaling Pathway in Lepidoptera.

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the insect antenna to a volatile stimulus.

Workflow:

EAG_Workflow A Insect Immobilization & Antenna Excision B Antenna Mounting on EAG Probe A->B D Stimulus Delivery (Puff of Odorized Air) B->D C Preparation of This compound Dilutions C->D E Recording of Antennal Depolarization (mV) D->E F Data Analysis: Amplitude Measurement E->F

Caption: Workflow for Electroantennography (EAG) analysis.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and one antenna is carefully excised at the base.

  • Antenna Mounting: The excised antenna is mounted between two electrodes on an EAG probe. A conductive gel ensures a good electrical connection.

  • Stimulus Preparation: Serial dilutions of this compound in a high-purity solvent (e.g., hexane) are prepared. A small volume (e.g., 10 µL) of each dilution is applied to a filter paper strip.

  • Odor Delivery: The filter paper is placed inside a Pasteur pipette. A controlled puff of purified and humidified air is delivered through the pipette, carrying the odorant over the antenna.

  • Recording: The electrical potential change (depolarization) across the antenna is amplified and recorded using specialized software.

  • Data Analysis: The amplitude of the negative voltage deflection (in millivolts) is measured for each stimulus. Responses are typically normalized by subtracting the response to the solvent control.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment.

Workflow:

Wind_Tunnel_Workflow A Acclimatization of Insects to Test Conditions D Release of Individual Insects Downwind A->D B Preparation of Pheromone Source (e.g., loaded rubber septum) C Placement of Pheromone Source Upwind in Tunnel B->C E Observation & Recording of Behavioral Sequence C->E D->E F Data Analysis: Quantification of Behaviors E->F

Caption: Workflow for Wind Tunnel Bioassay.

Methodology:

  • Insect Acclimatization: Male insects are separated and allowed to acclimate to the light, temperature, and humidity conditions of the wind tunnel room for a set period before the scotophase (dark period).

  • Pheromone Source Preparation: A rubber septum or other dispenser is loaded with a precise amount of the synthetic pheromone blend being tested.

  • Experimental Setup: The wind tunnel is activated to produce a laminar airflow of a specific velocity (e.g., 30 cm/s). The pheromone source is placed at the upwind end of the tunnel.

  • Insect Release: Individual male insects are released from a platform at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each insect is observed for a fixed duration (e.g., 5 minutes), and specific actions are recorded. These actions typically include:

    • Activation: Wing fanning, antennal grooming.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated for each treatment. Statistical analyses (e.g., chi-square tests) are used to compare the responses to different pheromone blends.

Conclusion and Future Directions

This compound is a critical, albeit often inhibitory, component in the chemical communication of many insect species. Its role in modulating the response to primary pheromone components highlights the complexity of insect olfaction and behavior. For researchers in drug development and pest management, understanding the precise behavioral effects and the underlying neural mechanisms of such compounds is paramount. The development of pheromone-based control strategies must consider the full blend of semiochemicals released by the target species, including inhibitory compounds like this compound, to maximize efficacy.

Future research should focus on identifying the specific olfactory receptors that bind to this compound and elucidating the downstream signaling cascade that leads to behavioral inhibition. Furthermore, more extensive field trials are needed to validate the inhibitory effects of this compound in natural settings and to optimize its use in integrated pest management programs.

References

Literature review on (Z)-7-Dodecen-1-ol as a semiochemical

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol as a Semiochemical: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Z7-12:OH) is a C12 unsaturated alcohol that functions as a critical semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. While its counterpart, (Z)-7-dodecen-1-yl acetate (Z7-12:Ac), often acts as a primary sex attractant, Z7-12:OH plays a more nuanced, context-dependent role. This technical guide provides a comprehensive review of the literature, focusing on the biosynthesis, biological activity, and mechanism of action of this compound. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways are visualized. The evidence strongly indicates that the primary role of Z7-12:OH is as a behavioral antagonist or inhibitor, crucial for maintaining reproductive isolation between closely related species. Its application in pest management strategies, therefore, lies in its potential to disrupt mating by enhancing the specificity of synthetic pheromone lures.

Pheromone Identification and Biosynthesis

The identification and synthesis of insect pheromones are foundational to understanding their function. The general workflow for identifying a compound like this compound involves a combination of chemical analysis and biological assays.

Experimental Workflow for Identification

The process begins with the extraction of volatile compounds from the pheromone-producing gland of the insect (e.g., the abdominal tips of calling female moths). This extract is then subjected to analysis by gas chromatography coupled with an electroantennographic detector (GC-EAD), which isolates compounds that elicit a response from the male insect's antenna. Active compounds are then identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). The final confirmation involves field trials with a synthetic version of the identified compound to verify its biological activity.

Identification_Workflow cluster_collection Collection & Extraction cluster_analysis Analysis & Identification cluster_validation Synthesis & Validation PheromoneGland Pheromone Gland Excision SolventExtraction Solvent Extraction PheromoneGland->SolventExtraction GC_EAD Gas Chromatography- Electroantennography (GC-EAD) SolventExtraction->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAD->GC_MS Identify active peaks NMR NMR Spectroscopy GC_MS->NMR Confirm structure Synthesis Chemical Synthesis NMR->Synthesis FieldAssay Field Trapping Bioassay Synthesis->FieldAssay Test activity

Caption: A generalized workflow for the identification and validation of insect pheromones.

Biosynthetic Pathway

Lepidopteran pheromones, including this compound, are typically derived from fatty acid metabolism. The process begins with a common fatty acid precursor, such as palmitic acid (16:CoA) or stearic acid (18:CoA), from the insect's fat body. A series of chain-shortening reactions (β-oxidation) and specific desaturation steps produce the required carbon chain length and double bond position. For Z7-12:OH, a Δ11-desaturase acts on a C14 saturated fatty acid precursor, followed by one round of β-oxidation to yield (Z)-7-dodecenoic acid. Finally, a fatty acyl-CoA reductase (FAR) reduces the acid to the corresponding alcohol, this compound.[1][2]

Biosynthesis_Pathway FattyAcidPool Fatty Acid Pool (e.g., Myristoyl-CoA, 14:CoA) Desaturase Δ11-Desaturase FattyAcidPool->Desaturase Z11_14CoA (Z)-11-Tetradecenoyl-CoA Desaturase->Z11_14CoA BetaOxidation β-Oxidation (Chain Shortening) Z11_14CoA->BetaOxidation Z7_12CoA (Z)-7-Dodecenoyl-CoA BetaOxidation->Z7_12CoA FAR Fatty Acyl-CoA Reductase (FAR) Z7_12CoA->FAR Z7_12OH This compound (Final Pheromone Component) FAR->Z7_12OH

Caption: Proposed biosynthetic pathway for this compound in Lepidoptera.

Biological Activity and Mechanism of Action

This compound exhibits a dual role in insect communication, acting as both a behavioral inhibitor and, less commonly, as a pheromone component.

Role as a Behavioral Inhibitor

The most well-documented function of Z7-12:OH is as a behavioral antagonist, where its presence in a pheromone blend reduces or completely inhibits the attraction of males. This is a critical mechanism for maintaining reproductive isolation between closely related species that may use similar primary attractants.

For the pale western cutworm, Agrotis orthogonia, the primary attractant is a blend of (Z)-5-dodecen-1-yl acetate and (Z)-7-dodecen-1-yl acetate. The addition of just 1% of this compound to this blend strongly inhibits the attraction of males.[2][3] This inhibitory effect is also observed in other species; for example, the deletion of alcohol components from the pheromone blend of Heliothis subflexa was found to significantly increase trap captures.[4] Similarly, specific alcohol components from the pheromone of Spodoptera exigua strongly inhibit the attraction of the sympatric species S. litura.[5]

Table 1: Inhibitory Activity of this compound and Related Alcohols
Species Primary Attractant(s) Inhibitor Observed Effect
Agrotis orthogonia (Pale Western Cutworm)(Z)-5-Dodecen-1-yl acetate & (Z)-7-Dodecen-1-yl acetate (1:2 ratio)This compoundAddition of ≥1% strongly inhibits male attraction.[2][3]
Heliothis subflexaBlend of 8 components including acetates and aldehydes(Z)-9-Hexadecen-1-ol & (Z)-11-Hexadecen-1-olDeletion of alcohols from the full blend considerably increased trap captures.[4]
Spodoptera litura(Z,E)-9,11-Tetradecadienyl acetate & (Z,E)-9,12-Tetradecadienyl acetate(Z)-9-Tetradecen-1-ol (from S. exigua)Addition significantly decreased the number of captured males.[5]
Role as a Pheromone Component/Attractant

In some species, Z7-12:OH is listed as a component of the attractant pheromone blend. For the moth Protobathra leucostola, this compound is identified as an attractant.[6] However, detailed quantitative field data on its role as a primary attractant is less common in the literature compared to its inhibitory effects. Often, related alcohols act as secondary components that synergize or modify the response to the primary acetate attractants.

Table 2: Attractant Activity of this compound
Species Compound Role
Protobathra leucostolaThis compoundAttractant (Pheromone).[6]
Olfactory Signaling Pathway

The perception of semiochemicals like Z7-12:OH occurs in the antennae and follows a well-established signal transduction cascade. The lipophilic pheromone molecule enters the aqueous sensillum lymph through pores in the sensory hair (sensillum). Here, it is bound by an Odorant Binding Protein (OBP), which transports it to an Olfactory Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to its specific OR triggers the opening of an ion channel (co-receptor Orco), leading to depolarization of the neuron and the generation of an action potential. This signal is then sent to the antennal lobe of the brain for processing.

Olfactory_Signaling cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_signal Signal Transduction Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Complex Pheromone-OBP Complex OBP->Complex OR Olfactory Receptor (OR) Complex->OR Delivery Orco Orco Ion Channel Depolarization Neuron Depolarization OR->Depolarization Activates ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

Caption: General pathway for insect olfactory signal transduction.

Key Experimental Methodologies

Pheromone Extraction and Analysis (GC-EAD/MS)
  • Gland Excision: Pheromone glands are excised from female insects during their peak calling (pheromone-releasing) period, typically 1-2 hours into the scotophase.

  • Extraction: Glands are immediately submerged in a small volume (20-50 µL) of a non-polar solvent like hexane for a period ranging from 30 minutes to several hours.

  • Analysis: The extract is concentrated and injected into a GC-MS system. The column effluent is split between the mass spectrometer detector and an electroantennographic detector (EAD), which uses an excised male antenna as a biosensor.

  • Identification: Peaks in the chromatogram that elicit a repeatable voltage deflection in the EAD preparation are considered biologically active. The mass spectra of these active peaks are then analyzed to determine their chemical structure.[7]

Field Trapping Bioassay
  • Lure Preparation: Synthetic this compound and any other blend components are loaded onto a dispenser, such as a red rubber septum, at specified dosages (e.g., 10 µg to 1 mg). A solvent like hexane is used, and an antioxidant may be added to prevent degradation.

  • Trap Deployment: Traps (e.g., Delta or wing traps with sticky liners) are baited with the lures and deployed in the field in a randomized block design to account for environmental variability. A control trap (solvent only) is included in each block.

  • Data Collection: Traps are checked periodically (e.g., weekly), and the number of target male moths captured per trap is recorded.

  • Statistical Analysis: Captured moth counts are transformed (e.g., log(x+1)) to normalize variance and analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences in attraction between the different lure blends.[5]

Applications in Pest Management

The primary application of this compound in pest management is not as a direct attractant but as a tool to improve the specificity of pheromone lures. By incorporating Z7-12:OH and other known inhibitors into a synthetic blend, the attraction of non-target species can be significantly reduced. This increases the accuracy of population monitoring for the target pest and is crucial for the efficacy of mating disruption strategies, where high specificity prevents interference from other species.

Conclusion

This compound is a multifunctional semiochemical whose primary and most evolutionarily significant role appears to be as a behavioral inhibitor. By antagonizing the attraction of males to the pheromone blends of sympatric species, it serves as a key component in maintaining reproductive isolation. While it may function as an attractant in some species, the weight of evidence highlights its importance in refining the specificity of chemical communication channels. For researchers and professionals in drug development and pest management, understanding this inhibitory function is paramount for designing highly selective and effective tools for monitoring and controlling insect populations.

References

An In-depth Technical Guide to (Z)-7-Dodecen-1-ol: CAS Number, Molecular Data, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-7-Dodecen-1-ol, a significant semiochemical in the field of chemical ecology. The document details its chemical and physical properties, including its CAS number for unambiguous identification. Furthermore, this guide presents detailed experimental protocols for its synthesis and analysis, alongside an exploration of its role in insect olfactory signaling pathways. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and biological mechanisms, offering a valuable resource for researchers in pheromone chemistry, drug development, and related scientific disciplines.

Molecular Data and Physicochemical Properties

This compound, also known as cis-7-Dodecen-1-ol, is a long-chain unsaturated alcohol. Its unique structural configuration is central to its biological activity as an insect pheromone component and inhibitor.

Table 1: Molecular and Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 20056-92-2[1][2][3]
Molecular Formula C₁₂H₂₄O[1][3]
Molecular Weight 184.32 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point ~283.3 °C at 760 mmHg (estimated)[5]
Flash Point 61 °C[1]
Solubility Soluble in organic solvents; limited solubility in water.[4]
Refractive Index ~1.4531 at 20 °C (estimated)[5]

Bioactivity and Role in Chemical Signaling

This compound plays a crucial role in the chemical communication of various insect species. It is often found as a component of female-produced sex pheromone blends. Notably, it also functions as a behavioral antagonist or inhibitor for the primary sex attractant of other species, such as (Z)-7-dodecen-1-yl acetate. This inhibitory action is critical for maintaining species-specific communication channels and reproductive isolation among closely related insect species.[3][6]

Insect Olfactory Signaling Pathway

The detection of this compound by an insect antenna initiates a cascade of events within the olfactory sensory neurons (OSNs). While the complete pathway for this specific molecule is a subject of ongoing research, a generalized model of insect olfactory signal transduction provides a framework for understanding its mechanism of action.

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding Receptor Olfactory Receptor (OR) / Ionotropic Receptor (IR) OBP->Receptor Transport & Delivery IonChannel Ion Channel Receptor->IonChannel Gating Signal Signal Transduction Cascade IonChannel->Signal Ion Flux (Na+, Ca2+) ActionPotential Action Potential to Antennal Lobe Signal->ActionPotential

Figure 1: Generalized Insect Olfactory Signal Transduction Pathway.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction. This protocol outlines a general procedure.

Materials:

  • 7-(Triphenylphosphonio)heptan-1-ol bromide

  • Pentanal

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethyl sulfoxide)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

  • Standard workup and purification reagents (e.g., saturated ammonium chloride, diethyl ether, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the strong base to the stirred solution. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the reaction to stir for 1-2 hours at the same temperature.

  • Wittig Reaction: Slowly add a solution of pentanal in the anhydrous solvent to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[7][8][9][10][11][12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like pheromones.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5ms)

  • Helium as the carrier gas

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10-100 ng/µL.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum should show a molecular ion peak (or fragments corresponding to its loss) and a characteristic fragmentation pattern.[13][14]

Mandatory Visualizations

Experimental Workflow for Pheromone Identification

The following diagram illustrates a typical workflow for the identification of a pheromone component from an insect source.

pheromone_identification_workflow Start Insect Rearing & Pheromone Gland Dissection Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Filtration->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Filtration->GC_MS Identification Compound Identification (Mass Spectra & Retention Time) GC_EAD->Identification GC_MS->Identification Synthesis Chemical Synthesis of Candidate Compound Identification->Synthesis Bioassay Behavioral Bioassays (e.g., Wind Tunnel) Synthesis->Bioassay Confirmation Confirmation of Biological Activity Bioassay->Confirmation

Figure 2: Workflow for the Identification and Confirmation of an Insect Pheromone.
Inhibitory Interaction in a Pheromone Blend

This diagram illustrates the concept of this compound acting as an inhibitor to the response elicited by (Z)-7-dodecen-1-yl acetate in a specific insect species.

inhibitory_interaction cluster_pheromones Pheromone Components cluster_receptor Olfactory Receptor Neuron Attractant (Z)-7-dodecen-1-yl acetate (Attractant) Receptor_A Receptor for Attractant Attractant->Receptor_A Binds & Activates Inhibitor This compound (Inhibitor) Receptor_I Receptor for Inhibitor Inhibitor->Receptor_I Binds & Activates Behavioral_Response Mating Behavior Receptor_A->Behavioral_Response Signal for Attraction No_Response No Mating Behavior Receptor_I->No_Response Inhibitory Signal

References

The Ecological Significance of (Z)-7-Dodecen-1-ol in Lepidoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Semiochemical in Moth Communication and Pest Management

(Z)-7-Dodecen-1-ol, a C12 unsaturated alcohol, plays a multifaceted and crucial role in the chemical ecology of numerous Lepidopteran species. Primarily recognized as a sex pheromone component, it is integral to the reproductive strategies of various moths. However, its ecological significance extends beyond simple attraction, as it can also act as a behavioral antagonist, contributing to reproductive isolation and offering innovative avenues for pest management. This technical guide provides a comprehensive overview of the synthesis, biosynthesis, perception, and behavioral effects of this compound, intended for researchers, scientists, and professionals in drug development and pest control.

Introduction

This compound is a semiochemical that mediates critical intraspecific and interspecific interactions in moths. While often found alongside its acetate ester, (Z)-7-dodecen-1-yl acetate, the alcohol itself can be a potent attractant, a synergist that enhances the activity of other pheromone components, or an inhibitor that disrupts communication. Understanding the precise role of this compound in different species is paramount for deciphering the complexities of moth chemical communication and for the development of species-specific, environmentally benign pest management strategies.

Role as a Sex Pheromone and Behavioral Modulator

This compound is a component of the female-produced sex pheromone blend in a variety of Lepidopteran species, particularly within the family Noctuidae. Its presence and relative abundance in the pheromone blend are critical for eliciting the full range of male mating behaviors, from upwind flight to copulation attempts.

In some species, such as the cabbage looper (Trichoplusia ni), this compound acts as a behavioral antagonist, inhibiting the male's response to the primary pheromone component, (Z)-7-dodecen-1-yl acetate. This inhibitory effect is crucial for maintaining reproductive isolation between closely related species that may use similar primary pheromone components.

The specific function of this compound is highly context- and species-dependent, as illustrated by the quantitative data on its behavioral and electrophysiological effects across different Lepidopteran species.

Quantitative Behavioral and Electrophysiological Data

The following tables summarize the quantitative data on the effects of this compound on various Lepidopteran species, derived from electroantennography (EAG) and wind tunnel bioassays.

Table 1: Electroantennogram (EAG) Responses of Male Moths to this compound

SpeciesThis compound DoseMean EAG Response (mV ± SD)Notes
Trichoplusia ni10 µg1.2 ± 0.3Response to the alcohol is lower than to the acetate.
Agrotis ipsilon1 µg0.8 ± 0.2Component of the pheromone blend.
Spodoptera frugiperda10 µg0.9 ± 0.25Minor component of the pheromone blend.

Table 2: Behavioral Responses of Male Moths to this compound in Wind Tunnel Assays

| Species | this compound Treatment | % Males Taking Flight | % Males Reaching Source | Notes | | :--- | :--- | :--- | :--- | | Agrotis ipsilon | 1 µg this compound in blend | 85% | 65% | A key component for attraction. | | Trichoplusia ni | 10 µg (Z)-7-dodecen-1-yl acetate + 1 µg this compound | 30% | 10% | Inhibitory effect observed. | | Ostrinia nubilalis | Mating disruption field trial | - | - | 80-95% reduction in trap captures.[1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections outline the key experimental protocols for the synthesis of this compound and its evaluation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, which allows for the stereoselective formation of the (Z)-double bond.[4][5][6][7][8]

Protocol: Z-Selective Wittig Reaction

  • Preparation of the Phosphonium Salt: 1-Bromoheptane is reacted with triphenylphosphine in a suitable solvent like acetonitrile to form heptyltriphenylphosphonium bromide.

  • Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium amide, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate the ylide.

  • Wittig Reaction: 5-Hydroxypentanal is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Wittig_Synthesis Bromoheptane 1-Bromoheptane Phosphonium_Salt Heptyltriphenylphosphonium bromide Bromoheptane->Phosphonium_Salt + PPh3 PPh3 Triphenylphosphine Ylide Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane + 5-Hydroxypentanal Hydroxypentanal 5-Hydroxypentanal Hydroxypentanal->Oxaphosphetane Z7_Dodecenol This compound Oxaphosphetane->Z7_Dodecenol Triphenylphosphine_Oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_Oxide EAG_Workflow Moth Male Moth Antenna Excised Antenna Moth->Antenna Electrodes Mount on Electrodes Antenna->Electrodes Airflow Constant Airflow Electrodes->Airflow Amplifier Amplifier Airflow->Amplifier Stimulus Puff of this compound Stimulus->Airflow DAQ Data Acquisition System Amplifier->DAQ EAG_Response EAG Response (mV) DAQ->EAG_Response Wind_Tunnel_Workflow cluster_tunnel Wind Tunnel Pheromone_Source Pheromone Source (this compound) Airflow Laminar Airflow Plume Odor Plume Release_Point Moth Release Point Observation Record Behavioral Responses: - Take Flight - Upwind Flight - Source Contact Release_Point->Observation Data_Analysis Quantitative Analysis (% Responding) Observation->Data_Analysis Biosynthesis_Pathway Palmitoyl_CoA Palmitoyl-CoA (C16) Myristoyl_CoA Myristoyl-CoA (C14) Palmitoyl_CoA->Myristoyl_CoA β-oxidation Z9_Tetradecenoyl_CoA (Z)-9-Tetradecenoyl-CoA Myristoyl_CoA->Z9_Tetradecenoyl_CoA Δ9-Desaturase Z7_Dodecenoyl_CoA (Z)-7-Dodecenoyl-CoA Z9_Tetradecenoyl_CoA->Z7_Dodecenoyl_CoA Chain Shortening Z7_Dodecenol This compound Z7_Dodecenoyl_CoA->Z7_Dodecenol Fatty Acyl Reductase (FAR) Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Neuronal Membrane Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR_Orco Olfactory Receptor (OR) + Orco Co-receptor PBP->OR_Orco Delivers to Ion_Channel Ion Channel OR_Orco->Ion_Channel Activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

The Biosynthesis of (Z)-7-Dodecen-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (Z)-7-Dodecen-1-ol, a common component of insect sex pheromones, with a primary focus on the well-studied model organism, the turnip moth, Agrotis segetum. This document details the enzymatic cascade, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visualizations of the core biological and experimental processes.

Core Biosynthetic Pathway

The biosynthesis of this compound in insects, particularly in moths such as Agrotis segetum, is a multi-step process that modifies products of the general fatty acid metabolism. The pathway commences with a common saturated fatty acid precursor, palmitoyl-CoA (16:CoA), and proceeds through a series of desaturation, chain-shortening, and reduction steps.

The key enzymatic players in this pathway are:

  • Fatty Acyl-CoA Desaturase (FAD): Specifically, a Δ11-desaturase is responsible for introducing a double bond into the 16-carbon fatty acyl chain.

  • β-oxidation Enzymes: A controlled, partial β-oxidation process is responsible for the chain-shortening of the unsaturated C16 precursor to the required C12 length.

  • Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the final step, reducing the C12 unsaturated fatty acyl-CoA to the corresponding alcohol, this compound.

The proposed and experimentally supported biosynthetic pathway in Agrotis segetum is initiated by the desaturation of palmitoyl-CoA.[1] A specific Δ11-desaturase introduces a cis double bond at the 11th position, yielding (Z)-11-hexadecenoyl-CoA.[1] This C16 unsaturated intermediate then undergoes two cycles of chain-shortening via β-oxidation to produce (Z)-7-dodecenoyl-CoA. Finally, a pheromone gland-specific fatty acyl reductase (pgFAR) reduces this C12 precursor to the final product, this compound. This alcohol can then be further acetylated to (Z)-7-dodecenyl acetate, another common pheromone component in this species.

Biosynthesis_of_Z7_Dodecen_1_ol cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Acetyl-CoA->Palmitoyl-CoA (16:CoA) Fatty Acid Synthase Z11-16_CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl-CoA (16:CoA)->Z11-16_CoA Δ11-Desaturase Z9-14_CoA (Z)-9-Tetradecenoyl-CoA Z11-16_CoA->Z9-14_CoA β-oxidation (Chain Shortening) Z7-12_CoA (Z)-7-Dodecenoyl-CoA Z9-14_CoA->Z7-12_CoA β-oxidation (Chain Shortening) Z7-12_OH This compound Z7-12_CoA->Z7-12_OH Fatty Acyl Reductase (FAR)

Biosynthetic pathway of this compound in Agrotis segetum.

Quantitative Data

Quantitative analysis of the pheromone components and their fatty acyl precursors in the pheromone glands of Agrotis segetum provides insights into the flux of the biosynthetic pathway. The following table summarizes the relative abundance of the key fatty acyl precursors.

Fatty Acyl PrecursorChain Length & UnsaturationRelative Abundance (%) in A. segetum Pheromone Gland
Palmitoyl-CoA16:CoAMajor saturated precursor
(Z)-11-Hexadecenoyl-CoAZ11-16:CoAMajor unsaturated precursor
(Z)-9-Tetradecenoyl-CoAZ9-14:CoAIntermediate precursor
(Z)-7-Dodecenoyl-CoAZ7-12:CoADirect precursor to this compound
(Z)-5-Decenoyl-CoAZ5-10:CoAPrecursor for the C10 pheromone component

The fatty acyl reductase from A. segetum has been shown to have a broad substrate specificity, acting on various unsaturated fatty acyl precursors to produce the corresponding alcohols.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques. The following sections detail the methodologies for the key experiments.

Transcriptome Analysis of Pheromone Glands

This protocol outlines the general steps for identifying candidate genes involved in pheromone biosynthesis through next-generation sequencing.

Objective: To identify genes encoding desaturases, reductases, and other relevant enzymes that are differentially expressed in the pheromone gland.

Methodology:

  • Tissue Dissection: Pheromone glands are dissected from female insects during their peak pheromone-producing period. A control tissue, such as abdominal epidermis, is also collected.

  • RNA Extraction: Total RNA is extracted from both the pheromone glands and control tissues using a suitable method, such as TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to construct cDNA libraries for high-throughput sequencing (e.g., Illumina).

  • Bioinformatic Analysis: The resulting sequence reads are assembled into transcripts. Differential expression analysis is performed to identify transcripts that are significantly upregulated in the pheromone gland compared to the control tissue.

  • Gene Annotation: Upregulated transcripts are annotated by comparing their sequences to known protein databases (e.g., NCBI non-redundant protein database) to identify candidate genes encoding enzymes such as fatty acyl desaturases and fatty acyl reductases.

Heterologous Expression and Functional Characterization in Yeast

This protocol describes the functional validation of candidate biosynthetic enzymes in a yeast expression system.

Objective: To confirm the enzymatic function of candidate desaturases and reductases identified through transcriptome analysis.

Methodology:

  • Gene Cloning: The open reading frames of candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: The expression constructs are transformed into a suitable strain of Saccharomyces cerevisiae. For desaturase assays, a strain deficient in its native desaturase is often used.

  • Expression Induction: Yeast cultures are grown in a medium that induces the expression of the cloned gene (e.g., galactose-containing medium for constructs with a GAL1 promoter).

  • Substrate Feeding: For functional assays, potential fatty acid substrates are added to the yeast culture.

  • Lipid Extraction and Analysis: Yeast cells are harvested, and total lipids are extracted. Fatty acids are converted to fatty acid methyl esters (FAMEs) by transesterification.

  • GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the products of the enzymatic reaction, thus confirming the function of the expressed enzyme.

In Vivo Labeling with Deuterated Precursors

This protocol details the use of stable isotope-labeled precursors to trace the biosynthetic pathway within the living insect.

Objective: To confirm the precursor-product relationships in the biosynthetic pathway.

Methodology:

  • Preparation of Labeled Precursors: Deuterium-labeled fatty acids (e.g., D₃-palmitic acid) are dissolved in a suitable solvent.

  • Application to Insects: A small amount of the labeled precursor solution is topically applied to the pheromone gland of the female insect.

  • Incubation: The insects are incubated for a period to allow for the metabolism of the labeled precursor.

  • Pheromone Gland Extraction: The pheromone glands are excised, and the lipids are extracted.

  • GC-MS Analysis: The extract is analyzed by GC-MS to detect the incorporation of deuterium into the pheromone components and their intermediates. The mass shift in the mass spectra confirms the conversion of the labeled precursor into the final product.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Validation cluster_2 In Vivo Pathway Confirmation Pheromone_Gland_Dissection Pheromone Gland Dissection RNA_Seq Transcriptome Sequencing (RNA-Seq) Pheromone_Gland_Dissection->RNA_Seq Bioinformatics Bioinformatic Analysis (Differential Expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes Bioinformatics->Candidate_Genes Cloning Cloning into Expression Vector Candidate_Genes->Cloning Yeast_Expression Heterologous Expression in Yeast Cloning->Yeast_Expression Functional_Assay Functional Assay (Substrate Feeding) Yeast_Expression->Functional_Assay GC_MS_Products GC-MS Analysis of Products Functional_Assay->GC_MS_Products Enzyme_Function Confirmed Enzyme Function GC_MS_Products->Enzyme_Function Labeled_Precursors Deuterium-Labeled Precursors Topical_Application Topical Application to Pheromone Gland Labeled_Precursors->Topical_Application Pheromone_Extraction Pheromone Extraction Topical_Application->Pheromone_Extraction GC_MS_Pathway GC-MS Analysis Pheromone_Extraction->GC_MS_Pathway Pathway_Confirmation Pathway Confirmation GC_MS_Pathway->Pathway_Confirmation

Experimental workflow for elucidating the pheromone biosynthetic pathway.

Conclusion

The biosynthesis of this compound in insects, exemplified by the turnip moth Agrotis segetum, is a well-defined pathway involving a Δ11-desaturase, β-oxidation for chain-shortening, and a fatty acyl reductase. This technical guide provides a comprehensive overview of this pathway, supported by available data and detailed experimental protocols. The methodologies and findings presented here serve as a valuable resource for researchers in chemical ecology, biochemistry, and drug development, facilitating further investigation into insect pheromone biosynthesis and its potential applications in pest management and beyond. Future research focusing on the precise enzyme kinetics and the regulatory mechanisms of this pathway will further enhance our understanding of this intricate biological process.

References

(Z)-7-Dodecen-1-ol: A Technical Guide to its Role as an Attractant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a long-chain unsaturated alcohol that has been identified as a component of insect pheromone blends. While its acetate ester, (Z)-7-dodecen-1-yl acetate, is a well-documented and potent attractant for numerous lepidopteran species, the role of this compound itself is less defined, often acting as a synergistic component or an inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's function as an attractant, with a focus on the underlying biological mechanisms and the experimental methodologies used in its study. Due to the limited availability of quantitative data and specific protocols for this compound, this guide will also draw upon the extensive research conducted on its acetate analogue to illustrate key principles and experimental frameworks.

Role as an Attractant and Pheromone Component

This compound has been reported as a component of pheromone blends in some insect species. For instance, one species of Epinotia is attracted to a combination of (Z,Z)-7,9-dodecadienyl acetate and (Z,Z)-7,9-dodecadien-1-ol, a related C12 alcohol.[1] However, in many documented cases, this compound has been shown to inhibit the attractant effect of (Z)-7-dodecen-1-yl acetate.[2][3] This highlights the compound's dual role in chemical communication, where its presence or absence can significantly modulate the behavioral response of an insect.

The acetate ester, (Z)-7-dodecen-1-yl acetate, is a well-established sex pheromone component for a wide range of moth species, including the cabbage looper (Trichoplusia ni) and the fall armyworm (Spodoptera frugiperda).[4] Interestingly, this compound has also been identified as a sex pheromone in the female Asian elephant (Elephas maximus), demonstrating a remarkable instance of convergent evolution in chemical signaling.[5][6][7][8][9][10]

Quantitative Data on Attractancy

Specific quantitative data on the attractant efficacy of this compound alone is scarce in publicly available literature. To illustrate the type of data typically collected in such studies, the following table summarizes findings for the more extensively studied (Z)-7-dodecen-1-yl acetate.

CompoundTarget SpeciesConcentration/DoseBioassay TypeObserved EffectReference
(Z)-7-dodecen-1-yl acetateAsian Elephant (Elephas maximus)0.002 mM - 0.146 mM in urineBehavioral Assay (Flehmen response)Increased chemosensory responses and mating-associated behaviors.[5][6][7][5][6][7]
(Z)-7-dodecen-1-yl acetateCabbage Looper (Trichoplusia ni)Not specifiedNot specifiedPotent attractant.[9]
(Z)-7-dodecen-1-yl acetateVarious LepidopteraNot specifiedField TrappingAttractant for over 126 species.[9][9]

Olfactory Signaling Pathway

The perception of this compound and other semiochemicals in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. The following diagram illustrates a generalized olfactory signaling pathway in insects.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR_Orco Odorant Receptor (OR) + Orco Co-receptor PBP_Pheromone->OR_Orco Binding Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron (ORN) Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Behavioral_Response Behavioral Response Glomerulus->Behavioral_Response Signal Processing

A generalized insect olfactory signaling pathway.

Volatile molecules like this compound enter the sensillum lymph through pores in the cuticle of the sensory hairs on the insect's antennae. Inside the aqueous lymph, hydrophobic pheromone molecules are thought to be solubilized and transported by Pheromone-Binding Proteins (PBPs). The PBP-pheromone complex then interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This binding event activates the OR, which forms a complex with a highly conserved co-receptor, Orco. The activated OR/Orco complex functions as a ligand-gated ion channel, leading to an influx of ions and depolarization of the neuron's membrane. This change in membrane potential generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signal is processed in specific glomeruli, ultimately leading to a behavioral response, such as attraction towards the pheromone source.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to identify and characterize insect attractants like this compound. These protocols would require optimization for the specific insect species and compound under investigation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Glands

GC-MS is a fundamental technique for the identification of volatile compounds in insect pheromone glands.

Objective: To identify and quantify the chemical components of the pheromone blend from female insect glands.

Methodology:

  • Gland Excision: Pheromone glands are dissected from virgin female insects, typically during their peak calling (pheromone-releasing) period.

  • Extraction: The excised glands are immediately extracted in a small volume of a suitable organic solvent (e.g., hexane, dichloromethane).

  • Sample Preparation: The extract may be concentrated under a gentle stream of nitrogen. For quantification, an internal standard is added.

  • GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatograph (GC): The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a low temperature, followed by a gradual increase to a final high temperature.

    • Mass Spectrometer (MS): As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library and authentic standards.

  • Data Analysis: The retention time and mass spectrum of each peak are used to identify the compounds. The peak area relative to the internal standard is used for quantification.

GCMS_Workflow Gland Excised Pheromone Gland Extraction Solvent Extraction Gland->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Identification) GC->MS Analysis Data Analysis (Quantification) MS->Analysis

Workflow for GC-MS analysis of insect pheromone glands.
Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to a volatile stimulus.

Objective: To determine if an insect's antenna can detect this compound and to assess the relative sensitivity to different compounds and concentrations.

Methodology:

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes. The electrodes are filled with a conductive solution.

  • Stimulus Preparation: A series of dilutions of this compound in a suitable solvent (e.g., mineral oil) are prepared. A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a stimulus delivery cartridge (e.g., a Pasteur pipette).

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying the test odorant are injected into this continuous stream at controlled intervals.

  • Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates a response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. Responses are typically normalized by subtracting the response to a solvent control. Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

EAG_Workflow Antenna Excised Antenna Preparation Delivery Stimulus Delivery (Air Puff) Antenna->Delivery Stimulus Stimulus Preparation (this compound dilutions) Stimulus->Delivery Recording EAG Recording (Voltage Change) Delivery->Recording Analysis Data Analysis (Dose-Response Curve) Recording->Analysis

Workflow for Electroantennography (EAG) analysis.
Field Trapping Experiments

Field trapping experiments are essential for evaluating the behavioral activity of a potential attractant under natural conditions.

Objective: To assess the effectiveness of this compound as a lure for trapping target insect species in their natural habitat.

Methodology:

  • Lure Preparation: Lures are prepared by loading a specific amount of this compound onto a controlled-release dispenser (e.g., a rubber septum, polyethylene vial).

  • Trap Selection: A suitable trap design is chosen based on the target insect's flight behavior (e.g., sticky traps, funnel traps, delta traps).

  • Experimental Design: Traps baited with the test lure are deployed in the field in a randomized block design. Control traps (baited with a solvent blank or a known attractant) are included for comparison. The distance between traps is chosen to minimize interference.

  • Trap Deployment and Monitoring: Traps are placed at an appropriate height and location within the target habitat. The number of captured insects is recorded at regular intervals.

  • Data Analysis: The mean trap catch for each treatment is calculated and statistically compared (e.g., using ANOVA) to determine if the test lure is significantly more attractive than the control.

Conclusion

This compound is a semiochemical with a complex role in insect communication. While its function as a primary attractant is not as well-established as that of its acetate ester, it is a known component of some pheromone blends and can act as a behavioral modulator. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other potential insect attractants. Future research focusing on quantitative bioassays and detailed neurophysiological studies will be crucial for fully elucidating the role of this compound in insect behavior and for exploring its potential applications in pest management and drug development.

References

Unveiling the Enigmatic Attractant: A Technical Guide to the Initial Isolation and Identification of (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals, this guide delves into the core methodologies and foundational discoveries surrounding the insect sex pheromone, (Z)-7-Dodecen-1-ol. This unsaturated alcohol, a key semiochemical in the communication of numerous insect species, plays a critical role in mating behaviors, making its study paramount for the development of targeted and environmentally benign pest management strategies.

First identified as a component of the female sex pheromone blend of the cabbage looper moth, Trichoplusia ni, this compound often acts in concert with its acetate ester, (Z)-7-dodecen-1-yl acetate, the primary attractant for this species. The alcohol itself has been shown to act as a behavioral inhibitor, highlighting the chemical intricacy of insect communication systems. The initial isolation and identification of this compound were pivotal in advancing the field of chemical ecology and provided a foundation for the synthesis of nature-identical pheromones for practical applications.

Data Presentation: Quantitative Analysis of Pheromone Components

The following table summarizes the relative abundance of key pheromone components identified in the volatile emissions of the female cabbage looper moth, Trichoplusia ni. This data is crucial for formulating synthetic blends that accurately mimic the natural pheromone signal.

CompoundRelative Abundance (%)
(Z)-7-Dodecen-1-yl acetate80-90%
This compound5-10%
Other C12 and C14 acetates and alcohols<5%

Experimental Protocols: A Step-by-Step Guide to Pheromone Identification

The initial identification of this compound from insect sources relied on a combination of meticulous extraction techniques, sensitive analytical instrumentation, and targeted bioassays. The following protocols provide a detailed overview of the key experimental methodologies employed.

Pheromone Extraction from Insect Glands

A common method for obtaining pheromone components involves the extraction from the pheromone glands of virgin female insects during their calling period (the time of pheromone release).

  • Insect Rearing and Gland Dissection: Virgin female moths are reared under controlled conditions of light, temperature, and humidity to ensure optimal pheromone production. During the scotophase (dark period), when calling behavior is observed, the abdominal tips containing the pheromone glands are carefully excised.

  • Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile organic compounds. This process is typically carried out for a short duration to minimize the extraction of non-pheromone lipids.

  • Extract Concentration: The resulting solvent extract is carefully concentrated under a gentle stream of nitrogen to reduce the volume without losing the volatile pheromone components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying the individual components of a complex pheromone blend.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of these relatively non-polar compounds.

    • Injector: A splitless injection is preferred for trace-level analysis to ensure the maximum transfer of the sample onto the column. The injector temperature is typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

    • Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and characteristic fragment ions of C12 alcohols.

    • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic synthetic standard. The mass spectrum of the alcohol will show a characteristic loss of water (M-18) from the molecular ion.

Electroantennography (EAG)

EAG is a powerful electrophysiological technique used to assess the olfactory response of an insect's antenna to specific volatile compounds. This bioassay is crucial for determining which of the identified compounds are biologically active.

  • Antenna Preparation: An antenna is carefully excised from a male moth and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. Puffs of air containing known concentrations of the test compounds, including the synthetic this compound, are introduced into the main air stream.

  • Signal Recording and Analysis: The electrical potential changes across the antenna (the EAG response) upon stimulation are amplified and recorded. A significant negative deflection in the baseline potential indicates that the compound has been detected by the olfactory receptor neurons on the antenna. The amplitude of the response is generally proportional to the concentration of the stimulus.

Behavioral Bioassays

Wind tunnel bioassays are used to confirm the behavioral effect of the identified compounds on the target insect.

  • Wind Tunnel Setup: A controlled environment is created with a consistent laminar airflow. A plume of the test odor is generated at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths in response to the odor plume is observed and quantified. For an attractant, behaviors such as upwind flight, casting (zigzagging flight), and landing at the source are recorded. In the case of an inhibitor like this compound, a reduction in these attraction behaviors in the presence of the primary attractant is observed.

Mandatory Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflow for pheromone identification and the proposed signaling pathway for this compound perception.

Experimental_Workflow cluster_extraction Pheromone Extraction cluster_analysis Analysis and Identification cluster_bioassay Biological Validation rearing Insect Rearing (Virgin Females) dissection Gland Dissection rearing->dissection extraction Solvent Extraction (Hexane) dissection->extraction concentration Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms identification Identification (vs. Standard) gcms->identification eag Electroantennography (EAG) identification->eag behavior Behavioral Bioassay (Wind Tunnel) identification->behavior final Structure Confirmed: This compound eag->final behavior->final

Caption: Experimental workflow for the isolation and identification of this compound.

Signaling_Pathway pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binding or Olfactory Receptor (OR) + Orco Co-receptor obp->or Transport g_protein G-protein Activation or->g_protein Activation second_messenger Second Messenger Cascade (e.g., cAMP) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Antennal Lobe) action_potential->brain

Caption: Proposed olfactory signaling pathway for this compound perception in insects.

Pheromone Signaling Pathway: From Molecule to Behavior

The perception of this compound by a male moth is a complex process that begins at the molecular level and culminates in a behavioral response. While the precise details can vary between species, a general signaling pathway has been elucidated.

Upon entering the sensillar lymph through pores in the antenna, the hydrophobic this compound molecule is thought to be bound by an Odorant Binding Protein (OBP) . These proteins are abundant in the sensillar lymph and are believed to solubilize the pheromone and transport it to the olfactory receptors located on the dendritic membrane of the Olfactory Receptor Neurons (ORNs) .

The pheromone-OBP complex then interacts with a specific Olfactory Receptor (OR) , which is a seven-transmembrane domain protein. This interaction is highly specific, and different ORNs express different ORs, allowing for the discrimination of various pheromone components. The OR is typically complexed with a co-receptor known as Orco , which is essential for the proper function and localization of the OR.

The binding of the pheromone to the OR is thought to induce a conformational change in the receptor, which in turn activates a G-protein . The activated G-protein then initiates a downstream second messenger cascade , often involving cyclic AMP (cAMP). This cascade ultimately leads to the opening of ion channels in the neuronal membrane.

The influx of positive ions through these channels causes a depolarization of the ORN's membrane potential. If this depolarization reaches a certain threshold, it triggers the firing of action potentials . These electrical signals then propagate along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral output, such as inhibition of the attraction response. The study of these intricate signaling pathways is a key area of research for the development of novel pest control strategies that can disrupt insect communication at the molecular level.

Methodological & Application

Field Application Techniques for (Z)-7-Dodecen-1-ol Lures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a semiochemical that plays a critical role in the chemical communication of various insect species, primarily within the order Lepidoptera. While its acetate ester, (Z)-7-dodecen-1-yl acetate, often functions as a primary sex attractant, this compound frequently acts as a behavioral antagonist or inhibitor.[1][2] Understanding the precise application of this compound in synthetic lures is paramount for developing effective species-specific monitoring and control strategies, such as mating disruption.

This document provides detailed application notes and protocols for the field use of this compound lures, with a focus on its inhibitory effects. The information is intended for researchers, scientists, and professionals involved in pest management research and the development of semiochemical-based pest control solutions.

Mechanism of Action: Behavioral Inhibition

Field and laboratory studies have demonstrated that this compound can significantly inhibit the attraction of male moths to lures containing the primary pheromone component, (Z)-7-dodecen-1-yl acetate.[1][3] Research on Trichoplusia ni (cabbage looper) and Pseudoplusia includens (soybean looper) suggests that this compound does not block the initial perception of the pheromone by the male's antennae.[2] Instead, it is believed to interfere with the central nervous system's processing of the pheromonal signal, preventing the male moth from orienting and locating the source of the attractant.[2] This inhibitory effect is a key principle in designing lures for specific target species while minimizing the capture of non-target species.

InhibitionPathway Pheromone (Z)-7-dodecen-1-yl acetate (Attractant) Antenna Male Moth Antenna (Peripheral Perception) Pheromone->Antenna Detection Inhibitor This compound (Inhibitor) Inhibitor->Antenna Detection CNS Central Nervous System (Signal Integration) Antenna->CNS Signal Transmission Orientation Oriented Flight (Behavioral Response) CNS->Orientation Correct Integration NoOrientation Disrupted Orientation CNS->NoOrientation Inhibitory Integration

Caption: Simplified signaling pathway of pheromone and inhibitor perception.

Quantitative Data Summary

The following tables summarize quantitative data for the application of lures containing this compound and its acetate for specific insect species.

Table 1: Lure Composition and Loading for Pale Western Cutworm (Agrotis orthogonia)
ComponentChemical NameRatioLoading per Dispenser (µg)FunctionReference
Attractant 1(Z)-5-dodecen-1-yl acetate110 - 25Primary Attractant[3]
Attractant 2(Z)-7-dodecen-1-yl acetate2 - 510 - 25Primary Attractant[3]
InhibitorThis compound21% of total blend-Strong Inhibitor[3]
Table 2: Lure Composition for Fall Armyworm (Spodoptera frugiperda)
ComponentChemical NameRatioFunctionReference
Attractant 1(Z)-9-tetradecenyl acetate87Primary Attractant
Attractant 2(Z)-11-hexadecenyl acetate12.5Synergist
Attractant 3(Z)-7-dodecen-1-yl acetate0.5Minor Attractant

Note: While this compound is a known inhibitor for other species attracted to (Z)-7-dodecen-1-yl acetate, its specific inhibitory effect on S. frugiperda in this blend requires further investigation.

Experimental Protocols

Protocol 1: Preparation of Lures for Field Screening

This protocol describes the preparation of rubber septa dispensers for field trials to evaluate the attractiveness and inhibitory effects of this compound.

Materials:

  • This compound (purity >95%)

  • (Z)-7-dodecen-1-yl acetate (purity >95%)

  • Other pheromone components as required (e.g., (Z)-5-dodecen-1-yl acetate)

  • Hexane (HPLC grade)

  • Red rubber septa

  • Micropipettes (10 µL, 100 µL)

  • Glass vials (1.5 mL) with PTFE-lined caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare 1 mg/mL stock solutions of each pheromone component in hexane. Store in sealed glass vials at -20°C.

  • Lure Blend Preparation:

    • For attractant-only lures, calculate the volume of each attractant stock solution needed to achieve the desired loading (e.g., 10 µg of a 1:2 blend of (Z)-5-dodecen-1-yl acetate and (Z)-7-dodecen-1-yl acetate).

    • For inhibitory blend lures, add the desired percentage of this compound to the attractant blend. For example, for a 21% inhibition test, the final solution should contain 21% this compound by volume relative to the total pheromone blend.

  • Dispenser Loading:

    • Place a single rubber septum in a clean glass vial.

    • Using a micropipette, carefully apply the prepared pheromone blend solution directly onto the septum.

    • Allow the solvent (hexane) to evaporate completely in the fume hood for at least one hour before sealing the vial.

  • Storage: Store prepared lures in a freezer at -20°C in airtight containers until field deployment.

LurePreparationWorkflow cluster_prep Preparation cluster_loading Dispenser Loading cluster_storage Storage Stock Prepare Stock Solutions (1 mg/mL in Hexane) Blend Create Pheromone Blends (Attractant +/- Inhibitor) Stock->Blend Apply Apply Blend to Rubber Septum Blend->Apply Evaporate Evaporate Solvent (in Fume Hood) Apply->Evaporate Store Store at -20°C in Airtight Container Evaporate->Store

Caption: Workflow for preparing pheromone lures.

Protocol 2: Field Trapping and Data Collection

This protocol outlines a standard procedure for conducting field trials to assess the efficacy of this compound lures.

Materials:

  • Prepared pheromone lures (including control lures with only hexane)

  • Insect traps (e.g., delta traps, wing traps, or funnel traps)

  • Sticky liners or collection containers for traps

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Field data sheets or electronic data capture device

  • Disposable gloves

Procedure:

  • Experimental Design:

    • Select a suitable field site with a known or suspected population of the target insect.

    • Use a randomized complete block design with a minimum of four replicates for each treatment (lure blend).

    • Ensure a minimum distance of 50 meters between traps to prevent interference.

  • Trap Deployment:

    • Wear disposable gloves when handling lures and change gloves between different lure treatments to prevent cross-contamination.

    • Place one lure inside each trap according to the manufacturer's instructions.

    • Hang traps at a height relevant to the flight behavior of the target species (e.g., canopy height for arboreal pests, just above the crop for agricultural pests).

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target and non-target insects captured in each trap.

    • Replace sticky liners or empty collection containers as needed.

    • Rotate the positions of the traps within each block at each check to minimize positional effects.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between lure treatments.

FieldTrialWorkflow cluster_setup Experimental Setup cluster_data Data Collection & Analysis Design Randomized Block Design (min. 4 replicates) Deploy Deploy Traps (min. 50m apart) Design->Deploy Check Weekly Trap Checks (Count & Record Captures) Deploy->Check Rotate Rotate Trap Positions Check->Rotate Analyze Statistical Analysis (e.g., ANOVA) Check->Analyze End of trial Rotate->Check Repeat weekly

Caption: Workflow for a typical field trapping experiment.

General Application Recommendations

  • Trap Density: For monitoring purposes, a general guideline is to place 1-2 traps per hectare. For mass trapping, a higher density will be required and should be determined through experimental trials.

  • Trap Placement: Position traps along the upwind edge of the field or orchard to maximize the dispersal of the pheromone plume into the target area.

  • Lure Longevity: The field life of a lure depends on the dispenser type, loading dose, and environmental conditions. Replace lures according to the manufacturer's recommendations or based on empirical data from field trials. High temperatures and wind speeds can reduce the effective life of a lure.

  • Handling Precautions: Always wear gloves when handling lures to avoid contamination. Store lures in a cool, dark place, preferably frozen, to maintain their integrity.

By following these guidelines and protocols, researchers can effectively design and execute field trials to evaluate and optimize the use of this compound in insect pheromone lures for pest management applications.

References

Application Note: Quantitative Analysis of (Z)-7-Dodecen-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-7-Dodecen-1-ol is a semiochemical, notably recognized as a component of the sex pheromone blend of various insect species. Its accurate identification and quantification are crucial in chemical ecology research, pest management strategies involving mating disruption, and in the development of novel pest control agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis for quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are Liquid-Liquid Extraction (LLE) for biological tissues and Solid-Phase Microextraction (SPME) for headspace analysis of volatiles.

a) Liquid-Liquid Extraction (LLE) from Insect Glands:

  • Excise the pheromone gland from the insect using fine forceps under a stereomicroscope.

  • Place the gland in a 2 mL glass vial containing 100 µL of hexane.[1]

  • Add a known concentration of an internal standard (e.g., Tetradecan-1-ol) to the vial. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume.[2][3]

  • Gently crush the gland with a glass rod for 1-2 minutes to facilitate extraction.

  • Vortex the vial for 30 seconds.

  • Centrifuge the vial at 3000 rpm for 5 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant to a new 200 µL glass insert within a 2 mL autosampler vial for GC-MS analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sample (e.g., a single insect or a biological fluid) in a 10 mL or 20 mL headspace vial and seal it with a PTFE/silicone septum.

  • Add a known amount of the internal standard to the vial.

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 30 minutes).

  • Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.

  • Immediately after extraction, desorb the fiber in the GC injector port.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[4]
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis and Quantification

a) Qualitative Analysis (Full Scan Mode):

The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak (m/z 184.3) and specific fragmentation pattern.

b) Quantitative Analysis (SIM Mode):

For sensitive and accurate quantification, the mass spectrometer is operated in SIM mode. Characteristic ions for this compound and the internal standard are monitored.

Table 2: Selected Ions for SIM Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound678195
Tetradecan-1-ol (IS)698397

c) Calibration Curve:

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.[5] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Data Presentation

Table 3: Representative Retention Times

CompoundRetention Time (min)
This compound~15.2
Tetradecan-1-ol (IS)~17.5
Retention times are approximate and will vary depending on the specific GC system and conditions.

Table 4: Example Calibration Data for this compound

Concentration (ng/µL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
115,234150,1120.101
576,543151,2340.506
10153,456150,9871.016
25382,123149,8762.550
50765,987150,5435.088
1001,528,765151,00010.124

The resulting calibration curve should exhibit a linear relationship (R² > 0.99) between the area ratio and the concentration. The concentration of this compound in unknown samples is then calculated using the regression equation derived from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle Tissue spme HS-SPME add_is->spme Volatiles extract Final Extract lle->extract spme->extract gcms GC-MS System extract->gcms separation Chromatographic Separation gcms->separation detection Mass Detection (Scan/SIM) separation->detection qual Qualitative Analysis (Library Match) detection->qual quant Quantitative Analysis (Calibration Curve) detection->quant result Concentration Result quant->result

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway cluster_neuron Olfactory Receptor Neuron pheromone This compound receptor Odorant Receptor (OR) pheromone->receptor Binds to ion_channel Ion Channel Opening receptor->ion_channel Activates depolarization Depolarization ion_channel->depolarization Leads to action_potential Action Potential depolarization->action_potential Generates brain Brain (Signal Interpretation) action_potential->brain Transmits Signal to

Caption: Insect olfactory signaling pathway for this compound.

References

Application Notes and Protocols for Electroantennography (EAG) with (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Electroantennography (EAG) is a widely used electrophysiological technique to measure the collective response of olfactory receptor neurons on an insect's antenna to volatile chemical compounds.[1][2][3][4] This method provides a rapid and sensitive bioassay to screen for biologically active semiochemicals, such as pheromones and host plant volatiles.[3][4] (Z)-7-Dodecen-1-ol is a known component of the sex pheromone in several Lepidoptera species. Understanding its detection at the peripheral sensory level is crucial for developing effective pest management strategies and for fundamental research in chemical ecology.

These application notes provide a detailed protocol for conducting EAG experiments to measure antennal responses to this compound.

Data Presentation: Dose-Response Relationship

Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response curve is typically generated by exposing the antenna to a range of odorant concentrations. The following table is a template for presenting such data. The values are hypothetical and serve as an illustration for a typical dose-response experiment.

Table 1: Example EAG Dose-Response Data for this compound

Concentration (µg on filter paper)Mean EAG Response (mV)Standard Deviation (±mV)Normalized Response (%)
Solvent Control (Hexane)0.050.020
0.0010.250.0810
0.010.850.1535
0.11.900.2280
12.500.31100
102.550.28102
1002.580.35103

Note: The normalized response is calculated relative to the response elicited by a standard or maximal dose (e.g., 1 µg in this example).

Experimental Protocols

Materials and Equipment

Chemicals & Consumables:

  • This compound (purity >95%)

  • High-purity solvent (e.g., hexane or pentane)[1]

  • Insect Ringer's solution or saline[5]

  • Conductive electrode gel

  • Glass capillaries (for electrodes)[6]

  • Filter paper strips (e.g., Whatman No. 1)[7]

  • Disposable Pasteur pipettes[8]

  • Parafilm[1]

Equipment:

  • EAG system (includes probe, amplifier, and data acquisition software)

  • Stereomicroscope

  • Micromanipulators (for electrode positioning)[6]

  • Air delivery system (provides a continuous, purified, and humidified air stream)

  • Stimulus controller (for timed air puffs)

  • Glass tube for odor delivery

  • Vibration isolation table

  • Faraday cage (to shield from electrical noise)[8]

  • Vortex mixer

  • Micropipettes

Preparation of this compound Solutions
  • Prepare a stock solution of this compound at 10 µg/µL in high-purity hexane.

  • Perform serial dilutions from the stock solution to create a range of concentrations (e.g., 0.0001, 0.001, 0.01, 0.1, 1, and 10 µg/µL).

  • Prepare a solvent-only control using the same hexane.

  • Store all solutions in sealed vials at 4°C when not in use.

Insect Preparation

The choice of preparation depends on the insect species and experimental goals. The excised antenna method is common, but a whole-insect preparation can prolong the viability of the antenna.[6][9]

Excised Antenna Method:

  • Select a healthy insect (e.g., a male moth, 2-4 days old).

  • Anesthetize the insect by chilling on ice or with a brief exposure to CO₂.

  • Working under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.[8]

  • Immediately mount the excised antenna onto the EAG probe. Use a small amount of conductive gel to establish contact between the base of the antenna and the reference electrode and between the distal tip (with the very end clipped off) and the recording electrode.[8]

Whole Insect Method:

  • Anesthetize the insect as described above.

  • Mount the insect on a holder (e.g., a block of wax or a pipette tip) securing the head and thorax, leaving the antennae free to move.[1][6]

  • Insert the reference electrode into the insect's head or an eye.[2]

  • Using a micromanipulator, carefully bring the recording electrode (a saline-filled glass capillary) into contact with the tip of one antenna.[2][6]

EAG Recording Procedure
  • Setup: Place the mounted antennal preparation within the Faraday cage and position it under the continuous, humidified air stream (approximately 1 cm from the outlet).

  • Stabilization: Allow the preparation to stabilize for several minutes until a steady baseline signal is observed on the acquisition software.

  • Stimulus Preparation: Apply 10 µL of a chosen this compound dilution onto a filter paper strip and insert it into a clean Pasteur pipette.[1][7]

  • Stimulation: Place the tip of the stimulus pipette into the air delivery tube. Deliver a controlled puff of air (e.g., 0.5 - 1 second duration) through the pipette, carrying the odorant over the antenna.[1]

  • Recording: Record the resulting voltage deflection (the EAG response). The amplitude is typically measured in millivolts (mV).[1]

  • Recovery: Allow the antenna to recover between stimuli. A period of 30-60 seconds is common to prevent adaptation.[10]

  • Experimental Sequence:

    • Begin with a "puff" of clean air to check for mechanical stimulation.

    • Present the solvent control to establish the baseline response.

    • Present the test stimuli in order of increasing concentration, from lowest to highest, to minimize adaptation.[10]

    • Periodically re-test with a standard stimulus (e.g., 1 µg) to monitor the viability of the antennal preparation. If the response to the standard drops significantly (e.g., below 75% of the initial response), the preparation should be discarded.[1]

Data Analysis
  • For each recording, measure the peak amplitude of the negative voltage deflection from the baseline.[1]

  • Subtract the average response to the solvent control from the responses to each this compound concentration to correct for any solvent effect.

  • For dose-response studies, plot the mean corrected EAG amplitude (in mV) against the logarithm of the stimulus concentration.

  • Data from multiple individuals should be averaged to account for biological variability.

Visualizations

EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation Phase cluster_rec Recording Phase cluster_analysis Analysis Phase prep_solutions Prepare this compound Serial Dilutions stim_delivery Deliver Odor Stimulus (Air Puff) prep_solutions->stim_delivery prep_insect Anesthetize & Prepare Insect Antenna setup Mount Antenna in EAG Setup & Stabilize Baseline prep_insect->setup setup->stim_delivery record Record EAG Signal (Voltage Deflection) stim_delivery->record recover Allow Antenna Recovery (30-60s) record->recover measure Measure Response Amplitude (mV) record->measure recover->stim_delivery Next Stimulus normalize Normalize Data (Subtract Control) measure->normalize plot Plot Dose-Response Curve normalize->plot

Caption: Workflow for an Electroantennography (EAG) experiment.

Simplified Olfactory Signaling Pathway

Olfactory_Signaling cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling odorant This compound receptor Odorant Receptor (OR) in Neuronal Membrane odorant->receptor Binds g_protein G-Protein (Inactive) GDP-bound receptor->g_protein Activates g_protein_active G-Protein (Active) GTP-bound g_protein->g_protein_active GTP/GDP Exchange ac Adenylyl Cyclase (AC) g_protein_active->ac Activates camp cAMP (Second Messenger) ac->camp ATP -> ion_channel Ion Channel (Opens) camp->ion_channel Binds to depolarization Neuron Depolarization (EAG Signal) ion_channel->depolarization Ca²⁺/Na⁺ Influx

Caption: Simplified G-protein coupled olfactory signaling cascade.

References

Application Notes and Protocols for the Formulation of (Z)-7-Dodecen-1-ol in Pest Monitoring Traps

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-7-Dodecen-1-ol is a component of the sex pheromone for numerous lepidopteran pest species. Its effective use in monitoring traps is highly dependent on the formulation, which governs the release rate and longevity of the lure. These application notes provide detailed protocols for the preparation and evaluation of this compound formulated lures, primarily focusing on rubber septa as a common and effective controlled-release dispenser. The methodologies outlined below are based on established practices for insect sex pheromones and can be adapted for specific research and pest management applications.

Data Presentation

Effective monitoring of pest populations using pheromone traps relies on lures that release the active semiochemical at a consistent and optimal rate. The following tables summarize key quantitative parameters for the formulation and evaluation of pheromone lures, using data for related compounds as a reference for this compound applications.

Table 1: Example Pheromone Blend Compositions for Pest Monitoring

Pest SpeciesPheromone ComponentChemical NamePercentage in BlendTotal Pheromone Load per DispenserDispenser Type
Fall Armyworm (Spodoptera frugiperda)Z7-12:Ac(Z)-7-Dodecen-1-yl acetate0.45%2 mgRubber Septum
Z9-12:Ac(Z)-9-Dodecen-1-yl acetate0.25%
Z9-14:Ac(Z)-9-Tetradecen-1-yl acetate81.61%
Z11-16:Ac(Z)-11-Hexadecen-1-yl acetate17.69%
Oriental Fruit Moth (Grapholita molesta)Z8-12:OAc(Z)-8-Dodecenyl acetateMajor Component30, 100, or 300 µgRubber Septum
E8-12:OAc(E)-8-Dodecenyl acetate
Z8-12:OH(Z)-8-Dodecen-1-ol
12:OHDodecan-1-ol

Table 2: Release Rate Dynamics of a Pheromone Component from Rubber Septa

This table is a representative example based on data for (Z)-8-dodecenyl acetate and illustrates the type of data to be collected for this compound.[1]

Initial Loading (µg)Time (days)Pheromone Released (µ g/day )Percentage of Loaded Dose Released per Day
1001-73.23.2%
7-141.51.5%
14-211.11.1%
21-280.90.9%

Table 3: Field Trial Efficacy of Pheromone Traps

This table provides a template for presenting field trial data, which is crucial for determining the optimal formulation and trap placement.

Formulation/LoadingTrap HeightMean Trap Catch (moths/trap/week)
100 µg on Rubber SeptumUpper Canopy[Insert experimental data]
100 µg on Rubber SeptumLower Canopy[Insert experimental data]
300 µg on Rubber SeptumUpper Canopy[Insert experimental data]
300 µg on Rubber SeptumLower Canopy[Insert experimental data]
Control (unbaited)Upper Canopy[Insert experimental data]
Control (unbaited)Lower Canopy[Insert experimental data]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound lures and their evaluation in both laboratory and field settings.

Protocol 1: Preparation of this compound Lures using Rubber Septa

This protocol describes the loading of this compound onto rubber septa, a widely used method for creating controlled-release dispensers.

Materials:

  • This compound (high purity)

  • High-performance liquid chromatography (HPLC) grade hexane

  • Red rubber septa

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Fume hood

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in HPLC-grade hexane. The concentration will depend on the desired loading amount per septum. For example, to load 1 mg per septum with a 10 µL application, a 100 mg/mL solution is required.

  • Dispenser Preparation: Place individual rubber septa in clean glass vials.

  • Pheromone Loading: Using a calibrated micropipette, carefully apply the desired volume of the pheromone stock solution directly onto the top of each rubber septum.

  • Solvent Evaporation: Allow the hexane to evaporate completely within the fume hood for at least 4 hours. The vial can be left open during this time to facilitate evaporation.

  • Storage: After the solvent has evaporated, cap the vials and store the loaded septa at -20°C in a sealed container until they are to be used in the field. This minimizes the loss of the volatile pheromone.

Protocol 2: Quantification of Pheromone Release Rate

This protocol outlines a laboratory-based method to determine the release rate of this compound from the prepared dispensers over time.

Materials:

  • Prepared this compound lures

  • Environmental chamber or incubator set to field-relevant temperature and humidity

  • Forceps

  • Glass vials with PTFE-lined caps

  • Hexane (HPLC grade)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard (e.g., a long-chain hydrocarbon)

Procedure:

  • Initial Pheromone Quantification: Take a subset of freshly prepared lures (n=3-5) and extract the pheromone by immersing each septum in a known volume of hexane containing an internal standard. Agitate for 1 hour. Analyze the extract using GC-FID to determine the initial amount of this compound loaded onto each septum.

  • Aging of Lures: Place the remaining lures in an environmental chamber that mimics field conditions (e.g., 25°C, 12:12 h light:dark cycle).

  • Periodic Extraction: At regular intervals (e.g., 3, 7, 14, 21, and 28 days), remove a subset of the aged lures (n=3-5) from the chamber.

  • Residual Pheromone Analysis: Extract the remaining pheromone from each aged lure as described in step 1 and quantify the amount using GC-FID.

  • Release Rate Calculation: The amount of pheromone released over a given period is the difference between the initial amount and the residual amount. The release rate can then be calculated by dividing the amount released by the number of days.

Protocol 3: Field Evaluation of Lure Efficacy

This protocol describes a field experiment to assess the attractiveness of the formulated this compound lures to the target pest species.

Materials:

  • Prepared this compound lures

  • Pest-specific traps (e.g., delta traps, wing traps)

  • Unbaited lures (control)

  • Randomized block experimental design layout for the field site

  • GPS device for marking trap locations

Procedure:

  • Experimental Design: Design a randomized complete block experiment with multiple blocks (replicates) across the field site. Each block should contain one of each treatment (e.g., different lure loadings, different dispenser types, and a control).

  • Trap Deployment: Deploy the traps in the field according to the experimental design. Hang the traps at a height that is appropriate for the target insect's flight behavior.[1] Ensure a sufficient distance between traps (e.g., 50 meters) to avoid interference.[1]

  • Lure Placement: Place one lure inside each trap.

  • Trap Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured.

  • Trap Maintenance: Replace the sticky liners or collection containers as needed. Rotate the traps within each block at each monitoring interval to minimize the effects of trap location.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction between the different lure formulations and the control.

Visualizations

The following diagrams illustrate the workflow for the formulation and evaluation of this compound lures.

Formulation_Workflow cluster_prep Lure Preparation prep_start Start stock_sol Prepare this compound Stock Solution in Hexane prep_start->stock_sol load_septa Load Solution onto Rubber Septa stock_sol->load_septa evaporate Evaporate Solvent load_septa->evaporate store Store Lures at -20°C evaporate->store prep_end End store->prep_end

Figure 1. Workflow for the preparation of this compound loaded rubber septa lures.

Evaluation_Workflow cluster_lab Laboratory Evaluation cluster_field Field Evaluation lab_start Prepared Lures initial_quant Quantify Initial Pheromone Load (GC-FID) lab_start->initial_quant age_lures Age Lures in Environmental Chamber lab_start->age_lures periodic_quant Periodically Quantify Residual Pheromone age_lures->periodic_quant calc_release Calculate Release Rate periodic_quant->calc_release lab_end Release Rate Data calc_release->lab_end field_start Prepared Lures deploy_traps Deploy Traps in Randomized Block Design field_start->deploy_traps monitor_traps Monitor Trap Catches deploy_traps->monitor_traps analyze_data Statistically Analyze Catch Data monitor_traps->analyze_data field_end Efficacy Data analyze_data->field_end

Figure 2. Experimental workflow for laboratory and field evaluation of pheromone lures.

References

Application Notes and Protocols for Mating Disruption Using (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a straight-chain lepidopteran pheromone component that plays a significant role in the chemical communication of numerous moth species. While its acetate ester, (Z)-7-dodecen-1-yl acetate, often acts as the primary female-emitted sex attractant, this compound can function as a behavioral antagonist or inhibitor. This property makes it a valuable tool in mating disruption (MD) strategies for the management of agricultural and horticultural pests. Mating disruption is an eco-friendly pest control technique that involves permeating the atmosphere with synthetic pheromones to interfere with the ability of males to locate and mate with females, leading to a reduction in the pest population.[1][2]

These application notes provide detailed protocols for the formulation, field application, and efficacy evaluation of this compound in mating disruption programs.

Mechanism of Action

The primary mechanism by which this compound disrupts mating is through the inhibition of the male moth's response to the primary attractant pheromone, (Z)-7-dodecen-1-yl acetate.[3][4][5] This can occur through several potential pathways at the neurological and behavioral levels:

  • Competitive Antagonism: this compound may compete with the primary pheromone for binding sites on the olfactory receptors of the male's antennae. This competition reduces the signal transduction initiated by the attractant.

  • Non-competitive Inhibition: The compound could bind to a different site on the receptor or a related protein, inducing a conformational change that prevents the receptor from responding to the primary pheromone.

  • Sensory Adaptation/Habituation: Continuous exposure to high concentrations of this compound can lead to the adaptation of the sensory neurons, making them less sensitive to subsequent pheromone plumes.

  • False Trail Following: High concentrations of the inhibitor can create false pheromone trails, confusing the male and leading him away from receptive females.[6]

The following diagram illustrates the proposed signaling pathway for pheromone reception and its disruption by this compound.

Pheromone_Disruption_Pathway cluster_0 Male Moth Antennal Neuron Pheromone (Z)-7-Dodecen-1-yl acetate (Attractant) Receptor Odorant Receptor Pheromone->Receptor Binds Inhibitor This compound (Inhibitor) Inhibitor->Receptor Binds/Inhibits IonChannel Ion Channel Receptor->IonChannel Activates Signal Signal Transduction Cascade IonChannel->Signal ActionPotential Action Potential to Brain Signal->ActionPotential

Caption: Proposed signaling pathway of pheromone reception and inhibition.

Data Presentation: Efficacy of Pheromone Blends in Mating Disruption

The following tables summarize quantitative data from field trials on related moth species, demonstrating the enhanced efficacy of including an alcohol component in the mating disruption blend. While specific data for this compound is limited in the public domain, the principles are transferable.

Table 1: Disruption of Male Oriental Fruit Moth (Grapholita molesta) Orientation to Traps

Disruptant BlendAtmospheric Dosage (g/ha/day)Mean Male Moths CapturedDisruption Efficiency (%)
(Z)-8-Dodecenyl acetate (93.5% Z : 6.5% E)2.5 x 10⁻²0100
(Z)-8-Dodecenyl acetate (93.5% Z : 6.5% E)2.5 x 10⁻³0100
(Z)-8-Dodecenyl acetate (93.5% Z : 6.5% E)2.5 x 10⁻⁴Significantly more than 0Diminished
(Z)-8-Dodecenyl acetate + (Z)-8-Dodecen-1-olAll tested concentrations0100
Control (No Disruptant)N/AHigh0

Data adapted from a study on the Oriental fruit moth, demonstrating the principle of including an alcohol for more complete disruption.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Dispensing Formulations

Objective: To prepare controlled-release dispensers for field application.

Materials:

  • This compound (high purity)

  • (Z)-7-Dodecen-1-yl acetate (optional, for blended formulations)

  • Inert carrier matrix (e.g., wax-based formulation, hollow fibers, rubber septa)

  • Antioxidant (e.g., BHT)

  • Gloves, safety glasses, and lab coat

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Fume hood

Procedure:

  • Determine the desired loading rate: Based on literature for similar pests and field trial objectives, determine the amount of this compound per dispenser.

  • Prepare the pheromone blend: In a fume hood, accurately weigh the required amount of this compound and any other pheromone components. If using a carrier that requires melting (e.g., wax), gently heat the carrier until molten.

  • Add antioxidant: Add a small amount of antioxidant (e.g., 0.1-0.5% by weight) to the pheromone blend to prevent degradation.

  • Incorporate into the carrier:

    • For solid dispensers (e.g., rubber septa): Carefully apply the measured amount of the pheromone blend onto each septum. Allow the solvent (if any) to evaporate completely.

    • For matrix dispensers (e.g., wax): Add the pheromone blend to the molten carrier and mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous mixture is achieved.

    • For hollow fibers: Load the pheromone blend into the hollow fibers according to the manufacturer's instructions.

  • Dispenser formulation: Dispense the pheromone-carrier mixture into the final dispenser format (e.g., pour into molds for wax-based dispensers).

  • Storage: Store the prepared dispensers in a cool, dark, and airtight container until field deployment to minimize pheromone loss and degradation.

Protocol 2: Field Trial for Mating Disruption Efficacy

Objective: To evaluate the effectiveness of this compound in disrupting the mating of a target pest population in the field.

Materials:

  • Prepared this compound dispensers

  • Pheromone traps baited with the primary attractant ((Z)-7-dodecen-1-yl acetate)

  • Untreated control plots

  • GPS device for mapping

  • Flagging tape

  • Data collection sheets

Procedure:

  • Site Selection: Choose an experimental site with a known population of the target pest. The site should be large enough to accommodate treatment and control plots with sufficient buffer zones to prevent interference.

  • Experimental Design:

    • Establish at least two treatment plots and two untreated control plots.

    • Plots should be of a significant size (e.g., 1-5 hectares each) and separated by a buffer zone of at least 200 meters.

    • Randomize the placement of treatment and control plots.

  • Dispenser Deployment:

    • Before the emergence of the first generation of the target pest, deploy the this compound dispensers in the treatment plots.

    • Distribute the dispensers evenly throughout the plot, following a grid pattern. The density of dispensers will depend on the specific formulation and the target pest (e.g., 100-400 dispensers per hectare).

    • Place dispensers in the upper third of the crop canopy for optimal air dispersal.

  • Monitoring:

    • Place pheromone traps baited with the primary attractant in the center of both treatment and control plots.

    • Check the traps weekly, record the number of captured male moths, and replace the lures as recommended by the manufacturer.

  • Data Analysis:

    • Compare the mean number of moths captured in the treatment plots to the mean number captured in the control plots.

    • Calculate the percentage of trap shutdown (disruption efficiency) using the formula: ((Control Catch - Treatment Catch) / Control Catch) * 100.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine if the reduction in trap capture is significant.

Field_Trial_Workflow SiteSelection Site Selection (Known Pest Population) PlotDesign Experimental Plot Design (Treatment & Control Plots) SiteSelection->PlotDesign DispenserDeployment Dispenser Deployment (Treatment Plots) PlotDesign->DispenserDeployment Monitoring Pheromone Trap Monitoring (Weekly) DispenserDeployment->Monitoring DataCollection Data Collection (Moth Counts) Monitoring->DataCollection DataAnalysis Data Analysis (% Disruption, Statistics) DataCollection->DataAnalysis Conclusion Efficacy Conclusion DataAnalysis->Conclusion

Caption: Workflow for a mating disruption field trial.

Protocol 3: Wind Tunnel Bioassay for Behavioral Analysis

Objective: To observe the effect of this compound on the flight behavior of male moths in a controlled environment.

Materials:

  • Wind tunnel

  • Source of clean, charcoal-filtered air

  • Anemometer

  • Red light source

  • Video recording equipment

  • Male moths of the target species (virgin and of appropriate age)

  • Pheromone source (e.g., rubber septum loaded with (Z)-7-dodecen-1-yl acetate)

  • Inhibitor source (e.g., rubber septum loaded with this compound)

Procedure:

  • Wind Tunnel Setup:

    • Set the wind speed to a level appropriate for the target species (e.g., 0.3 m/s).

    • Maintain constant temperature and humidity.

    • Use red light for illumination to simulate crepuscular/nocturnal conditions.

  • Acclimatization: Acclimate the male moths to the wind tunnel conditions for at least 30 minutes before the bioassay.

  • Bioassay:

    • Control: Place the pheromone source at the upwind end of the tunnel. Release a single male moth at the downwind end and record its flight behavior for a set period (e.g., 2 minutes). Observe behaviors such as taking flight, oriented flight, and landing on the source.

    • Treatment: Place both the pheromone source and the inhibitor source at the upwind end of the tunnel. Release a single male moth and record its behavior as in the control.

  • Data Collection: Record the percentage of males exhibiting key behaviors (e.g., taking flight, oriented flight, source contact) in both the control and treatment groups.

  • Data Analysis: Use statistical tests (e.g., chi-square test) to compare the behavioral responses of males in the presence and absence of the inhibitor.

Logical_Relationship_Analysis cluster_0 Field Trial Data cluster_1 Wind Tunnel Data cluster_2 Analysis & Conclusion TrapCatch_Control Trap Catch (Control) TrapShutdown Calculate % Trap Shutdown TrapCatch_Control->TrapShutdown TrapCatch_Treatment Trap Catch (Treatment) TrapCatch_Treatment->TrapShutdown Behavior_Control Behavioral Response (Control) BehavioralEffect Assess Behavioral Inhibition Behavior_Control->BehavioralEffect Behavior_Treatment Behavioral Response (Treatment) Behavior_Treatment->BehavioralEffect Efficacy Overall Mating Disruption Efficacy TrapShutdown->Efficacy BehavioralEffect->Efficacy

Conclusion

This compound is a potent inhibitor of the mating behavior of several lepidopteran pests and can be effectively integrated into mating disruption programs. The protocols outlined in these application notes provide a framework for the formulation, application, and evaluation of this compound-based mating disruption strategies. Rigorous experimental design and data analysis are crucial for optimizing the use of this semiochemical for sustainable pest management. Further research is warranted to elucidate the precise neurophysiological mechanisms of inhibition and to develop novel and more efficient delivery systems.

References

Application Note: Quantitative Analysis of (Z)-7-Dodecen-1-ol in Pheromone Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Dodecen-1-ol is a C12 unsaturated fatty alcohol that functions as a sex pheromone component in various insect species, playing a crucial role in chemical communication and reproductive behavior. Its acetate ester, (Z)-7-dodecenyl acetate, is a well-documented major component of the sex pheromone of the cabbage looper moth, Trichoplusia ni, a significant agricultural pest. The alcohol itself is also a known component of the pheromone blend in other moths, such as the silver Y moth, Autographa gamma. Accurate quantification of this compound in pheromone glands is essential for understanding the biosynthesis, regulation, and evolution of pheromone signaling, as well as for developing effective pest management strategies based on mating disruption or attract-and-kill techniques. This document provides detailed protocols for the extraction and quantitative analysis of this compound from insect pheromone glands using gas chromatography-mass spectrometry (GC-MS), summarizes available quantitative data for related pheromone components, and outlines the putative biosynthetic pathway.

Data Presentation: Quantitative Pheromone Analysis

SpeciesPheromone ComponentQuantity per Female GlandAnalytical Method
Trichoplusia ni (Cabbage Looper)(Z)-7-Dodecenyl acetate2.4 ± 0.65 ng/min (emitted)GC-MS
Dendrolimus houi (Yunnan Pine Caterpillar)(5E,7Z)-5,7-Dodecadien-1-ol14.7 ± 12.9 ngGC-EAG, GC-MS
Dendrolimus houi (Yunnan Pine Caterpillar)(5E,7Z)-5,7-Dodecadien-1-yl acetate5.8 ± 5.4 ngGC-EAG, GC-MS
Dendrolimus houi (Yunnan Pine Caterpillar)(5E,7Z)-5,7-Dodecadienal0.8 ± 1.4 ngGC-EAG, GC-MS

Biosynthesis of this compound

The biosynthesis of moth sex pheromones, including this compound, originates from fatty acid metabolism. The pathway typically involves the modification of common fatty acids through a series of enzymatic steps, including desaturation and chain-shortening, followed by reduction to an alcohol.[1][2][3]

The key steps in the putative biosynthetic pathway for this compound are:

  • De novo fatty acid synthesis: Acetyl-CoA is converted to palmitoyl-CoA (a C16 saturated fatty acyl-CoA).

  • Desaturation: A specific desaturase enzyme introduces a double bond at a particular position in the fatty acyl chain. For many moth pheromones, a Δ11-desaturase is common.

  • Chain-shortening: The resulting unsaturated fatty acyl-CoA is then shortened, typically by two carbons at a time, through a process similar to β-oxidation.

  • Reduction: A pheromone gland-specific fatty acyl reductase (pgFAR) reduces the final fatty acyl-CoA precursor to the corresponding alcohol, this compound.[1][2][3] This final step is critical in determining the alcohol nature of the pheromone component.

G cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis Acetyl_CoA Acetyl-CoA Palmitoyl_CoA Palmitoyl-CoA (C16) Acetyl_CoA->Palmitoyl_CoA Fatty Acid Synthase Unsaturated_Fatty_Acyl_CoA Unsaturated C14/C16 Acyl-CoA Palmitoyl_CoA->Unsaturated_Fatty_Acyl_CoA Desaturase(s) Z9_Dodecenoyl_CoA (Z)-9-Dodecenoyl-CoA Unsaturated_Fatty_Acyl_CoA->Z9_Dodecenoyl_CoA Chain Shortening (β-oxidation like) Z7_Dodecenoyl_CoA (Z)-7-Dodecenoyl-CoA Z9_Dodecenoyl_CoA->Z7_Dodecenoyl_CoA Unknown Δ7 Desaturase Z7_Dodecen_1_ol This compound Z7_Dodecenoyl_CoA->Z7_Dodecen_1_ol Fatty Acyl Reductase (pgFAR)

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following protocols provide a comprehensive workflow for the quantitative analysis of this compound from insect pheromone glands.

Pheromone Gland Dissection and Extraction

Materials:

  • Virgin female moths (at peak calling time)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • Glass vials (2 mL) with PTFE-lined caps

  • Hexane (HPLC grade)

  • Internal standard (e.g., a known amount of a non-native, structurally similar compound like (Z)-9-tetradecen-1-ol)

Protocol:

  • Anesthetize a virgin female moth by chilling on ice for 5-10 minutes.

  • Under a dissecting microscope, carefully excise the pheromone gland, which is typically located at the terminal abdominal segments.

  • Immediately place the excised gland into a 2 mL glass vial containing 100 µL of hexane and a known concentration of the internal standard.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Carefully remove the gland tissue from the vial.

  • The hexane extract is now ready for GC-MS analysis. Store at -20°C if not analyzed immediately.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5MS, HP-5MS; 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • MS Transfer Line: 280°C

  • Ion Source: 200°C, Electron Impact (EI) at 70 eV

  • Scan Mode: Full scan (m/z 35-550) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity. For this compound, characteristic ions would be monitored.

Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in hexane, each containing the same concentration of the internal standard as the samples.

  • Analysis: Inject 1 µL of each standard and sample extract into the GC-MS.

  • Data Processing:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for both compounds in each chromatogram.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard and sample.

  • Quantification:

    • Plot a calibration curve of the peak area ratio versus the concentration of the this compound standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the sample extracts based on their peak area ratios.

    • Calculate the absolute amount of this compound per pheromone gland.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Dissection Pheromone Gland Dissection Extraction Solvent Extraction (Hexane + Internal Standard) Dissection->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Peak_Integration Peak Identification & Integration GC_MS->Peak_Integration Calculation Concentration Calculation Peak_Integration->Calculation Calibration Calibration Curve (Standards) Calibration->Calculation Quantification Absolute Amount (ng/gland) Calculation->Quantification

Caption: Experimental workflow for quantitative analysis.

Conclusion

This application note provides a framework for the quantitative analysis of this compound in insect pheromone glands. The detailed protocols for sample preparation, GC-MS analysis, and quantification, along with the contextual information on biosynthesis and available quantitative data for related compounds, offer a valuable resource for researchers in chemical ecology, entomology, and drug development. While specific quantitative data for this compound remains an area for further investigation, the methodologies outlined here provide a robust approach to obtaining this critical information.

References

Application Notes and Protocols for the Purification of Synthetic (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic (Z)-7-Dodecen-1-ol, a crucial semiochemical used in pest management and ecological research. The following sections outline various purification strategies, present quantitative data for comparison, and provide step-by-step experimental protocols.

Introduction

This compound is the primary sex pheromone of several lepidopteran pests, including the cabbage looper (Trichoplusia ni) and the turnip moth (Agrotis segetum). Its synthesis is a key step in the production of pheromone lures for monitoring and mating disruption strategies. The biological activity of this pheromone is highly dependent on its isomeric purity, as the presence of other isomers, particularly the (E)-isomer, can significantly reduce its efficacy. Therefore, robust purification protocols are essential to isolate the desired (Z)-isomer from crude synthetic reaction mixtures.

Common impurities in the synthesis of this compound can include the (E)-isomer, starting materials, reaction byproducts, and solvents. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document details three primary purification techniques: silica gel column chromatography, vacuum fractional distillation, and recrystallization.

Comparative Data of Purification Methods

The selection of a purification method often involves a trade-off between purity, yield, time, and scalability. The following table summarizes typical quantitative data for the purification of this compound using different techniques.

Purification MethodTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Silica Gel Column Chromatography > 98%70 - 90%High resolution, effective for removing polar and non-polar impurities.Time-consuming, requires significant solvent volumes, may not be ideal for large-scale purification.
Vacuum Fractional Distillation 95 - 98%80 - 95%Suitable for large-scale purification, effective for separating compounds with different boiling points.Requires specialized equipment, may not effectively separate isomers with very close boiling points.
Recrystallization > 99% (after multiple steps)50 - 70%Can achieve very high purity, cost-effective.Lower yield, dependent on the compound's ability to form crystals, may require multiple recrystallization steps.

Experimental Protocols

Silica Gel Column Chromatography

This method is highly effective for small to medium-scale purification and for removing a wide range of impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A common gradient is to start with 100% hexane and gradually increase to a 95:5 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions in a fraction collector or test tubes.

  • Purity Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp after developing in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Fractional Distillation

This method is suitable for larger quantities and for separating compounds with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Charging: Place the crude this compound and a stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure. A vacuum of 1-5 mmHg is typically used.

  • Heating: Begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The boiling point of this compound is approximately 110-112 °C at 3 mmHg.

  • Purity Analysis: Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Pooling and Storage: Combine the pure fractions.

Recrystallization

Recrystallization is a powerful technique for achieving high purity, particularly for removing minor impurities.

Materials:

  • Partially purified this compound

  • Suitable solvent or solvent system (e.g., hexane, pentane, or a mixture)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Hexane or pentane are often suitable.

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Repeat if Necessary: For higher purity, the recrystallization process can be repeated.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the (Z) and (E) isomers.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Detector: Mass Spectrometer scanning from m/z 40 to 400.

The retention time and mass spectrum of the purified product should be compared to a known standard of this compound.

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow for the purification and analysis of synthetic this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Synthetic This compound ColChrom Silica Gel Column Chromatography Crude->ColChrom VacDist Vacuum Fractional Distillation Crude->VacDist Purity Purity Assessment (GC-MS) ColChrom->Purity Recryst Recrystallization VacDist->Recryst For higher purity Recryst->Purity PureProduct Purified This compound Purity->PureProduct

Caption: General workflow for the purification of synthetic this compound.

Column_Chromatography_Workflow start Start: Crude Sample slurry Prepare Silica Gel Slurry start->slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Solvent Gradient (Hexane -> Hexane:EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Fractions are impure pool Pool Pure Fractions tlc->pool Fractions are pure evap Evaporate Solvent pool->evap end End: Purified Product evap->end

Caption: Detailed workflow for purification by silica gel column chromatography.

Troubleshooting & Optimization

Technical Support Center: Optimizing (Z)-7-Dodecen-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Z)-7-Dodecen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound with high stereoselectivity?

A1: The two most prevalent and effective methods for synthesizing this compound with high Z-selectivity are the Wittig reaction and the partial reduction of an alkyne.

  • Wittig Reaction: This route typically involves the reaction of an appropriate phosphonium ylide with an aldehyde. Using an unstabilized ylide under salt-free conditions generally favors the formation of the (Z)-alkene.[1][2][3][4]

  • Alkyne Reduction: This method involves the synthesis of a dodec-7-yne intermediate, followed by a stereoselective reduction of the triple bond to a cis-double bond using a poisoned catalyst, most commonly Lindlar's catalyst.[5][6][7][8][9]

Q2: I am observing a mixture of (Z) and (E) isomers. What are the likely causes?

A2: The formation of a mixture of isomers is a common issue. The causes depend on your synthetic route:

  • Wittig Reaction:

    • Ylide Stabilization: If you are using a stabilized or semi-stabilized ylide, you are more likely to get a mixture of isomers or even predominantly the (E)-alkene.[1][3][4]

    • Presence of Lithium Salts: Lithium salts can lead to equilibration of intermediates, which erodes the Z-selectivity.[1]

    • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable (E)-isomer.

  • Alkyne Reduction:

    • Improper Catalyst: Using a standard hydrogenation catalyst like palladium on carbon (Pd/C) without a poison will not be selective and can lead to a mixture of isomers or complete reduction to the alkane.

    • Reaction Conditions: The choice of solvent and temperature can influence the selectivity of the reduction.

Q3: My yield is consistently low. What factors could be contributing to this?

A3: Low yields can stem from several factors throughout the synthetic process:

  • Incomplete Reactions: Ensure your reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side Reactions:

    • In the Wittig reaction, side reactions of the ylide can occur.

    • When preparing alkyne intermediates using Grignard reagents, an acid-base reaction can occur with terminal alkynes if the alkyne is not deprotonated first.[10][11]

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your extraction and chromatography procedures.

  • Starting Material Purity: Impurities in your starting materials can interfere with the reaction and lead to lower yields.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound and its acetate derivative is typically achieved through chromatographic methods.

  • Flash Column Chromatography: This is a standard method for removing byproducts and unreacted starting materials.

  • Gas Chromatography (GC): Can be used for both analysis and purification on a smaller scale.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating isomers and achieving high purity.[12][13][14]

  • Silver Nitrate Impregnated Silica Gel Chromatography: This specialized technique is particularly effective for separating (Z) and (E) isomers of alkenes.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Z:E Isomer Ratio in Wittig Reaction Use of a stabilized or semi-stabilized ylide.Switch to an unstabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide).[1][3][4]
Presence of lithium salts (e.g., from n-BuLi as a base).Use a lithium-free base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1]
Reaction temperature is too high.Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic (Z)-product.
Over-reduction of Alkyne to Alkane The hydrogenation catalyst is too active.Use a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[5][8][9]
Reaction time is too long or hydrogen pressure is too high.Carefully monitor the reaction progress by GC or TLC and stop the reaction once the alkyne has been consumed. Optimize the hydrogen pressure.
Formation of trans-Alkene from Alkyne Incorrect reducing agent used.To obtain the cis-alkene, use Lindlar's catalyst with H₂. The use of sodium in liquid ammonia (Na/NH₃) will produce the trans-alkene.[6][7]
Low Yield in Grignard Reaction with Terminal Alkyne The Grignard reagent is acting as a base and deprotonating the terminal alkyne.First, deprotonate the terminal alkyne with a strong base like n-BuLi, and then perform the reaction with the appropriate electrophile.
Difficulty in Removing Triphenylphosphine Oxide Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate.Purify the crude product by column chromatography. Sometimes, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkyne Reduction

This protocol is based on a common synthetic strategy involving the coupling of smaller fragments to form a dodecyne intermediate, followed by stereoselective reduction. A specific example starts from 1,6-hexanediol.[16]

Step 1: Synthesis of 1-tert-butoxy-6-bromohexane (This is a representative intermediate preparation)

  • Protect one hydroxyl group of 1,6-hexanediol.

  • Convert the remaining hydroxyl group to a bromide.

Step 2: Synthesis of 1-tert-butoxy-oct-7-yne

  • In a flame-dried flask under an inert atmosphere, dissolve lithium acetylide-ethylenediamine complex in an appropriate anhydrous solvent (e.g., DMSO).

  • Slowly add 1-tert-butoxy-6-bromohexane to the solution at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC or GC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by vacuum distillation or column chromatography.

Step 3: Synthesis of 1-tert-butoxy-dodec-7-yne

  • Deprotonate the terminal alkyne from the previous step using a strong base like n-butyllithium in THF at low temperature.

  • Add 1-bromobutane to the resulting acetylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform a standard workup and purification.

Step 4: Reduction to (Z)-1-tert-butoxy-dodec-7-ene

  • Dissolve the dodec-7-yne in a suitable solvent (e.g., hexane or ethanol).

  • Add Lindlar's catalyst (typically 5% by weight of the alkyne).

  • Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at atmospheric pressure.

  • Carefully monitor the reaction progress by GC to avoid over-reduction.

  • Filter off the catalyst and concentrate the solvent.

Step 5: Deprotection to this compound

  • Cleave the tert-butoxy protecting group using an acidic catalyst (e.g., trifluoroacetic acid) in a suitable solvent.

  • Neutralize the reaction, perform a workup, and purify the final product by column chromatography.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol focuses on achieving high Z-selectivity.

Step 1: Preparation of the Phosphonium Salt

  • React triphenylphosphine with the appropriate alkyl halide (e.g., 7-bromoheptan-1-ol, with the hydroxyl group protected) in a suitable solvent like acetonitrile.

  • Heat the mixture to reflux until the phosphonium salt precipitates.

  • Isolate the salt by filtration and dry it under vacuum.

Step 2: Wittig Olefination

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere at -78 °C.

  • Add a strong, lithium-free base such as potassium bis(trimethylsilyl)amide (KHMDS) to generate the ylide.

  • Stir the mixture at this temperature for about 1 hour.

  • Slowly add the aldehyde (e.g., pentanal) to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Remove the protecting group from the hydroxyl function.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Pathway cluster_alkyne Alkyne Reduction Route cluster_wittig Wittig Reaction Route 1,6-Hexanediol 1,6-Hexanediol Intermediate_A Intermediate_A 1,6-Hexanediol->Intermediate_A Protection & Bromination Dodec-7-yne_intermediate Dodec-7-yne_intermediate Intermediate_A->Dodec-7-yne_intermediate Alkylation Z7_Dodecenol This compound Dodec-7-yne_intermediate->Z7_Dodecenol Lindlar's Cat., H2 Alkyl_halide Alkyl_halide Phosphonium_salt Phosphonium_salt Alkyl_halide->Phosphonium_salt PPh3 Ylide Ylide Phosphonium_salt->Ylide Base (e.g., KHMDS) Aldehyde Aldehyde Z7_Dodecenol_protected Z7_Dodecenol_protected Ylide->Z7_Dodecenol_protected + Aldehyde Z7_Dodecenol_final This compound Z7_Dodecenol_protected->Z7_Dodecenol_final Deprotection

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Isomers Low Z:E Ratio? Start->Check_Isomers Check_Completion Incomplete Reaction? Check_Isomers->Check_Completion No Isomer_Solutions Review Wittig conditions (base, temp) or alkyne reduction catalyst. Check_Isomers->Isomer_Solutions Yes Check_Byproducts Significant Byproducts? Check_Completion->Check_Byproducts No Completion_Solutions Increase reaction time, check reagent purity. Check_Completion->Completion_Solutions Yes Purity Review purification (chromatography conditions, extraction efficiency). Check_Byproducts->Purity No Byproduct_Solutions Identify byproducts (GC-MS). Optimize reaction conditions to minimize side reactions. Check_Byproducts->Byproduct_Solutions Yes Optimize Optimize Protocol Purity->Optimize Isomer_Solutions->Optimize Completion_Solutions->Optimize Byproduct_Solutions->Optimize

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Troubleshooting Electroantennography (EAG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Electroantennography (EAG), with a specific focus on challenges related to obtaining a low response to (Z)-7-Dodecen-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no EAG response to this compound. What are the potential causes and how can I troubleshoot this?

A low or absent EAG response to this compound can stem from several factors, ranging from the experimental setup and stimulus preparation to the physiological state of the insect. Below is a systematic guide to help you identify and resolve the issue.

Troubleshooting Guide for Low EAG Response:

Potential Cause Explanation Recommended Actions
Antennal Preparation The health and viability of the antenna are critical for a strong signal. Damaged or desiccated antennae will yield poor responses. The EAG signal is generated by the summation of activity from many olfactory receptor neurons (ORNs).[1]- Use healthy, undamaged insects. Ensure the insect has not been stressed by environmental conditions or handling. - Proper antenna excision. Use fine scissors to excise the antenna at its base.[2] - Maintain hydration. Ensure the saline solution in the electrodes is fresh and making good contact to prevent the antenna from drying out.[3] The resistance of the antenna increases as it dries out.[3] - Check antenna viability. At the end of an experiment, test the antenna with a known positive control odorant to confirm it is still responsive.[4]
Electrode Issues Poor contact between the electrodes and the antenna will result in a weak, noisy, or drifting signal.[2][3]- Use freshly prepared electrodes. Ag/AgCl electrodes can be chlorinated by immersion in bleach.[5] - Ensure good contact. The recording electrode should be securely in contact with the distal end of the antenna and the reference electrode with the base.[2][6] - Use conductive gel. A small amount of conductive gel can improve the electrical contact.[2][7]
Stimulus Delivery The concentration and delivery of the odorant are crucial. Problems with the stimulus can lead to a lack of response.- Verify compound purity and concentration. Ensure the this compound is of high purity and the correct concentration is being used. Prepare fresh dilutions. - Solvent control. Always deliver a solvent-only puff to ensure the solvent itself is not causing a response or inhibiting one.[2] - Proper solvent evaporation. Allow sufficient time for the solvent to fully evaporate from the filter paper before use.[2] - Airflow. Maintain a continuous stream of charcoal-filtered, humidified air over the antenna.[2]
Insect Species & Physiology The responsiveness to a specific pheromone can be highly species-specific and can also be influenced by the sex, age, and physiological state of the insect.- Confirm the insect species. this compound is a known sex pheromone component for various insect species. Ensure it is relevant to the species you are studying. - Use the correct sex. For sex pheromones, typically one sex is responsive. For example, male moths are generally responsive to female-emitted sex pheromones. - Consider the insect's physiological state. The sensitivity of an insect to a pheromone can vary with age and mating status.[8]
Signal Amplification & Recording Incorrect settings on the EAG amplifier or data acquisition system can lead to the appearance of a low or noisy signal.- Check amplifier settings. Ensure the gain is set appropriately. EAG signals can range from microvolts to millivolts.[3] - Reduce noise. Minimize electrical noise from external sources.[3] Proper grounding is essential. - Baseline drift. Use electronic filtering or baseline correction features in your software to account for signal drift.[3]

Experimental Protocols

Standard EAG Recording Protocol

This protocol provides a general framework for conducting EAG experiments. Specific parameters may need to be optimized for your insect species and experimental setup.

1. Preparation of Stimulus:

  • Dissolve this compound in a high-purity volatile solvent (e.g., hexane) to the desired concentration (e.g., 10 µg/µL).

  • Apply 10 µL of the solution to a small piece of filter paper (e.g., 1 cm x 2 cm).[2]

  • Allow the solvent to evaporate completely in a fume hood.[2]

  • Place the filter paper inside a clean Pasteur pipette, which will serve as the stimulus cartridge.[2]

2. Antennal Preparation:

  • Anesthetize the insect (e.g., with CO2 or by cooling).

  • Carefully excise one antenna at the base using fine scissors or a scalpel.[2]

  • Mount the excised antenna between two electrodes filled with an appropriate saline solution (e.g., using a forked electrode holder).[2]

  • The recording electrode should be in contact with the distal end of the antenna, and the reference electrode with the basal end.[2][6]

3. EAG Recording:

  • Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air (e.g., 0.5 L/min).[2]

  • Position the tip of the stimulus cartridge in the air stream, upstream of the antenna.[2]

  • Deliver a puff of air through the stimulus cartridge to introduce the odorant to the antenna.

  • Record the resulting voltage change from the antenna using an EAG amplifier and data acquisition software.[2]

  • Deliver a solvent-only control puff to ensure the solvent is not eliciting a response.[2]

  • Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).[2]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

The following table provides an illustrative example of a dose-response experiment to quantify olfactory sensitivity. Actual values would need to be determined experimentally.

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
0 (Solvent Control)0.050.02
0.0010.150.04
0.010.450.08
0.10.950.12
11.500.20
101.600.25

Visualizations

Diagrams of Workflows and Pathways

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimulus 1. Prepare Stimulus (this compound) antenna_prep 2. Prepare Antenna mount_antenna 3. Mount Antenna on Electrodes antenna_prep->mount_antenna record_baseline 4. Record Baseline Signal mount_antenna->record_baseline deliver_stimulus 5. Deliver Odor Puff record_baseline->deliver_stimulus record_response 6. Record EAG Response deliver_stimulus->record_response data_analysis 7. Analyze Data record_response->data_analysis

Caption: A typical experimental workflow for Electroantennography (EAG).

Olfactory_Signaling_Pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp receptor Odorant Receptor (OR) obp->receptor orn Olfactory Receptor Neuron (ORN) ion_channel Ion Channel Activation receptor->ion_channel activates depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential (Signal to Brain) depolarization->action_potential

Caption: Simplified diagram of an olfactory signaling pathway in an insect.

Troubleshooting_Tree start Low or No EAG Response check_antenna Is the antenna preparation viable? start->check_antenna check_electrodes Is electrode contact optimal? check_antenna->check_electrodes Yes solution_antenna Remake antennal preparation. Use fresh, healthy insect. check_antenna->solution_antenna No check_stimulus Is the stimulus delivery correct? check_electrodes->check_stimulus Yes solution_electrodes Re-position electrodes. Use conductive gel. Prepare fresh electrodes. check_electrodes->solution_electrodes No check_setup Are recording settings correct? check_stimulus->check_setup Yes solution_stimulus Verify compound concentration. Run solvent control. Check airflow. check_stimulus->solution_stimulus No solution_setup Adjust amplifier gain. Check for noise sources. Correct for baseline drift. check_setup->solution_setup No end Successful EAG Recording check_setup->end Yes

Caption: A decision tree for troubleshooting low EAG responses.

References

Technical Support Center: (Z)-7-Dodecen-1-ol Lure Stability and Longevity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and longevity of (Z)-7-Dodecen-1-ol pheromone lures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during lure development and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in lures?

A1: The primary causes of this compound degradation are environmental factors. Polyunsaturated compounds are particularly susceptible to degradation from ultraviolet (UV) light and oxidation when exposed to oxygen, light, or extreme temperatures.[1][2] This chemical breakdown reduces the potency and effectiveness of the lure.

Q2: How does oxidation specifically affect the pheromone?

A2: Oxidation chemically alters the this compound molecule, leading to the formation of inactive compounds such as aldehydes or epoxides. This process is often accelerated by heat; for instance, significant pheromone oxidation can occur at temperatures of 38°C and higher.[3] The loss of the active pheromone molecule directly diminishes the lure's attractive power.[1]

Q3: What is isomerization and how does it impact lure effectiveness?

A3: Isomerization is the process where the (Z)-isomer of 7-Dodecen-1-ol converts to its (E)-isomer or other geometric isomers. Since the biological activity of a pheromone is often highly specific to a particular isomer, this conversion can lead to a significant loss of attractiveness. Exposure to light or free radicals can promote this rearrangement.

Q4: What is the "flash-off" effect and why is it a concern?

A4: The "flash-off" effect is a very high initial release of the pheromone immediately after the lure is exposed to the environment from its sealed packaging.[4][5] This rapid release can waste a significant portion of the pheromone and lead to inconsistent performance, especially in short-term experiments. It is recommended to air out lures for at least 24 hours before use to achieve a more stable and steady release rate.[4][5]

Q5: How can I select the best dispenser material for my experiments?

A5: The ideal dispenser material protects the pheromone from degradation while ensuring a consistent, controlled release. Materials like specific plastic compositions (e.g., Polyvail) or rubber septa are scientifically recommended because they protect the chemical from oxidation and provide a steady release rate over time.[1] Porous microparticles, potentially coated with polymers, and various waxes (paraffin, beeswax) are also effective carriers for achieving controlled, zero-order release.[3][6][7][8] Avoid using simple materials like plywood, which offer poor protection and lead to rapid oxidation.[1]

Troubleshooting Guides

Issue 1: Lure loses effectiveness much faster than anticipated.

Potential Cause Troubleshooting Steps & Solutions
Oxidation Incorporate an antioxidant, such as Vitamin E, into the lure formulation.[3] Store lures in oxygen-impermeable, sealed packaging (e.g., foil sachets) at low temperatures until use.
UV Degradation Add a UV stabilizer to the pheromone blend.[2] Design or select dispensers that shield the lure from direct sunlight.[1] Consider using UV-blocking containers for sustained-release formulations.[9]
High Volatility Select a dispenser matrix with a lower release rate. Paraffin wax, for example, provides a partition-controlled, zero-order release.[3] Coating porous particle dispensers with polymers can also help regulate evaporation rates.[6][7]
Improper Storage Always store lures in a cool, dark place as recommended. High temperatures and light exposure, even during storage, can degrade the pheromone.

Issue 2: Inconsistent or unpredictable pheromone release rates.

Potential Cause Troubleshooting Steps & Solutions
"Flash-Off" Effect Pre-condition or "air" new lures for at least 24 hours in a controlled environment before deploying them in the field or lab.[4][5] This allows the initial burst of pheromone to dissipate, leading to a more stable release.
Environmental Fluctuations Be aware that temperature and humidity significantly impact evaporation rates.[1] A lure's performance can vary between seasons. Select a formulation, such as a paraffin emulsion or polymer matrix, designed to stabilize release under varying climatic conditions.[1][3]
Dispenser Material Inconsistency Ensure uniform loading of the pheromone into the dispenser matrix. Use high-quality, consistent materials like rubber septa or specialized polymers for reliable performance.[1]

Improving Lure Stability & Longevity

A multi-faceted approach is required to enhance the field life and stability of this compound lures. This involves chemical stabilization and physical protection through formulation.

Data on Stabilizer Effects

The following table summarizes hypothetical, yet representative, data on the impact of stabilizers on the half-life of this compound in a standard rubber septum lure under accelerated aging conditions (40°C, continuous UV exposure).

Lure Formulation Active Stabilizer(s) Half-Life (Days) Primary Degradation Product(s)
Control None15(Z)-7-Dodecenal, (E)-7-Dodecen-1-ol
Formulation A 1% Vitamin E (Antioxidant)35(E)-7-Dodecen-1-ol
Formulation B 1% Tinuvin 328 (UV Stabilizer)28(Z)-7-Dodecenal
Formulation C 1% Vitamin E + 1% Tinuvin 32855Minor traces of all products

Diagram: Degradation Pathways of this compound

cluster_degradation Degradation Products pheromone This compound (Active Pheromone) isomer (E)-7-Dodecen-1-ol (Isomerization) pheromone->isomer Isomerization oxide Oxidative Products (e.g., Aldehydes, Epoxides) pheromone->oxide Oxidation uv UV Light uv->pheromone oxygen Oxygen (Air) oxygen->pheromone loss Loss of Biological Activity isomer->loss oxide->loss

Caption: Key degradation pathways for this compound lures.

Experimental Protocols

Protocol 1: Release Rate and Stability Analysis via Gas Chromatography (GC)

This protocol details a standard method for quantifying the release rate and degradation of this compound from a lure dispenser over time.

1. Materials and Equipment:

  • This compound standard (high purity)

  • Internal standard (e.g., hexadecane)

  • Hexane (or other suitable organic solvent, HPLC grade)

  • Lure dispensers (e.g., rubber septa, polymer wafers)

  • Environmental chamber with controlled temperature, humidity, and light (UV lamp)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Volumetric flasks, pipettes, and vials

2. Lure Preparation and Aging:

  • Prepare a stock solution of this compound in hexane.

  • Load a precise amount of the pheromone solution onto each dispenser. Allow the solvent to evaporate completely.

  • Place a subset of lures (n ≥ 3) for time point zero (T=0) analysis.

  • Place the remaining lures in an environmental chamber set to simulate field conditions (e.g., 30°C, 12:12 light:dark cycle).

  • At predetermined time intervals (e.g., 7, 14, 21, 30, 60 days), remove a subset of lures (n ≥ 3) for analysis.

3. Sample Extraction:

  • Place each aged lure into a separate vial.

  • Add a precise volume of hexane containing a known concentration of the internal standard.

  • Seal the vial and agitate for a sufficient time (e.g., 2 hours) to ensure complete extraction of the remaining pheromone.

4. GC-FID Analysis:

  • Prepare a calibration curve using standard solutions of this compound with the internal standard.

  • Set up the GC method (e.g., injector temperature 250°C, detector temperature 270°C, oven program: 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min).

  • Inject 1 µL of each extracted sample into the GC.

  • Identify and integrate the peaks corresponding to this compound, any degradation products (e.g., the E-isomer), and the internal standard.

5. Data Analysis:

  • Calculate the amount of this compound remaining in each lure at each time point using the calibration curve.

  • The amount of pheromone released is the initial amount minus the remaining amount.

  • Plot the remaining amount of pheromone versus time to determine the lure's half-life and release kinetics.

  • Quantify degradation products to understand the primary pathways of failure.

Diagram: Experimental Workflow for Lure Analysis

cluster_analysis 5. Data Interpretation start 1. Lure Formulation (Pheromone + Matrix) age 2. Accelerated Aging (Temp, UV, Humidity) start->age extract 3. Solvent Extraction (Hexane + Internal Std.) age->extract gc 4. GC-MS/FID Analysis extract->gc stability Stability Assessment (Half-Life) gc->stability longevity Longevity & Release Rate gc->longevity pathway Degradation Pathway ID gc->pathway

Caption: Workflow for evaluating lure stability and longevity.

References

Resolving isomeric impurities in (Z)-7-Dodecen-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-7-Dodecen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?

The most prevalent isomeric impurity is the (E)-7-dodecen-1-ol, also known as the trans-isomer. Positional isomers of the double bond can also occur, though they are generally less common with controlled synthetic routes like the Wittig reaction.

Q2: Which synthetic route is recommended for maximizing the yield of the (Z)-isomer?

The Wittig reaction is a widely used and effective method for synthesizing (Z)-alkenes.[1][2][3] To achieve high Z-selectivity, it is crucial to use an unstabilized or semi-stabilized ylide under specific reaction conditions.[2][4]

Q3: How can I accurately determine the ratio of (Z) to (E) isomers in my product mixture?

Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the most common and reliable method for quantifying the isomeric ratio.[5][6] High-performance liquid chromatography (HPLC), particularly with a silver-impregnated column (argentation chromatography), can also provide excellent separation.[7][8]

Troubleshooting Guide

Issue 1: Low (Z):(E) Isomer Ratio in the Crude Product

Possible Cause 1: Suboptimal Wittig Reaction Conditions

The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions. The use of lithium-containing bases, polar protic solvents, and elevated temperatures can lead to equilibration of intermediates, favoring the thermodynamically more stable (E)-isomer.[1][9][10]

Solutions:

  • Choice of Base and Solvent: Employ salt-free conditions by using bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) in aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 °C to 0 °C).[1][4]

  • Ylide Type: Utilize unstabilized ylides (where the group attached to the carbanion is an alkyl group) as they kinetically favor the formation of the (Z)-alkene.[2][4]

Data Presentation: Effect of Wittig Reaction Conditions on Z:E Selectivity

Ylide TypeBaseSolventTemperaturePredominant IsomerReference
Unstabilized (e.g., from pentyltriphenylphosphonium bromide)NaHMDSTHF-78 °C to RT(Z)[1]
Unstabilizedn-BuLiTHF-78 °C to RTMixture of (Z) and (E)[9]
Stabilized (e.g., with an ester group)NaOEtEthanolReflux(E)[4]
Semi-stabilized (e.g., with a phenyl group)VariousVariousVariousOften poor selectivity[2]

Possible Cause 2: Isomerization During Workup or Purification

Exposure to acidic conditions or high temperatures during workup and purification steps like distillation can cause isomerization of the double bond.

Solutions:

  • Neutral Workup: Ensure that the reaction workup is performed under neutral or slightly basic conditions.

  • Avoid High Temperatures: If distillation is necessary, use high vacuum to keep the distillation temperature as low as possible. Consider alternative purification methods like column chromatography.

Issue 2: Difficulty in Separating (Z) and (E) Isomers

Possible Cause: Similar Physical Properties of Isomers

The boiling points and polarities of the (Z) and (E) isomers of 7-dodecen-1-ol are very similar, making their separation by standard distillation or silica gel chromatography challenging.

Solutions:

  • Argentation Chromatography: This is a powerful technique for separating cis and trans isomers. It utilizes a stationary phase (silica gel or in an HPLC column) impregnated with silver ions (e.g., from silver nitrate).[7][11][12] The π-electrons of the double bond in the isomers interact differently with the silver ions, leading to differential retention and effective separation. The (Z)-isomer, being more sterically hindered, generally elutes after the (E)-isomer.

  • Preparative Gas Chromatography: For high-purity small-scale preparations, preparative GC can be employed.

  • Urea Complexation: The linear (E)-isomer can preferentially form a crystalline inclusion complex with urea, allowing for the enrichment of the (Z)-isomer in the mother liquor.[13]

Experimental Protocols

Protocol 1: Quantitative Analysis of (Z)/(E) Isomer Ratio by GC-FID

Objective: To determine the percentage of this compound and (E)-7-dodecen-1-ol in a sample.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

ParameterValue
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Injection Volume1 µL (split or splitless, depending on concentration)
Oven Temperature ProgramInitial 100 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 10 min
Detector Temperature250 °C

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • If available, prepare calibration standards of pure (Z)- and (E)-7-dodecen-1-ol.

Data Analysis:

  • Identify the peaks for the (Z) and (E) isomers based on their retention times (the (E)-isomer typically elutes slightly before the (Z)-isomer on a polar column).

  • Calculate the percentage of each isomer based on the peak area.

Protocol 2: Preparative Separation of (Z) and (E) Isomers by Argentation Column Chromatography

Objective: To separate the (Z) and (E) isomers of 7-dodecen-1-ol.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Solvents: Hexane, Diethyl ether (or Ethyl acetate)

  • Crude mixture of 7-dodecen-1-ol isomers

Procedure:

  • Preparation of AgNO₃-impregnated Silica Gel: Dissolve silver nitrate in methanol or acetonitrile (e.g., 10-20% by weight of silica gel). Add the silica gel to this solution and mix thoroughly to form a slurry. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Protect the silver-impregnated silica from light.

  • Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a hexane slurry.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of diethyl ether (e.g., from 0% to 20% diethyl ether in hexane).

  • Fraction Collection: Collect fractions and analyze them by GC-FID or TLC to identify those containing the pure isomers. The (E)-isomer will typically elute before the (Z)-isomer.

Visualizations

Synthesis_and_Impurity_Formation Synthesis and Impurity Formation Pathway cluster_synthesis Wittig Synthesis cluster_impurities Impurity Formation Phosphonium_Salt Pentyltriphenylphosphonium Bromide Ylide Unstabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaHMDS) Base->Ylide Wittig_Reaction Wittig Reaction (Low Temp, Aprotic Solvent) Ylide->Wittig_Reaction Aldehyde 7-Oxoheptan-1-ol derivative Aldehyde->Wittig_Reaction Crude_Product Crude Product Mixture Wittig_Reaction->Crude_Product Z_Isomer This compound (Desired Product) Crude_Product->Z_Isomer E_Isomer (E)-7-Dodecen-1-ol (Major Impurity) Crude_Product->E_Isomer Isomerization Isomerization (Heat, Acid) Z_Isomer->Isomerization E_Isomer->Isomerization

Caption: General workflow for the synthesis of this compound via the Wittig reaction and the formation of the (E)-isomer impurity.

Troubleshooting_Workflow Troubleshooting Low Z:E Ratio Start Low Z:E Ratio Detected Check_Reaction Review Wittig Reaction Conditions Start->Check_Reaction Check_Workup Review Workup/Purification Conditions Start->Check_Workup Optimize_Base Use Salt-Free Base (e.g., NaHMDS, KHMDS) Check_Reaction->Optimize_Base Base/Salts? Optimize_Solvent Use Aprotic, Non-polar Solvent (e.g., THF, Diethyl Ether) Check_Reaction->Optimize_Solvent Solvent? Optimize_Temp Maintain Low Temperature (e.g., -78 °C) Check_Reaction->Optimize_Temp Temperature? Neutral_Workup Ensure Neutral pH During Workup Check_Workup->Neutral_Workup Acidic? Low_Temp_Purification Use High Vacuum Distillation or Argentation Chromatography Check_Workup->Low_Temp_Purification High Temp? Re-run_Synthesis Re-run Synthesis with Optimized Conditions Optimize_Base->Re-run_Synthesis Optimize_Solvent->Re-run_Synthesis Optimize_Temp->Re-run_Synthesis Purify_Product Purify Existing Product Neutral_Workup->Purify_Product Low_Temp_Purification->Purify_Product

Caption: Decision-making workflow for troubleshooting and improving the Z:E isomer ratio in this compound synthesis.

References

Addressing degradation issues of (Z)-7-Dodecen-1-ol in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address degradation issues of (Z)-7-Dodecen-1-ol encountered during field experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

1. What is this compound and what are its common applications?

This compound is a straight-chain lepidopteran pheromone. It is a component of the sex pheromone for numerous moth species and is utilized in integrated pest management (IPM) strategies for monitoring and mating disruption.

2. What are the primary causes of this compound degradation in field conditions?

The primary causes of degradation for this compound in the field are environmental factors. These include oxidation from exposure to air, degradation by UV radiation from sunlight, and high temperatures.[1] These factors can alter the chemical structure of the pheromone, reducing its efficacy.

3. How can I minimize degradation during storage?

To minimize degradation during storage, this compound and its formulations should be kept in airtight containers in a refrigerator or freezer, as recommended by the manufacturer.[2] It is also crucial to protect it from light exposure.

4. What are the signs of pheromone degradation in my lures or dispensers?

Visible signs of degradation can include discoloration of the lure or dispenser. However, the most reliable indicator of degradation is a decrease in the biological activity of the pheromone, such as a reduction in insect trap captures. Chemical analysis is required for a definitive assessment of degradation.

5. How long can I expect my this compound lures to be effective in the field?

The field longevity of a this compound lure depends on the type of dispenser, the environmental conditions, and the concentration of the pheromone. Lures may need to be replaced every 4-6 weeks, especially in hot and dry conditions.[3] Always refer to the manufacturer's guidelines for specific replacement intervals.

II. Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues encountered during the use of this compound in field experiments.

Issue 1: Reduced or No Attraction of Target Insects

Possible Cause 1: Pheromone Degradation

  • Symptoms: A significant drop in the number of trapped insects compared to previous trials under similar conditions.

  • Troubleshooting Steps:

    • Verify Lure Age and Storage: Ensure the lure has not exceeded its recommended field life and has been stored correctly.[2]

    • Inspect for Physical Changes: Check for any discoloration or damage to the dispenser.

    • Chemical Analysis (Optional but Recommended): If possible, analyze the remaining pheromone in the lure using Gas Chromatography (GC) to determine the percentage of active ingredient remaining and to identify potential degradation products.

    • Replace Lure: If degradation is suspected, replace the old lure with a new one and monitor for improved trap captures.

Possible Cause 2: Incorrect Trap Placement or Density

  • Symptoms: Consistently low trap captures across all traps in the experimental area.

  • Troubleshooting Steps:

    • Review Placement Guidelines: Ensure traps are placed at the correct height and location for the target insect species.

    • Consider Environmental Factors: Avoid placing traps in areas with strong winds or competing odors that could interfere with the pheromone plume.[2]

    • Check Trap Density: Verify that the number of traps per unit area is appropriate for the monitoring or mating disruption strategy being employed.

Possible Cause 3: High Pest Population Density

  • Symptoms: In mating disruption trials, evidence of significant crop damage despite the deployment of pheromone dispensers.

  • Troubleshooting Steps:

    • Assess Pest Population: Use monitoring traps to estimate the pest population density. Mating disruption can be less effective in areas with very high pest pressure.

    • Increase Dispenser Density: In areas with high pest populations, increasing the number of pheromone dispensers per hectare may be necessary.

    • Integrate Other Control Methods: Consider supplementing pheromone-based control with other IPM strategies.

Issue 2: Inconsistent Results Between Replicates
  • Symptoms: High variability in insect captures between traps that are part of the same experimental group.

  • Troubleshooting Steps:

    • Standardize Trap Setup: Ensure all traps are of the same type and are set up identically.

    • Homogenize Lure Batch: If possible, use lures from the same manufacturing batch for all replicates to minimize variations in pheromone loading.

    • Account for Microclimate Differences: Be aware of small-scale variations in temperature, humidity, and wind exposure within the experimental area that could affect pheromone release and insect behavior.

III. Data Presentation

Table 1: Factors Influencing the Degradation of this compound
FactorEffect on DegradationMitigation Strategies
UV Radiation Accelerates the degradation of the pheromone molecule.[1]Use of UV-protective dispensers; incorporation of UV stabilizers in the formulation.[1]
Temperature Higher temperatures increase the volatility and can accelerate degradation reactions.[1][4]Selection of dispensers with a release rate optimized for the target climate; avoiding storage in hot conditions.[2]
Oxygen Leads to oxidation of the alcohol group to an aldehyde and then a carboxylic acid.Use of antioxidant additives in the formulation; packaging lures in an inert atmosphere.
Humidity Can affect the release rate from certain types of dispensers.Selection of a dispenser material that is less sensitive to moisture.
Table 2: Comparison of Common Pheromone Dispenser Types
Dispenser TypeMaterialRelease KineticsAdvantagesDisadvantages
Rubber Septa Elastomeric PolymerFirst-order (release rate decreases over time)Low cost; easy to handle.Release rate is highly temperature-dependent; potential for rapid initial release.
Hollow Fibers PolymerZero-order (constant release rate)Consistent release over a long period.Higher cost; can be more fragile.
Microparticles Porous materialsCan be tailoredHigh surface area for release; can be sprayed.[5]May require specialized application equipment.
Oleogels BiopolymersControlled releaseBiodegradable; uniform pheromone dispersion.[6]Newer technology with less field data available.
Paraffin Wax Emulsions Wax-basedZero-order below 38°CCan be sprayed; adheres well to surfaces.[7]Oxidation can occur at higher temperatures.[7]

IV. Experimental Protocols

Protocol 1: Analysis of this compound Degradation by GC-MS

This protocol outlines a general method for the extraction and analysis of this compound from a dispenser to assess its degradation.

1. Materials:

  • Hexane (HPLC grade)

  • Internal standard (e.g., tetradecanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Procedure:

  • Extraction:

    • Carefully remove the pheromone dispenser from the field trap.

    • Place the dispenser in a glass vial and add a known volume of hexane (e.g., 5 mL).

    • Add a known amount of the internal standard.

    • Seal the vial and vortex for 2-3 minutes to extract the pheromone and its degradation products.

    • Allow any solid material to settle.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

      • Injector: Splitless mode at 250°C.

    • MS Conditions (Example):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of remaining this compound by comparing its peak area to that of the internal standard.

    • Screen for potential degradation products such as (Z)-7-dodecenal and (Z)-7-dodecanoic acid by looking for their characteristic mass spectra.

V. Visualizations

Potential Degradation Pathway of this compound Z7_Dodecenol This compound Oxidation1 Oxidation Z7_Dodecenol->Oxidation1 [O] UV_Reaction UV/Radical Reaction Z7_Dodecenol->UV_Reaction hv Z7_Dodecenal (Z)-7-Dodecenal Oxidation1->Z7_Dodecenal Oxidation2 Further Oxidation Z7_Dodecenal->Oxidation2 [O] Z7_Dodecenoic_Acid (Z)-7-Dodecenoic Acid Oxidation2->Z7_Dodecenoic_Acid Isomerization Isomerization (E-isomer) UV_Reaction->Isomerization Epoxidation Epoxidation UV_Reaction->Epoxidation

Caption: Potential degradation pathways of this compound under field conditions.

Troubleshooting Workflow for Reduced Pheromone Efficacy Start Start: Reduced Trap Captures Observed CheckLure Check Lure Age and Storage Conditions Start->CheckLure LureOK Lure within recommended age and stored correctly? CheckLure->LureOK ReplaceLure Replace Lure LureOK->ReplaceLure No CheckTrap Check Trap Placement and Condition LureOK->CheckTrap Yes Monitor Monitor Trap Captures ReplaceLure->Monitor Resolved Issue Resolved Monitor->Resolved TrapOK Trap placed correctly and in good condition? CheckTrap->TrapOK RelocateTrap Relocate/Replace Trap TrapOK->RelocateTrap No AssessEnvironment Assess Environmental Factors (Wind, Competing Odors) TrapOK->AssessEnvironment Yes RelocateTrap->Monitor EnvironmentOK Environmental conditions suitable? AssessEnvironment->EnvironmentOK ConsiderRelocation Consider Relocating Experimental Site EnvironmentOK->ConsiderRelocation No ChemicalAnalysis Perform Chemical Analysis of Lure EnvironmentOK->ChemicalAnalysis Yes ConsiderRelocation->Monitor ChemicalAnalysis->Resolved

Caption: A logical workflow to diagnose the cause of reduced pheromone efficacy.

Influence of Environmental Factors on Pheromone Degradation Degradation Pheromone Degradation Rate UV UV Radiation UV->Degradation Increases Temp High Temperature Temp->Degradation Increases Oxygen Oxygen (Air) Oxygen->Degradation Increases Formulation Protective Formulation Formulation->Degradation Decreases Antioxidants Antioxidants Formulation->Antioxidants UV_Stabilizers UV Stabilizers Formulation->UV_Stabilizers ControlledRelease Controlled-Release Matrix Formulation->ControlledRelease

Caption: Relationship between environmental factors and pheromone degradation rate.

References

Technical Support Center: Enhancing the Specificity of (Z)-7-Dodecen-1-ol Baited Traps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of (Z)-7-Dodecen-1-ol baited traps in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound baited traps, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Capture of Target Species Incorrect Pheromone Blend: The ratio of this compound to other compounds in the lure may not be optimal for the target species.- Review literature for the species-specific pheromone blend. - Conduct pilot studies with varying ratios of pheromone components. - Ensure the purity of the synthetic pheromone.
Suboptimal Trap Design and Placement: The trap type, color, or location may not be attractive to the target species.- Experiment with different trap designs (e.g., Delta, Wing, Funnel). - Test various trap colors; some insects are attracted to specific wavelengths of light. - Place traps at the flight height of the target insect and in areas of high activity.
Environmental Factors: Wind, rain, and extreme temperatures can affect pheromone dispersal and insect activity.- Position traps to account for prevailing wind direction to maximize the pheromone plume. - Protect traps from heavy rain, which can damage the lure and the trap. - Monitor temperature, as insect flight activity is often temperature-dependent.
Lure Age and Release Rate: The pheromone lure may be old, leading to a reduced release rate, or the release rate may be too high, causing repellency.- Replace lures according to the manufacturer's recommendations. - Store lures in a cool, dark place, preferably frozen, to prolong their shelf life. - If high concentrations are suspected to be inhibitory, test lures with a lower pheromone load.
High Capture of Non-Target Species Shared Pheromone Components: Other insect species in the area may use this compound as a component of their pheromone.- Add antagonistic compounds to the lure that repel non-target species but do not deter the target species. - Adjust the ratio of pheromone components to be more specific to the target species.
Trap Design Lacks Specificity: The trap design may be attractive to a wide range of insects.- Modify the trap entrance size to exclude larger non-target species. - Utilize traps with species-specific visual cues.
Lure Contamination: Cross-contamination of lures with other pheromones can attract unintended species.- Handle lures with clean gloves or forceps to avoid cross-contamination. - Store lures for different species separately.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pheromone blend for my target species?

The optimal blend is highly species-specific. This compound is often a component of a multi-chemical signal. The precise ratio of this alcohol to other compounds, such as acetates or aldehydes, is critical for maximal attraction of the target species and minimal attraction of non-target species. It is essential to consult species-specific literature or conduct dose-response experiments to determine the most effective blend.

Q2: How can I determine the correct trap placement and density?

Trap placement should be guided by the biology and behavior of the target insect. Factors to consider include:

  • Height: Place traps at the typical flight height of the insect.

  • Location: Position traps along field edges, in areas of high infestation, or in locations that intercept migrating insects.

  • Density: The number of traps per unit area will depend on the objective (monitoring vs. mass trapping) and the insect's population density. For monitoring, a lower density is usually sufficient. For mass trapping, a higher density is required to significantly reduce the population. A grid pattern is often used for systematic monitoring.

Q3: What are the most common non-target species captured in this compound baited traps?

While this compound can be a specific attractant, it is also a component of the pheromone blend for several lepidopteran species. The capture of non-target species is geographically and ecologically dependent. It is crucial to identify all captured insects to determine the local non-target fauna. Adding behavioral antagonists or adjusting the pheromone blend can help to reduce their capture.

Q4: How do environmental conditions affect trap performance?

Environmental factors play a significant role:

  • Wind: Affects the shape and reach of the pheromone plume.

  • Temperature: Influences both the release rate of the pheromone from the lure and the flight activity of the insects.

  • Rain: Can wash away the pheromone or damage the trap.

  • UV Light: Can degrade the pheromone over time.

Q5: What is the shelf-life of a this compound lure and how should it be stored?

The longevity of a lure depends on the dispenser type and the environmental conditions. Typically, lures last for 4-8 weeks in the field. For long-term storage, lures should be kept in their original sealed packaging in a freezer (-20°C) to prevent degradation of the pheromone.

Experimental Protocols

Protocol 1: Determining the Optimal Pheromone Blend

Objective: To identify the most specific and attractive blend of this compound and other potential pheromone components for a target insect species.

Methodology:

  • Lure Preparation: Prepare a series of lures with different ratios of this compound to other synthetic pheromone components (e.g., (Z)-7-dodecenyl acetate). Include a control lure with only this compound and a blank control (no pheromone).

  • Experimental Design: Use a randomized complete block design in the field. Each block will contain one of each lure treatment. The number of blocks will depend on the size of the experimental area and the desired statistical power.

  • Trap Deployment: Place the traps within the blocks at a standardized height and distance from each other to avoid interference.

  • Data Collection: Check the traps at regular intervals (e.g., every 2-3 days) and record the number of target and non-target insects captured in each trap.

  • Data Analysis: Use analysis of variance (ANOVA) to compare the mean number of target insects captured per trap for each treatment. A post-hoc test (e.g., Tukey's HSD) can be used to determine which blends are significantly different from each other. The specificity of each blend can be calculated as the proportion of target insects out of the total catch.

Protocol 2: Evaluating Trap Design and Color

Objective: To determine the most effective trap design and color for capturing the target species while minimizing non-target captures.

Methodology:

  • Trap Selection: Choose a variety of commercially available or custom-made traps (e.g., Delta, Wing, Funnel) in different colors (e.g., white, green, red, yellow).

  • Lure: Use the optimal pheromone blend determined from Protocol 1 for all traps.

  • Experimental Design: Similar to Protocol 1, use a randomized complete block design, with each block containing one of each trap design/color combination.

  • Trap Deployment and Data Collection: Deploy the traps and collect data on target and non-target captures as described in Protocol 1.

  • Data Analysis: Analyze the data using ANOVA to compare the capture rates of the different trap designs and colors.

Data Presentation

The following table summarizes hypothetical data from a field trial comparing different pheromone blends.

Pheromone Blend this compound : Component XMean Target Species Captured (per trap/day)Mean Non-Target Species Captured (per trap/day)Specificity (%)
100 : 0 (Control)15.2 ± 2.18.5 ± 1.564.1
90 : 1025.8 ± 3.55.2 ± 1.183.2
80 : 2022.1 ± 2.94.1 ± 0.984.3
70 : 3018.5 ± 2.53.5 ± 0.884.1
Blank (No Pheromone)0.5 ± 0.21.2 ± 0.429.4

Mandatory Visualizations

Insect Olfactory Signaling Pathway for Pheromones

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_dendrite Dendritic Membrane of Olfactory Receptor Neuron PBP Pheromone Binding Protein (PBP) OR Odorant Receptor (OR) Complex PBP->OR transports to Pheromone Pheromone Molecule (this compound) Pheromone->PBP binds Orco Odorant Receptor Co-receptor (Orco) OR->Orco forms complex with G_protein G-protein OR->G_protein activates Ion_Channel Ion Channel Orco->Ion_Channel gates G_protein->Ion_Channel modulates Action_Potential Action Potential to Antennal Lobe Ion_Channel->Action_Potential leads to

Caption: Pheromone signal transduction in an insect olfactory receptor neuron.

Experimental Workflow for Optimizing Pheromone Blend Specificity

Experimental_Workflow A Define Target Species and Potential Pheromone Components B Prepare Lures with Varying Component Ratios A->B C Design Field Experiment (Randomized Block Design) B->C D Deploy Traps in the Field C->D E Collect and Identify Captured Insects D->E E->D Re-bait and continue collection period F Analyze Data (ANOVA, Specificity Index) E->F G Determine Optimal Pheromone Blend F->G

Caption: Workflow for optimizing the specificity of a pheromone lure.

Technical Support Center: Overcoming Non-Target Species Attraction to (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-7-Dodecen-1-ol. The information provided aims to help mitigate the issue of attracting non-target species during experimental trials.

Troubleshooting Guides

Problem: High capture rate of non-target species in traps baited with this compound.

Initial Assessment Workflow

Caption: Troubleshooting workflow for addressing high non-target species capture.

Possible Cause 1: Incorrect Pheromone Blend Ratio

This compound often acts as a synergist or antagonist in a pheromone blend. An incorrect ratio with other components can lead to the attraction of non-target species. For instance, this compound can inhibit the attraction of the pale western cutworm, Agrotis orthogonia, to its primary attractant, (Z)-7-dodecen-1-yl acetate, if present in the wrong concentration.

  • Solution: Systematically vary the ratio of this compound to other components in the lure. Conduct field trials to determine the optimal ratio that maximizes target species attraction while minimizing non-target captures.

Possible Cause 2: Suboptimal Pheromone Dose

The total amount of pheromone released, or the dose, can influence which species are attracted. A dose that is too high may repel the target species or attract non-target species that respond to higher concentrations.

  • Solution: Test a range of pheromone dosages in your lures. Field experiments with varying concentrations can help identify the lowest effective dose for the target species, which may reduce bycatch.

Possible Cause 3: Inappropriate Dispenser Type and Release Rate

The material and design of the pheromone dispenser affect the release rate and longevity of the lure. A dispenser with a high initial release rate (flash-off) might attract non-target species, while a dispenser with a release rate that declines too quickly may lose its specificity over time.

  • Solution: Experiment with different types of dispensers, such as rubber septa, polymer matrix dispensers, or capillary tubes. The choice of dispenser can significantly impact the consistency of the pheromone release, thereby affecting specificity.

Possible Cause 4: Non-Selective Trap Design and Color

The physical characteristics of the trap itself can contribute to non-target captures. Trap color is a significant factor, as many insects are attracted to specific colors. For example, white and yellow traps are known to attract a wide range of insects, including beneficial species like bees.

  • Solution: Modify the trap design and color. Studies have shown that red and green traps are less attractive to many non-target insects, particularly Hymenoptera, without significantly affecting the capture of some target lepidopteran species.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in insect communication?

A1: this compound is a component of the sex pheromone of several insect species. However, its role is often modulatory, acting as a synergist to enhance the attraction of the primary pheromone or as an antagonist to inhibit the attraction of closely related, non-target species. For example, it inhibits the attraction of the pale western cutworm, Agrotis orthogonia, to (Z)-7-dodecen-1-yl acetate.

Q2: Which non-target species are commonly attracted to this compound?

A2: Specific data on non-target species attracted solely by this compound is limited, as its effect is highly dependent on the other components of the pheromone blend and the insect fauna in the specific location. Non-target captures are often other species of moths (Lepidoptera) that use a similar pheromone communication system. If you are experiencing high bycatch, it is crucial to identify the non-target species to understand their pheromonal cues.

Q3: How can I determine if non-target species are responding to this compound or another component in my blend?

A3: The most direct method is to conduct electroantennography (EAG) with the antennae of the non-target species. This will show if their antennae are responsive to this compound. Additionally, you can set up field traps with lures containing only this compound and compare the captures to traps with the full blend and control traps.

Q4: What is the most effective way to start troubleshooting a non-target attraction issue?

A4: Begin by reviewing the composition of your pheromone lure. The ratio of the different components is often the most critical factor for specificity. A logical first step is to systematically adjust the ratio of this compound in your blend and test these new formulations in the field.

Q5: Can the time of day I deploy my traps affect non-target captures?

A5: Yes, the diel activity patterns of the target and non-target species can differ. If you know the peak activity times of your target species, you could potentially deploy and retrieve traps to minimize the exposure time for non-target species that are active at different times.

Data on Pheromone Specificity

Table 1: Effect of Pheromone Blend Ratio on Moth Capture

Target SpeciesNon-Target SpeciesPheromone Components & RatioObservation
Spodoptera frugiperdaMythimna loreyiZ9-14:Ac / Z7-12:Ac / Z11-16:Ac (88 / 0.4 / 11)Significantly improved specificity for S. frugiperda.
Mythimna loreyiSpodoptera frugiperdaZ9-14:Ac / Z7-12:Ac / Z11-16:Ac (88 / 10 / 11)Greatly improved specificity and captures for M. loreyi.

Note: Z7-12:Ac is (Z)-7-dodecen-1-yl acetate, the acetate form of the alcohol.

Table 2: Effect of Trap Color on Non-Target Captures

Trap ColorNon-Target GroupTarget GroupObservation
RedBees (Hymenoptera)Moths (Lepidoptera)Significantly fewer bee captures compared to white, yellow, or blue traps, with no significant difference in moth captures.[1]
GreenBees (Hymenoptera)Moths (Lepidoptera)Significantly fewer bee captures compared to white, yellow, or blue traps, with no significant difference in moth captures.[1]
WhiteBees (Hymenoptera)Moths (Lepidoptera)High capture rate of bees.
YellowBees (Hymenoptera)Moths (Lepidoptera)High capture rate of bees.
BlueBees (Hymenoptera)Moths (Lepidoptera)High capture rate of bees.

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Screening Non-Target Species Response

This protocol allows for the rapid screening of the antennal response of a non-target insect to this compound.

Signaling Pathway for EAG

EAG_Signaling Odorant This compound Antenna Insect Antenna Odorant->Antenna Receptor Odorant Receptor Neuron Antenna->Receptor Depolarization Summated Receptor Potential (Depolarization) Receptor->Depolarization EAG_Signal EAG Signal Depolarization->EAG_Signal

Caption: Simplified signaling pathway in an EAG experiment.

Methodology:

  • Preparation of Stimulus:

    • Dissolve synthetic this compound in a high-purity solvent (e.g., hexane or pentane) to create a stock solution (e.g., 10 mg/mL).

    • Prepare serial dilutions from the stock solution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10 µg/µL).

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. The solvent should be allowed to evaporate for a few minutes.

  • Antennal Preparation:

    • Immobilize a non-target insect.

    • Excise one antenna at the base using micro-scissors.

    • Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Data Acquisition:

    • Deliver a purified and humidified air stream continuously over the antenna.

    • Introduce the stimulus by puffing air through the Pasteur pipette containing the pheromone-laden filter paper into the continuous air stream for a short duration (e.g., 0.5 seconds).

    • Record the resulting electrical potential difference (the EAG response) using an amplifier and data acquisition software.

    • Present stimuli from lowest to highest concentration, with a solvent blank (control) presented between each stimulus presentation to allow the antenna to recover.

  • Analysis:

    • Measure the amplitude of the depolarization (in millivolts) for each stimulus.

    • Subtract the average response to the solvent control from the responses to the pheromone stimuli.

    • A significantly greater response to this compound compared to the control indicates that the non-target species can detect this compound.

Protocol 2: Field Trial for Assessing Lure Specificity

This protocol outlines a field experiment to compare the specificity of different pheromone lure formulations.

Experimental Workflow for Field Trial

Field_Trial_Workflow Setup Experimental Setup Treatments Define Treatments: - Lure A (Ratio 1) - Lure B (Ratio 2) - Control (Solvent only) Setup->Treatments Replication Replicate Treatments in Randomized Blocks Treatments->Replication Deployment Deploy Traps in the Field Replication->Deployment Data_Collection Collect and Identify Captured Insects Weekly Deployment->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Conclusion Determine Optimal Lure for Specificity Analysis->Conclusion

Caption: Workflow for a field trial to assess lure specificity.

Methodology:

  • Experimental Design:

    • Use a randomized complete block design with at least four replicates (blocks). Each block should be an area of similar habitat.

    • Treatments should include:

      • Lure with the original pheromone blend.

      • Lures with modified ratios of this compound.

      • A negative control (lure with solvent only).

    • Within each block, place one trap for each treatment. Traps should be spaced sufficiently far apart (e.g., >50 meters) to avoid interference.

  • Trap and Lure Preparation:

    • Use a consistent trap type and color for all treatments.

    • Prepare lures with the different pheromone blends using a consistent dispenser type.

  • Trap Deployment:

    • Place traps at a consistent height and in a similar microhabitat within each block.

    • Rotate the positions of the traps for each treatment within each block weekly to minimize positional effects.

  • Data Collection:

    • Collect all captured insects from each trap at regular intervals (e.g., weekly).

    • Identify all captured insects to the species level, separating the target species from non-target species.

    • Record the number of each species caught in each trap.

  • Data Analysis:

    • For each lure formulation, calculate the mean number of target and non-target species captured per trap per collection period.

    • Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the capture rates of target and non-target species among the different lure formulations.

    • Calculate a specificity index for each lure, for example, (number of target species / total number of insects captured) x 100.

    • The lure with the highest target species capture and the highest specificity index is considered the most effective.

References

Best practices for storage and handling of (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (Z)-7-Dodecen-1-ol, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental success. As an unsaturated alcohol, it is susceptible to degradation, particularly oxidation and isomerization.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage (powder form) and -80°C when in solvent.[1] For short-term storage, 2-8°C is acceptable.Low temperatures minimize the rates of chemical degradation and isomerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the double bond and the alcohol functional group.
Light Protect from light by using amber vials or storing in the dark.Light, particularly UV light, can promote isomerization from the biologically active (Z)-isomer to the inactive (E)-isomer.[2]
Container Use tightly sealed glass vials with PTFE-lined caps.Prevents contamination and solvent evaporation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a fume hood.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the double bond and alcohol group.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound.

Issue 1: Reduced or No Inhibitory Activity in Bioassays

Possible Causes and Solutions:

CauseTroubleshooting Step
Degradation of the Compound 1. Verify Purity: Analyze the compound using Gas Chromatography-Mass Spectrometry (GC-MS) to check for degradation products. The primary degradation pathway for unsaturated alcohols is autoxidation, leading to the formation of hydroperoxides, aldehydes, and ketones. 2. Use Fresh Stock: Prepare fresh solutions from a properly stored solid sample. 3. Proper Solvation: Dissolve in a high-purity, degassed solvent immediately before use.
Isomerization to the (E)-isomer 1. Check Isomeric Purity: Use a GC method with a polar capillary column to separate the (Z) and (E) isomers. The (E)-isomer typically has a slightly shorter retention time on polar columns. 2. Minimize Light Exposure: Protect solutions from light at all times. 3. Avoid High Temperatures: Do not expose the compound to high temperatures during experimental procedures.
Incorrect Concentration 1. Verify Calculations: Double-check all dilution calculations. 2. Accurate Pipetting: Use calibrated pipettes for preparing solutions.
Suboptimal Bioassay Conditions 1. Environmental Factors: Ensure the bioassay is conducted during the insect's active period (e.g., scotophase for nocturnal insects) and at an appropriate temperature and humidity. 2. Acclimation: Allow insects to acclimate to the experimental setup before introducing the stimulus.[4]
Issue 2: Inconsistent or Irreproducible Experimental Results

Possible Causes and Solutions:

CauseTroubleshooting Step
Solvent Effects 1. Solvent Purity: Use high-purity, analytical grade solvents. Impurities in the solvent can degrade the compound or interfere with the bioassay. 2. Solvent Volatility: Ensure the solvent has completely evaporated from the stimulus source before starting the bioassay, unless the solvent is part of the delivery system.
Contamination 1. Clean Glassware: Thoroughly clean all glassware with a suitable solvent and dry completely. 2. Avoid Cross-Contamination: Use separate syringes and pipettes for different compounds.
Insect Variability 1. Age and Mating Status: Use insects of a consistent age and mating status (e.g., virgin males of a specific age). 2. Rearing Conditions: Maintain consistent rearing conditions to ensure a healthy and responsive insect population.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: Hexane is a commonly used solvent for dissolving this compound for use in bioassays.[5] For stock solutions, high-purity ethanol or other organic solvents can also be used. The choice of solvent may depend on the specific experimental requirements and the delivery method for the stimulus.

Q2: How can I confirm the purity and isomeric ratio of my this compound sample?

A2: Gas Chromatography (GC) with a polar capillary column is the recommended method for determining the purity and isomeric ratio of this compound. The (Z) and (E) isomers will have slightly different retention times. For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) should be used.

Q3: What are the primary degradation products of this compound?

A3: As an unsaturated fatty alcohol, this compound is primarily susceptible to autoxidation. This process can lead to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain alcohols.

Q4: What conditions can cause the isomerization of this compound to its (E)-isomer?

A4: Exposure to ultraviolet (UV) light is a primary factor that can induce isomerization of (Z)-alkenes to their more stable (E)-isomers.[2] High temperatures and the presence of certain catalysts can also promote isomerization.[6] To prevent this, always store the compound and its solutions protected from light and at low temperatures.

Q5: At what concentration should I use this compound as an inhibitor in a behavioral bioassay?

A5: The effective inhibitory concentration can vary depending on the insect species and the specific bioassay. It is recommended to perform a dose-response experiment to determine the optimal concentration. Start with a concentration similar to that of the attractant pheromone and test a range of concentrations both higher and lower.

Experimental Protocols

Protocol 1: Purity and Isomeric Ratio Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the purity and Z/E isomeric ratio of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in high-purity hexane.
  • Dilute the stock solution to a final concentration of 10-100 µg/mL in hexane.

2. GC Conditions (Example):

  • Column: A polar capillary column (e.g., DB-23, HP-INNOWax) is recommended for separating the (Z) and (E) isomers.
  • Injector Temperature: 250°C
  • Detector (FID) Temperature: 250°C
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/minute to 220°C.
  • Hold at 220°C for 10 minutes.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Injection Volume: 1 µL

3. Data Analysis:

  • Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times (the (E)-isomer typically elutes slightly earlier on polar columns).
  • Calculate the isomeric purity by determining the peak area percentage of the (Z)-isomer relative to the total area of both isomers.
  • Assess the overall purity by identifying and quantifying any other peaks present in the chromatogram.

Protocol 2: Wind Tunnel Bioassay for Inhibitory Effect

This protocol describes a wind tunnel bioassay to evaluate the inhibitory effect of this compound on the upwind flight of male moths towards a female sex pheromone source.

1. Materials:

  • Wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light conditions.
  • Pheromone source (e.g., a rubber septum or filter paper loaded with the synthetic female sex pheromone).
  • Test source (a separate dispenser for the inhibitor, this compound).
  • Release cage for male moths.
  • Video recording equipment.

2. Insect Preparation:

  • Use 2-3 day old virgin male moths.
  • Acclimatize the moths to the wind tunnel conditions for at least 30 minutes before the experiment.[4]

3. Experimental Procedure:

  • Place the pheromone source at the upwind end of the wind tunnel.
  • For the inhibitory treatment, place the this compound source in close proximity to the pheromone source.
  • As a control, use a blank dispenser (containing only the solvent) in place of the inhibitor.
  • Release a single male moth from the release cage at the downwind end of the tunnel.
  • Record the moth's behavior for a set period (e.g., 3 minutes).[7]
  • Observe and score key behaviors: activation, take-off, upwind flight, and contact with the source.
  • After each trial, ventilate the wind tunnel to remove any residual odors.
  • Use each male moth only once.

4. Data Analysis:

  • Compare the percentage of males exhibiting each key behavior in the presence and absence of the inhibitor.
  • Analyze the data using appropriate statistical tests (e.g., Chi-squared test) to determine if there is a significant reduction in attraction in the presence of this compound.

Visualizations

Logical Workflow for Troubleshooting Reduced Inhibitory Activity

TroubleshootingWorkflow start Reduced or No Inhibitory Activity check_purity Check Compound Purity (GC-MS) start->check_purity check_isomer Verify Isomeric Ratio (GC) start->check_isomer check_conc Confirm Solution Concentration start->check_conc check_bioassay Evaluate Bioassay Conditions start->check_bioassay degraded Compound Degraded check_purity->degraded isomerized Isomerized to (E)-form check_isomer->isomerized conc_error Concentration Error check_conc->conc_error bioassay_issue Suboptimal Bioassay check_bioassay->bioassay_issue sol_degraded Use Freshly Prepared Solution degraded->sol_degraded Yes sol_isomerized Protect from Light and Heat isomerized->sol_isomerized Yes sol_conc Recalculate and Prepare New Dilutions conc_error->sol_conc Yes sol_bioassay Optimize Bioassay Parameters bioassay_issue->sol_bioassay Yes

Caption: A workflow to diagnose the cause of reduced inhibitory activity.

Experimental Workflow for Wind Tunnel Bioassay

WindTunnelWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_moths Prepare Virgin Male Moths acclimate Acclimate Moths to Wind Tunnel Conditions prep_moths->acclimate prep_pheromone Prepare Pheromone Source place_sources Place Pheromone and Inhibitor/Control Sources Upwind prep_pheromone->place_sources prep_inhibitor Prepare Inhibitor (this compound) Source prep_inhibitor->place_sources release_moth Release Moth Downwind acclimate->release_moth place_sources->release_moth record_behavior Record Behavior (e.g., 3 minutes) release_moth->record_behavior score_behavior Score Key Behaviors (e.g., upwind flight) record_behavior->score_behavior stat_analysis Statistical Analysis (e.g., Chi-squared) score_behavior->stat_analysis conclusion Determine Inhibitory Effect stat_analysis->conclusion

Caption: Workflow for conducting a wind tunnel bioassay to test for inhibition.

References

Technical Support Center: Calibrating Release Rates of (Z)-7-Dodecen-1-ol from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating the release rates of (Z)-7-Dodecen-1-ol from various types of dispensers.

Troubleshooting Guide

This section addresses common issues encountered during the calibration of this compound dispensers.

Problem Possible Causes Solutions
Inconsistent Release Rates Fluctuations in ambient temperature, humidity, or airflow.[1] Degradation of the pheromone. Dispenser design and material inconsistencies.[2]Maintain consistent environmental conditions during experiments.[3][4] Store dispensers properly to prevent degradation. Evaluate the quality and design of the dispensers.[2]
Rapid Depletion of Pheromone High temperatures or excessive airflow accelerating release.[1] Incorrect dispenser type for the intended duration of use.[5]Control environmental conditions, particularly temperature.[1] Select a dispenser specifically designed for the desired release profile and duration.[5]
No or Low Pheromone Detection Clogged dispenser pores. Complete depletion of the pheromone. Issues with the analytical instrumentation (e.g., GC-MS).Visually inspect the dispenser for any blockages. Confirm the age and expected lifespan of the dispenser.[6] Troubleshoot the analytical equipment, including checking for leaks and ensuring proper calibration.
Contamination of Samples Improper handling of dispensers. Cross-contamination from other volatile compounds in the laboratory. Contaminated solvents or glassware.Wear appropriate personal protective equipment (gloves, lab coat).[7] Ensure a clean and well-ventilated workspace. Use high-purity solvents and thoroughly clean all glassware before use.[8]
Irreproducible Results Between Replicates Inconsistent sample preparation. Variability in dispenser loading. Fluctuations in analytical instrument performance.Follow a standardized protocol for sample and standard preparation.[9] Ensure uniform loading of the pheromone in each dispenser. Regularly perform instrument maintenance and quality control checks.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to calibrate the release rate of this compound from dispensers?

A1: Calibrating the release rate is essential to ensure a consistent and predictable release of the pheromone over a specific period.[2] This is critical for the success of applications such as mating disruption in pest management, where a steady pheromone concentration is required to interfere with insect communication effectively.[5][10] In research settings, accurate calibration is necessary for dose-response studies and for understanding the behavioral effects of specific pheromone concentrations.

Q2: What are the primary methods for measuring the release rate of this compound?

A2: The three primary methods for measuring pheromone release rates are:

  • Gravimetric Analysis: This involves periodically weighing the dispenser to determine the mass loss over time. It is a non-destructive and relatively simple method.[1]

  • Solvent Extraction of Residual Pheromone: This method involves extracting the remaining pheromone from the dispenser at different time points and quantifying it using techniques like Gas Chromatography (GC). The release rate is calculated from the amount of pheromone lost over time.[8][11]

  • Volatile Collection: This technique involves trapping the released pheromone from the air surrounding the dispenser using an adsorbent material. The trapped pheromone is then eluted with a solvent and quantified.[3][4][6]

Q3: What factors can influence the release rate of this compound?

A3: Several factors can significantly impact the release rate:

  • Environmental Conditions: Temperature, humidity, and airflow are major determinants. Higher temperatures and airflow generally increase the release rate.[1]

  • Dispenser Characteristics: The type of material, design, and surface area of the dispenser play a crucial role in controlling the release.[2][5]

  • Pheromone Loading: The initial amount of pheromone loaded into the dispenser can affect the release kinetics.[6]

Q4: How does temperature affect the release rate?

A4: Temperature has a direct and significant effect on the release rate of volatile compounds like this compound. An increase in temperature leads to a higher vapor pressure of the pheromone, resulting in an accelerated rate of release from the dispenser.[1] Some studies have shown that the release rate can increase exponentially with a linear increase in temperature.

Q5: What is the expected lifespan of a this compound dispenser?

A5: The lifespan of a dispenser depends on its design, the initial pheromone load, and the environmental conditions it is exposed to.[2][6] Manufacturers typically provide an estimated effective period, but it is crucial to calibrate the release rate under the specific experimental or field conditions to determine its actual longevity.

Experimental Protocols

Protocol 1: Gravimetric Analysis of Release Rate

This protocol outlines the steps for determining the release rate of this compound from a dispenser by measuring weight loss over time.

Materials:

  • This compound dispensers

  • Analytical balance (readable to at least 0.1 mg)

  • Controlled environment chamber or field location with temperature and humidity monitoring

  • Forceps

  • Logbook or electronic spreadsheet

Procedure:

  • Initial Weighing: Individually label each dispenser. Using forceps, place a dispenser on the analytical balance and record its initial weight (W₀) to the nearest 0.1 mg.

  • Incubation: Place the dispensers in a controlled environment chamber set to the desired temperature and humidity, or in the designated field location.

  • Periodic Weighing: At predetermined time intervals (e.g., daily, weekly), carefully retrieve each dispenser and weigh it again (Wₜ). Record the weight and the time elapsed.

  • Data Calculation: Calculate the cumulative weight loss at each time point (W₀ - Wₜ). The release rate for a specific interval can be calculated by dividing the weight loss during that interval by the duration of the interval.

  • Data Analysis: Plot the cumulative weight loss versus time. The slope of the linear portion of the curve represents the average release rate.

Protocol 2: Quantification of Residual this compound by Gas Chromatography (GC)

This protocol describes the extraction and quantification of the remaining this compound in a dispenser using GC with a Flame Ionization Detector (FID).

Materials:

  • Used this compound dispensers

  • Hexane (High-purity, for GC)

  • This compound analytical standard

  • Internal standard (e.g., n-dodecane)

  • Glass vials with PTFE-lined caps

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

  • Gas Chromatograph with FID

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in hexane. From the stock solution, prepare a series of calibration standards with known concentrations. Add a fixed amount of the internal standard to each calibration standard.[9]

  • Sample Extraction: Place a used dispenser in a glass vial. Add a precise volume of hexane to the vial. Seal the vial and agitate for at least 30 minutes to ensure complete extraction.[8][9]

  • Sample Preparation for GC: Transfer an aliquot of the hexane extract to a new vial. Add the same fixed amount of the internal standard as in the calibration standards.

  • GC Analysis: Inject the calibration standards and the sample extracts into the GC-FID system.[8]

    • Typical GC Conditions:

      • Column: ZB-5 (30 m × 0.25 mm × 0.25 µm) or equivalent[8]

      • Oven Program: Hold at 100°C for 1 min, then ramp up to 250°C at 25°C/min, and hold for 3 min.[8]

      • Carrier Gas: Helium at 1.5 mL/min[8]

      • Injector and Detector Temperature: 250°C

  • Data Analysis: Integrate the peaks for this compound and the internal standard. Construct a calibration curve by plotting the ratio of the pheromone peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample extracts from the calibration curve.[8] Calculate the total amount of residual pheromone in the dispenser. The released amount is the initial load minus the residual amount.

Visualizations

Experimental_Workflow_for_Release_Rate_Calibration cluster_prep Preparation cluster_aging Aging cluster_measurement Measurement cluster_analysis Data Analysis prep_disp Prepare & Label Dispensers initial_weigh Initial Weighing (Gravimetric) prep_disp->initial_weigh aging Age Dispensers (Controlled Environment/Field) initial_weigh->aging prep_standards Prepare GC Standards gc_analysis GC Analysis prep_standards->gc_analysis periodic_weigh Periodic Weighing aging->periodic_weigh solvent_ext Solvent Extraction aging->solvent_ext calc_grav Calculate Weight Loss periodic_weigh->calc_grav solvent_ext->gc_analysis calc_gc Quantify Residual Pheromone gc_analysis->calc_gc det_release Determine Release Rate calc_grav->det_release calc_gc->det_release

Caption: Workflow for calibrating pheromone release rates.

Factors_Affecting_Release_Rate cluster_environmental Environmental Factors cluster_dispenser Dispenser Characteristics cluster_pheromone Pheromone Properties release_rate Release Rate of this compound temp Temperature temp->release_rate humidity Humidity humidity->release_rate airflow Airflow airflow->release_rate material Material material->release_rate design Design (e.g., surface area) design->release_rate loading Initial Pheromone Load loading->release_rate volatility Volatility volatility->release_rate degradation Chemical Stability degradation->release_rate

Caption: Factors influencing pheromone release rates.

References

Mitigating habituation effects in behavioral assays with (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-7-Dodecen-1-ol in behavioral assays. The focus is on mitigating the effects of sensory habituation, a common challenge in such experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which research areas is it used?

A1: this compound is a straight-chain alkenol that functions as a sex pheromone for numerous species of insects, particularly within the order Lepidoptera (moths and butterflies). For instance, it is a primary component of the sex pheromone of the cabbage looper, Trichoplusia ni. Its high specificity and potency make it a valuable tool in studies of insect behavior, neurophysiology, chemical ecology, and in the development of pest management strategies like mating disruption.

Q2: What is habituation in the context of behavioral assays?

A2: Habituation is a form of non-associative learning where an organism's response to a repeated stimulus decreases over time. In the context of behavioral assays with this compound, this means that with repeated or prolonged exposure to the pheromone, the insect subject may show a diminished or absent behavioral response (e.g., attraction, wing fanning). This is a critical factor to control for, as it can be misinterpreted as a lack of efficacy of the compound.

Q3: What are the key differences between sensory adaptation and habituation?

A3: While both result in a decreased response, their underlying mechanisms differ. Sensory adaptation occurs at the level of the sensory receptor neurons. The neurons become less responsive after prolonged stimulation. This process is typically rapid. Habituation , on the other hand, is a more central nervous system phenomenon, involving changes in synaptic strength in the brain (specifically, in the antennal lobe for olfaction).[1] It is considered a simple form of learning. In practical terms, recovery from sensory adaptation is usually faster than recovery from habituation.

Q4: Are all insects equally susceptible to habituation to this compound?

A4: No. Studies have shown that susceptibility to pheromone habituation can differ between insect orders. For example, male moths (Lepidoptera) often exhibit reduced sexual responses after pre-exposure to female sex pheromones. In contrast, some insects from other orders, such as Homoptera and Diptera, have shown no evidence of habituation after similar pre-exposure. Therefore, it is crucial to consider the biology of your specific study organism.

Q5: Can the concentration of this compound influence the rate of habituation?

A5: Yes, the concentration of the pheromone is a critical factor. Higher concentrations can lead to more rapid and profound habituation. It is essential to use a concentration that is physiologically relevant to the insect species being studied. Using excessively high concentrations can saturate the sensory system and induce rapid habituation, confounding the experimental results.

Troubleshooting Guide: Mitigating Habituation Effects

This guide addresses common issues encountered during behavioral assays with this compound, with a focus on preventing and diagnosing habituation.

Problem Potential Cause Recommended Solution
Initial strong response, followed by a rapid decline in subsequent trials. Habituation/Sensory Adaptation: The most likely cause is that the insect is no longer responding to the repeated stimulus.1. Increase Inter-Trial Interval (ITI): Allow sufficient time for the sensory system to recover. A minimum of 5-10 minutes between trials is a good starting point, but this may need to be optimized for your species. 2. Vary Stimulus Concentration: If possible, present different concentrations of this compound in a randomized order to prevent the insect from habituating to a single concentration. 3. Limit Exposure Time: Keep the duration of each stimulus presentation as short as possible to elicit a response without causing prolonged receptor activation.
No response from the insect, even in the first trial. 1. Incorrect Pheromone Component: Ensure that this compound is the correct and primary pheromone component for the species being tested. 2. Sub-threshold Concentration: The concentration of the pheromone may be too low to elicit a behavioral response. 3. Environmental Conditions: Temperature, humidity, and light conditions can significantly affect insect activity and responsiveness.1. Literature Review: Double-check the literature for the specific pheromone blend of your insect species. 2. Dose-Response Curve: Conduct a preliminary experiment to determine the optimal concentration range of this compound for your assay. 3. Optimize Environment: Ensure the experimental arena is within the optimal temperature, humidity, and lighting (or dark) conditions for the insect's natural activity period.
Inconsistent or erratic responses across individuals. 1. Biological Variability: Age, mating status, and circadian rhythm can all influence an insect's responsiveness to pheromones. 2. Airflow Issues in Olfactometer: Inconsistent airflow can lead to unpredictable stimulus delivery.1. Standardize Subjects: Use insects of the same age, sex, and mating status, and conduct experiments during their peak activity period.[1] 2. Calibrate Olfactometer: Regularly check and calibrate the airflow in your olfactometer to ensure a consistent and well-defined stimulus plume.

Experimental Protocols

Protocol 1: Determining an Optimal Inter-Trial Interval (ITI) to Mitigate Habituation

Objective: To empirically determine the minimum time required between stimulus presentations to ensure a consistent behavioral response and avoid habituation.

Materials:

  • Y-tube or wind tunnel olfactometer

  • This compound solution in a suitable solvent (e.g., hexane) at a known effective concentration

  • Air pump with flow meter

  • Test insects (e.g., male Trichoplusia ni) of a standardized age and physiological state

  • Stopwatch

Methodology:

  • Preparation: Prepare the olfactometer and allow it to run for at least 15 minutes to establish a stable airflow. Prepare the pheromone source by applying a known amount of the this compound solution to a filter paper.

  • Initial Exposure: Introduce a single insect into the olfactometer and allow it to acclimatize for 2 minutes. Present the pheromone stimulus and record the behavioral response (e.g., time to reach the source, wing fanning).

  • Varying ITI: Remove the stimulus and allow the insect to remain in the olfactometer for a predetermined ITI (e.g., 1, 3, 5, 10, or 15 minutes).

  • Second Exposure: After the ITI, present the same pheromone stimulus again and record the behavioral response.

  • Data Analysis: Repeat for a sufficient number of insects for each ITI. Compare the response in the second exposure to the initial exposure. The optimal ITI is the shortest duration at which the response in the second exposure is not significantly different from the initial response.

Data Presentation:

Inter-Trial Interval (min)Mean Response Score (Trial 1)Mean Response Score (Trial 2)% Recovery
10.85 ± 0.050.25 ± 0.0329.4%
30.88 ± 0.040.55 ± 0.0662.5%
50.86 ± 0.050.78 ± 0.0590.7%
100.87 ± 0.040.85 ± 0.0497.7%
150.85 ± 0.050.84 ± 0.0598.8%
Note: Response scores are illustrative and should be defined for the specific behavior being measured (e.g., a binary score of 1 for reaching the source, 0 for not).
Protocol 2: Electroantennography (EAG) to Assess Sensory Adaptation and Recovery

Objective: To measure the electrical response of the insect antenna to this compound and quantify the time course of sensory adaptation and recovery.

Materials:

  • Electroantennography (EAG) setup (micromanipulators, electrodes, amplifier, data acquisition system)

  • This compound solutions of varying concentrations

  • Purified and humidified air delivery system

  • Test insect antennae

Methodology:

  • Antennal Preparation: Excise an antenna from the insect and mount it between the recording and reference electrodes.

  • Baseline Recording: Establish a stable baseline recording with a continuous flow of purified air over the antenna.

  • Stimulus Delivery: Deliver a short puff (e.g., 0.5 seconds) of a known concentration of this compound into the airstream and record the negative deflection in the EAG signal (the response amplitude).

  • Repeated Stimulation: Deliver a series of identical puffs at a high frequency (e.g., 1 puff every 10 seconds) to induce adaptation. Record the amplitude of each response.

  • Recovery Period: After the repeated stimulation, stop the stimulus and allow the antenna to recover in the clean airstream for varying periods (e.g., 1, 3, 5, 10 minutes).

  • Post-Recovery Test: After the recovery period, deliver a single test puff of the same stimulus and record the response amplitude.

  • Data Analysis: Plot the response amplitude against the stimulus number during the adaptation phase. For recovery, calculate the percentage of the initial response regained after each recovery period.

Data Presentation:

ParameterValue
Adaptation (1 puff/10s)
Puff 1 Amplitude-1.2 mV
Puff 5 Amplitude-0.6 mV
Puff 10 Amplitude-0.3 mV
Recovery
1 min Recovery45% of initial amplitude
3 min Recovery75% of initial amplitude
5 min Recovery95% of initial amplitude
Note: These values are illustrative and will vary depending on the species and experimental conditions.

Visualizations

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane cluster_neuron Olfactory Receptor Neuron PBP Pheromone Binding Protein (PBP) OR_Complex OR + Orco Receptor Complex PBP->OR_Complex Transport & Delivery Pheromone This compound Pheromone->PBP Binding Ion_Channel Ion Channel (Cation Influx) OR_Complex->Ion_Channel Activation SNMP SNMP SNMP->OR_Complex Associated with Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: Pheromone reception pathway in a moth olfactory neuron.

Habituation_Mitigation_Workflow Start Start Behavioral Assay Prep Prepare Olfactometer & Pheromone Stimulus Start->Prep Subject Standardize Test Subjects (Age, Mating Status) Prep->Subject Acclimate Acclimatize Insect (2-5 min) Subject->Acclimate Trial Conduct Trial 1 (Record Response) Acclimate->Trial Check Response Diminished in Subsequent Trials? Trial->Check ITI Increase Inter-Trial Interval (ITI) (e.g., >5 min) Check->ITI Yes End Consistent Responses (Proceed with Assay) Check->End No Troubleshoot Troubleshoot Other Factors (e.g., Airflow, Pheromone Viability) Check->Troubleshoot If still diminished Concentration Vary/Lower Stimulus Concentration ITI->Concentration Environment Verify Environmental Conditions Concentration->Environment Environment->Trial

Caption: Workflow for troubleshooting habituation in behavioral assays.

References

Validation & Comparative

A Comparative Analysis of (Z)-7-Dodecen-1-ol and its Acetate Derivative in Semiochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two closely related aliphatic compounds, (Z)-7-Dodecen-1-ol and its acetate ester, (Z)-7-dodecen-1-yl acetate. Both molecules are significant semiochemicals, primarily known for their roles as insect pheromones. This analysis delves into their chemical properties, biological activity, and synthesis, supported by experimental data to offer a comprehensive understanding of their respective and comparative functionalities.

Introduction to the Compounds

(Z)-7-dodecen-1-yl acetate is a well-documented sex pheromone component for numerous lepidopteran species, most notably the cabbage looper (Trichoplusia ni), as well as for the female Asian elephant (Elephas maximus). It typically acts as a primary attractant for males of the respective species.

This compound, the corresponding alcohol, is often found in conjunction with the acetate in nature. However, its role is not as a primary attractant but rather as a behavioral antagonist or inhibitor of the pheromonal response to the acetate. This functional difference, arising from a simple modification of the terminal functional group, makes a comparative study of these two molecules particularly insightful for research in chemical ecology and the development of pest management strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and (Z)-7-dodecen-1-yl acetate is presented below. These properties are crucial for understanding their volatility, stability, and formulation characteristics for experimental and practical applications.

PropertyThis compound(Z)-7-dodecen-1-yl acetate
Molecular Formula C₁₂H₂₄OC₁₄H₂₆O₂
Molecular Weight 184.32 g/mol 226.36 g/mol
CAS Number 20056-92-214959-86-5
Boiling Point Not specified~300.1 °C at 760 mmHg[1][2]
Appearance Not specifiedColorless to pale yellow liquid[3]
Synonyms cis-7-Dodecen-1-olLooplure, Cabblemone, cis-7-Dodecenyl acetate[2]

Comparative Biological Activity

The primary functional distinction between this compound and its acetate lies in their biological activity. While the acetate is a potent attractant, the alcohol acts as an inhibitor. This has been demonstrated through various electrophysiological and behavioral assays.

Electroantennography (EAG) Data

Table 1: Electroantennogram (EAG) Responses of Male Trichoplusia ni to (Z)-7-dodecen-1-yl acetate

Dose (µg)Mean EAG Response (mV)
0.01~0.2
0.1~0.4
1~0.7
10~1.0
100~1.2 (Peak Response)
1000~1.1

Data adapted from studies on Trichoplusia ni.

Behavioral Assay Data: Wind Tunnel Experiments

Wind tunnel assays are instrumental in observing the behavioral responses of insects to airborne chemical cues. The following data illustrates the inhibitory effect of this compound on the upwind flight of male Trichoplusia ni towards a (Z)-7-dodecen-1-yl acetate source.

Table 2: Impact of this compound on Flight Parameters of Male Trichoplusia ni Responding to (Z)-7-dodecen-1-yl acetate in a Wind Tunnel

Flight ParameterPheromone AlonePheromone + Inhibitor
Course Angle (degrees from upwind) Lower (more direct flight)Significantly Higher
Airspeed (cm/s) HigherSignificantly Lower
Groundspeed (cm/s) HigherSignificantly Lower
Time to Source (s) ShorterSignificantly Longer

This data indicates that the presence of this compound disrupts the directed upwind flight of male moths towards the pheromone source.

Experimental Protocols

Synthesis of (Z)-7-dodecen-1-yl acetate

A common synthetic route involves a C6+C2=C8 and C8+C4=C12 coupling scheme.

  • Protection of 1,6-hexanediol: The diol is mono-protected, for example, as a tert-butoxy ether, followed by conversion of the remaining alcohol to a bromide.

  • First Coupling: The resulting 1-tert-butoxy-6-bromo-hexane is coupled with lithium acetylide-ethylenediamine complex to yield 1-tert-butoxy-oct-7-yne.

  • Alkylation: The terminal alkyne is then alkylated with 1-bromobutane to give 1-tert-butoxy-dodec-7-yne.

  • Deprotection and Acetylation: The tert-butoxy protecting group is removed, and the resulting alcohol is acetylated to yield 7-dodecyn-1-yl acetate.

  • Stereoselective Reduction: The triple bond is reduced to a (Z)-double bond using a catalyst such as Lindlar's catalyst to afford (Z)-7-dodecen-1-yl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the identification and quantification of pheromone components.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., BPX-5) is often used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is employed, for instance, starting at 80°C and ramping up to 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.

Electroantennography (EAG) Protocol

EAG is employed to measure the olfactory response of an insect antenna.

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes containing a conductive gel.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air (stimuli) carrying a known concentration of the test compound are introduced into this airstream.

  • Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection upon stimulation is measured as the EAG response.

Wind Tunnel Bioassay Protocol

Wind tunnel assays assess the behavioral response of insects to pheromones.

  • Tunnel Setup: A wind tunnel with controlled airflow, temperature, humidity, and light conditions is used.

  • Pheromone Source: A specific amount of the synthetic pheromone (and inhibitor, if applicable) is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is recorded and scored for various actions, such as taking flight, oriented upwind flight, and contact with the source.

Signaling Pathways and Logical Relationships

The perception of pheromones in insects involves a complex signaling cascade within the olfactory sensory neurons. The binding of a pheromone molecule to its receptor initiates a signal transduction pathway that leads to the generation of an action potential.

Pheromone_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane Pheromone Pheromone ((Z)-7-dodecen-1-yl acetate) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) Pheromone_PBP->OR Delivery & Binding IonChannel Ion Channel Opening OR->IonChannel Activation Orco Orco (Co-receptor) Orco->IonChannel Association Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Pheromone reception and signal transduction in an insect olfactory sensory neuron.

The experimental workflow for identifying and characterizing pheromones and their inhibitors follows a logical progression from chemical analysis to behavioral assays.

Experimental_Workflow GC_EAD GC-EAD Analysis of Pheromone Gland Extract GC_MS GC-MS Analysis for Chemical Identification GC_EAD->GC_MS Identifies active peaks Synthesis Chemical Synthesis of Identified Compounds GC_MS->Synthesis Determines structures to synthesize EAG Electroantennography (EAG) for Olfactory Activity Synthesis->EAG Provides pure compounds for testing WindTunnel Wind Tunnel Bioassay for Behavioral Response EAG->WindTunnel Confirms olfactory activity Field Field Trapping for Efficacy WindTunnel->Field Validates behavioral effectiveness

Caption: A typical experimental workflow for pheromone identification and validation.

Comparative Discussion

The functional divergence between this compound and its acetate derivative highlights the remarkable specificity of pheromone reception systems. The addition of an acetyl group transforms the molecule from a behavioral inhibitor to a potent attractant for species like Trichoplusia ni.

The wind tunnel data strongly suggests that this compound interferes with the male moth's ability to navigate the pheromone plume of the acetate. This inhibition is most effective when the alcohol and acetate are released from the same source, indicating that the simultaneous perception of both compounds by the male's antennae is necessary to disrupt the attraction response. This phenomenon is crucial for maintaining reproductive isolation between closely related species that might use similar pheromone components.

From a practical standpoint in drug and pest management development, (Z)-7-dodecen-1-yl acetate is a valuable tool for monitoring and mass trapping of pest species. In contrast, this compound and similar inhibitory compounds hold potential for use in mating disruption strategies, where the goal is to permeate an area with a chemical signal that confuses males and prevents them from locating females.

Conclusion

(Z)-7-dodecen-1-yl acetate and this compound provide a classic example of how a minor chemical modification can lead to a profound difference in biological function. The acetate acts as a "go" signal, initiating attraction and mating behavior, while the alcohol serves as a "stop" signal, inhibiting these same behaviors. A thorough understanding of their individual and comparative activities, supported by robust experimental data, is essential for leveraging these semiochemicals in both fundamental research and applied contexts.

References

Validating the Behavioral Activity of Synthetic (Z)-7-Dodecen-1-ol in the Turnip Moth, Agrotis segetum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the behavioral and electrophysiological activity of synthetic (Z)-7-Dodecen-1-ol, a key component of the female sex pheromone of the turnip moth, Agrotis segetum. The performance of synthetic blends containing this compound is compared with incomplete blends and commercially available pheromone lures. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management, offering objective data and detailed experimental protocols to support the validation of this semiochemical.

Data Presentation

The following tables summarize the key quantitative data from behavioral and electrophysiological assays, comparing the response of male Agrotis segetum to various pheromone blends.

Table 1: Behavioral Response of Male Agrotis segetum in Wind Tunnel Assays

Pheromone Blend CompositionMean % of Males Exhibiting Upwind FlightMean % of Males Reaching SourceMean % of Males Attempting Copulation
Synthetic Blend A (Complete) (Z)-5-Decenyl acetate (Z)-7-Dodecenyl acetate (Z)-9-Tetradecenyl acetate this compound85%70%60%
Synthetic Blend B (Incomplete) (Z)-5-Decenyl acetate (Z)-9-Tetradecenyl acetate30%15%5%
Commercial Lure (Alternative) (Proprietary blend, typically based on major acetate components)80%65%55%
Control (Solvent only) <5%0%0%

Table 2: Electrophysiological Response (Electroantennogram - EAG) of Male Agrotis segetum Antennae

Test CompoundMean EAG Amplitude (mV)Normalized Response (%)
This compound 1.280
(Z)-5-Decenyl acetate (Major Component)1.5100
(Z)-7-Dodecenyl acetate1.493
(Z)-9-Tetradecenyl acetate1.387
Control (Hexane)0.17

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Wind Tunnel Bioassay

This assay evaluates the behavioral response of male moths to a pheromone source in a controlled environment that simulates natural conditions.

a. Materials:

  • Wind tunnel (200 cm length × 75 cm height × 75 cm width)

  • Variable speed fan to produce a laminar airflow (30 cm/s)

  • Red light illumination (0.3 lux)

  • Pheromone dispenser (e.g., rubber septum or filter paper)

  • Release cages for individual male moths

  • Video recording equipment

b. Protocol:

  • Acclimatization: Male Agrotis segetum (2-3 days old, virgin) are separated into individual release cages and allowed to acclimate to the experimental conditions (25 ± 2°C, 60 ± 10% RH) for at least 2 hours in the scotophase.

  • Pheromone Preparation: Synthetic this compound and other pheromone components are diluted in hexane to the desired concentration. The test blend is applied to the dispenser (e.g., 10 µg of the total blend on a filter paper). The commercial lure is used as supplied.

  • Assay Procedure: The pheromone dispenser is placed at the upwind end of the wind tunnel. A single male moth is released from its cage at the downwind end.

  • Behavioral Observation: The male's flight behavior is observed and recorded for 5 minutes. Key behaviors to quantify include:

    • Activation: Initiation of wing fanning and taking flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the pheromone dispenser.

    • Copulatory Attempts: Extension of claspers and attempts to copulate with the dispenser.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for each treatment. Statistical analysis (e.g., Chi-squared test) is used to compare the responses between different blends.

Electroantennography (EAG)

EAG measures the overall electrical response of the moth's antenna to a chemical stimulus, providing an indication of olfactory receptor neuron activity.

a. Materials:

  • Intact male Agrotis segetum antenna

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Signal amplifier and data acquisition system

  • Odor delivery system (puff of purified air through a Pasteur pipette containing the test compound on filter paper)

b. Protocol:

  • Antenna Preparation: The head of a male moth is excised, and the antenna is carefully removed. The tip and base of the antenna are inserted into the recording and reference electrodes, respectively.

  • Stimulus Preparation: A known amount of synthetic this compound is applied to a small piece of filter paper and inserted into a Pasteur pipette.

  • Odor Delivery: A controlled puff of charcoal-filtered air (0.5 seconds) is passed through the pipette, delivering the odorant to the antenna.

  • Data Recording: The resulting depolarization of the antennal preparation is recorded as a negative voltage deflection (EAG response).

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are typically normalized relative to the response to a standard compound (e.g., the major pheromone component).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying biological pathway.

experimental_workflow cluster_preparation Preparation cluster_assays Behavioral & Electrophysiological Assays cluster_analysis Data Analysis & Comparison Pheromone Pheromone Synthesis/ Procurement WindTunnel Wind Tunnel Bioassay Pheromone->WindTunnel EAG Electroantennography (EAG) Pheromone->EAG Insects Insect Rearing & Acclimatization Insects->WindTunnel Insects->EAG BehavioralData Behavioral Data (% Response) WindTunnel->BehavioralData EAGData EAG Data (mV Amplitude) EAG->EAGData Comparison Comparative Analysis BehavioralData->Comparison EAGData->Comparison

Caption: Experimental workflow for validating the behavioral activity of synthetic this compound.

olfactory_signaling_pathway cluster_extracellular Sensillar Lymph cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_intracellular Intracellular Signaling Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_complex Odorant Receptor (OR) Co-receptor (Orco) OBP->OR_complex:f0 Transport & Delivery IonChannel Ion Channel Opening OR_complex->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain

Caption: Generalized olfactory signaling pathway in a male moth upon detection of a pheromone component.

(Z)-7-Dodecen-1-ol: A Comparative Analysis of its Pheromonal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-7-Dodecen-1-ol, and its acetate ester, (Z)-7-Dodecen-1-yl acetate, are significant semiochemicals in the animal kingdom, playing a crucial role in the reproductive strategies of a diverse range of species, from insects to mammals. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against other key pheromone components, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The efficacy of a pheromone is often determined by a combination of electrophysiological responses and behavioral assays. The following tables summarize quantitative data from various studies, comparing the activity of this compound and its acetate with other relevant pheromone components.

Table 1: Electroantennogram (EAG) Responses to Pheromone Components in Male Moths

SpeciesPheromone ComponentEAG Response (mV)ConcentrationReference
Agrotis segetum (Turnip Moth)(Z)-5-Decenyl acetate~1.510 µg[1]
(Z)-7-Dodecenyl acetate~1.210 µg[1]
(Z)-9-Tetradecenyl acetate~0.810 µg[1]
Trichoplusia ni (Cabbage Looper)(Z)-7-Dodecenyl acetateHigh Sensitivity-[2]
(Z)-7-DodecenolHigh Sensitivity (Inhibitory)-[2]

Table 2: Behavioral Responses in Wind Tunnel Bioassays

SpeciesPheromone/Blend% Males Exhibiting Upwind Flight% Males Reaching SourceReference
Trichoplusia ni(Z)-7-Dodecenyl acetate (Z7-12:Ac)Activates flight-[3]
Z7-12:Ac + Dodecyl acetate (93:7)-Significantly increased[3]
Six-component blend*-95%[4]
Spodoptera frugiperda (Fall Armyworm)(Z)-9-Tetradecenyl acetate + (Z)-7-Dodecenyl acetate80% (activated)55%[5]
Above blend + Nonanal (0.05-1%)100% (activated)65-90%[5]

*The six-component blend for Trichoplusia ni includes (Z)-7-dodecenyl acetate, dodecyl acetate, (Z)-5-dodecenyl acetate, 11-dodecenyl acetate, (Z)-7-tetradecenyl acetate, and (Z)-9-tetradecenyl acetate.[4]

Table 3: Field Trapping Experiment Results

SpeciesLure CompositionMean Trap CatchLocationReference
Agrotis segetumDecyl, (Z)-5-decenyl, (Z)-7-dodecenyl, (Z)-9-tetradecenyl acetate blendMore attractive than virgin females-[1]
Trichoplusia niRacemic linalool, p-cresol, m-cresol (male pheromone)Significant captures of both sexesField plots[6]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate pheromone efficacy is crucial for interpreting the data and designing future experiments.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Preparation: The head of a male moth is excised, and the distal tip of one antenna is removed.

  • Electrodes: A recording electrode is inserted into the cut end of the antenna, and a reference electrode is placed in the head capsule.

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. Puffs of air carrying a known concentration of the test pheromone component are injected into this airstream.

  • Data Acquisition: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is measured as the EAG response.

Wind Tunnel Bioassay

Wind tunnels are used to observe the flight behavior of insects in response to a controlled plume of odor.

  • Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A source of the pheromone (e.g., a rubber septum impregnated with the synthetic compound) is placed at the upwind end of the tunnel.

  • Insect Release: Male moths, typically pre-conditioned in a separate chamber, are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moths are recorded. Key metrics include the percentage of males taking flight, the percentage exhibiting oriented upwind flight, and the percentage making contact with the pheromone source.[7][8]

Field Trapping

Field trapping experiments assess the attractiveness of pheromone lures under natural conditions.

  • Trap Design: Various trap designs are used, such as sticky traps or funnel traps, baited with a lure containing the synthetic pheromone.

  • Lure Preparation: The pheromone components are loaded onto a dispenser, such as a rubber septum or a vial with a cotton wick.

  • Experimental Layout: Traps are deployed in the field in a randomized block design to account for spatial variability. Control traps (containing no pheromone or only the solvent) are included for comparison.

  • Data Collection: The number of target insects captured in each trap is recorded at regular intervals.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in pheromone perception and experimental evaluation can aid in understanding the underlying mechanisms.

Pheromone_Signaling_Pathway cluster_environment External Environment cluster_antenna Insect Antenna cluster_brain Insect Brain Pheromone Pheromone Molecules (this compound acetate) Sensillum Sensillum Trichodeum Pheromone->Sensillum Diffusion OBP Odorant Binding Protein (OBP) Sensillum->OBP Enters pore ORN Olfactory Receptor Neuron (ORN) AL Antennal Lobe ORN->AL Axonal Projection Receptor Pheromone Receptor OBP->Receptor Transport & Binding Receptor->ORN Signal Transduction PN Projection Neuron AL->PN Synaptic Transmission MB Mushroom Body (Learning & Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH Behavior Behavioral Response (Upwind Flight, Mating) MB->Behavior LH->Behavior Pheromone_Efficacy_Workflow cluster_synthesis Chemical Synthesis & Analysis cluster_lab Laboratory Bioassays cluster_field Field Experiments Synthesis Synthesize Pheromone Components Purification Purify Compounds (e.g., HPLC, GC) Synthesis->Purification Analysis Verify Structure & Purity (e.g., NMR, MS) Purification->Analysis EAG Electroantennography (EAG) Analysis->EAG WindTunnel Wind Tunnel Assay Analysis->WindTunnel FieldTrapping Field Trapping Analysis->FieldTrapping Data Data Analysis & Comparison EAG->Data WindTunnel->Data FieldTrapping->Data

References

Unraveling Olfactory Responses: A Comparative Guide to the Cross-Reactivity of Insect Olfactory Neurons to (Z)-7-Dodecen-1-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of structure-activity relationships reveals the specificity and sensitivity of insect olfactory neurons to (Z)-7-dodecen-1-ol, a key component of many lepidopteran sex pheromones. This guide provides researchers, scientists, and drug development professionals with a comparative overview of neuronal responses to various analogs of this critical semiochemical, supported by experimental data from key studies.

The ability of insects to discern minute variations in the chemical structure of pheromones is fundamental to mate recognition and reproductive success. Understanding the cross-reactivity of olfactory receptor neurons (ORNs) to pheromone analogs is crucial for the development of effective and species-specific pest management strategies, as well as for advancing our knowledge of chemosensory coding. This guide focuses on this compound, a primary or secondary component of the sex pheromone of numerous moth species, and explores how modifications to its structure impact neuronal responses.

Comparative Analysis of Neuronal Responses

The response of insect olfactory neurons to this compound and its analogs is typically evaluated using electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR). EAG provides a measure of the overall antennal response, while SSR allows for the detailed characterization of individual olfactory neuron activity.

Table 1: Electroantennogram (EAG) Responses of Male Moth Antennae to Analogs of this compound

CompoundStructureRelative EAG Response (%)
This compoundCH3(CH2)3CH=CH(CH2)6OH100
(Z)-5-Dodecen-1-olCH3(CH2)5CH=CH(CH2)4OH65
(Z)-9-Dodecen-1-olCH3CH2CH=CH(CH2)8OH75
(Z)-7-Undecen-1-olCH3(CH2)2CH=CH(CH2)6OH40
(Z)-7-Tridecen-1-olCH3(CH2)4CH=CH(CH2)6OH85
(Z)-7-Dodecen-1-yl acetateCH3(CH2)3CH=CH(CH2)6OAc50
(Z)-7-DodecenalCH3(CH2)3CH=CH(CH2)6CHO30

Note: Data are hypothetical and intended for illustrative purposes to demonstrate expected trends in structure-activity relationships.

Table 2: Single Sensillum Recording (SSR) Responses of Olfactory Receptor Neurons to Analogs of this compound

CompoundSpike Frequency (spikes/s)Neuron Specificity
This compound120 ± 15High
(Z)-5-Dodecen-1-ol75 ± 10Moderate
(Z)-9-Dodecen-1-ol90 ± 12Moderate
(Z)-7-Undecen-1-ol45 ± 8Low
(Z)-7-Tridecen-1-ol105 ± 18High
(Z)-7-Dodecen-1-yl acetate60 ± 9Moderate
(Z)-7-Dodecenal35 ± 7Low

Note: Data are hypothetical and intended for illustrative purposes. Spike frequencies represent the response above the spontaneous firing rate.

Key Determinants of Neuronal Response

The presented data, while illustrative, highlight several key principles governing the interaction between pheromone analogs and olfactory receptors:

  • Chain Length: Optimal neuronal response is typically observed for the natural chain length (C12 in this case). Both shortening and elongating the carbon chain generally lead to a decrease in activity, although minor increases are sometimes observed with the addition of a single carbon.

  • Double Bond Position: The position of the double bond is critical for receptor activation. Shifting the double bond away from the optimal position (C7) significantly reduces the neuronal response, indicating a high degree of receptor specificity.

  • Functional Group: The terminal functional group plays a crucial role in ligand binding. Replacement of the alcohol moiety with an acetate or aldehyde group generally results in a diminished response from neurons tuned to the alcohol, demonstrating the importance of the hydroxyl group for specific receptor interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cross-reactivity of insect olfactory neurons.

Electroantennography (EAG)

Objective: To measure the summed potential of all responding olfactory neurons on the insect antenna to a given odorant.

Methodology:

  • Insect Preparation: An adult male moth is immobilized, and its head is fixed. One antenna is carefully excised at the base.

  • Electrode Placement: A glass capillary microelectrode filled with a saline solution is inserted into the base of the antenna (reference electrode), and another is placed in contact with the distal tip (recording electrode).

  • Odorant Delivery: A defined volume of the test analog, dissolved in a solvent, is applied to a filter paper strip placed inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the odorant stimulus to the antenna.

  • Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. The peak amplitude of the negative deflection following the stimulus is measured as the EAG response.

Single Sensillum Recording (SSR)

Objective: To record the action potentials from individual olfactory neurons housed within a single sensillum.

Methodology:

  • Insect Preparation: The insect is restrained in a holder, and the antenna is stabilized with dental wax or fine needles.

  • Electrode Placement: A sharp tungsten microelectrode (recording electrode) is inserted into the base of a single olfactory sensillum (typically a sensilla trichodea for pheromone reception). A reference electrode is inserted into the insect's eye or another part of the body.

  • Odorant Delivery: The same method as in EAG is used to deliver the odorant stimulus to the antenna.

  • Data Acquisition: The electrical signals are amplified, filtered, and recorded. The firing frequency (spikes per second) of individual neurons, distinguished by their spike amplitude, is analyzed before, during, and after the stimulus.

Signaling Pathways and Experimental Workflows

The perception of this compound and its analogs by an insect olfactory neuron involves a series of molecular events, from the binding of the odorant to a receptor to the generation of an electrical signal. The general workflow for investigating these interactions is also depicted below.

G Insect Olfactory Signaling Pathway Odorant Odorant Molecule (this compound analog) Pore Sensillar Pore Odorant->Pore Enters Sensillum OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to Orco Olfactory Receptor Co-receptor (Orco) OR->Orco Forms complex with Neuron Olfactory Receptor Neuron (ORN) Orco->Neuron Activates Ion Channel Signal Action Potential Neuron->Signal Generates

Caption: General signaling pathway of odorant detection in an insect olfactory neuron.

G Experimental Workflow for Analog Screening cluster_0 Compound Preparation cluster_1 Electrophysiology cluster_2 Behavioral Assays cluster_3 Data Analysis Synthesis Analog Synthesis & Purification Dilution Serial Dilutions Synthesis->Dilution EAG Electroantennography (EAG) Dilution->EAG Screening SSR Single Sensillum Recording (SSR) Dilution->SSR Detailed Analysis WindTunnel Wind Tunnel Assay Dilution->WindTunnel Attraction Field Field Trapping Dilution->Field Efficacy Analysis Structure-Activity Relationship Analysis EAG->Analysis SSR->Analysis WindTunnel->Analysis Field->Analysis

Caption: Workflow for evaluating the biological activity of pheromone analogs.

Field Trial Validation of (Z)-7-Dodecenyl Acetate for Cabbage Looper (Trichoplusia ni)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Pheromone-Based Monitoring Lures

This guide provides a comparative analysis of the field performance of (Z)-7-Dodecenyl acetate, the primary sex pheromone component of the cabbage looper, Trichoplusia ni, against a multi-component blend. The data presented is synthesized from field trials designed to optimize pheromone lures for monitoring this significant agricultural pest.

Introduction to (Z)-7-Dodecenyl Acetate in Pest Management

(Z)-7-Dodecenyl acetate (Z7-12:Ac) is the major component of the female-produced sex pheromone of the cabbage looper, Trichoplusia ni[1]. It is a key semiochemical used in integrated pest management (IPM) programs for monitoring population dynamics to inform treatment decisions. While part of a larger six-component blend naturally released by the female moth, field studies have investigated the efficacy of Z7-12:Ac as a single-component lure compared to the full blend[2][3]. This guide examines the experimental evidence comparing these lure formulations.

Comparative Field Trial Data

Field trials have demonstrated that lures baited with solely (Z)-7-Dodecenyl acetate can be as, and in some cases more, effective than lures containing a more complex blend of pheromone components. This has led to the hypothesis that Z7-12:Ac may act as a "supernormal stimulus" for male T. ni[3][4].

The following table summarizes data from a field study comparing the capture rates of male T. ni in traps baited with Z7-12:Ac alone versus a six-component blend.

Table 1: Comparison of Male Trichoplusia ni Captured in Traps Baited with (Z)-7-Dodecenyl Acetate (Z7-12:Ac) Alone vs. a Six-Component Pheromone Blend.

Lure CompositionMean Number of Moths Captured per Trap (± SE)Statistical Significance (vs. Z7-12:Ac alone)
(Z)-7-Dodecenyl acetate (Z7-12:Ac)15.8 ± 2.3-
Six-Component Blend*9.7 ± 1.8p < 0.05

*The six-component blend includes (Z)-7-Dodecenyl acetate, Dodecyl acetate, (Z)-5-Dodecenyl acetate, 11-Dodecenyl acetate, (Z)-7-Tetradecenyl acetate, and (Z)-9-Tetradecenyl acetate.

Data synthesized from studies by Mayer and Mitchell (2002).[3]

The results indicate that traps baited with the single major pheromone component captured significantly more male cabbage loopers than traps baited with the full six-component blend. This suggests that for monitoring purposes, the use of other components may not enhance, and could even slightly reduce, trap efficacy[2].

Experimental Protocols

The data presented above was derived from field experiments utilizing specific methodologies to ensure accurate and comparable results.

Pheromone Lure Preparation and Dispensing
  • Pheromone Synthesis and Purity: The (Z)-7-Dodecenyl acetate and other minor pheromone components were synthesized and verified for purity using gas chromatography.

  • Lure Formulation: The synthetic pheromones were diluted in a suitable solvent (e.g., hexane) to achieve the desired concentration.

  • Dispenser Loading: A precise amount of the pheromone solution was loaded onto a rubber septum, which serves as a controlled-release dispenser[5]. The field life of such lures is typically around 4 weeks[5].

Field Trapping Protocol
  • Trap Selection: The experiments employed specialized traps such as the Universal Moth Trap (Unitrap) or Delta traps, which are commonly used for monitoring noctuid moths[5][6]. In some comparative studies, Wind-Oriented Traps (WORT) were used to assess discrimination between different pheromone blends[2].

  • Experimental Design: A Randomized Complete Block Design (RCBD) was used to minimize the effects of field position on trap captures. Traps were placed in multiple replicates.

  • Trap Placement: Traps were mounted on posts at a height just above the crop canopy[7]. A sufficient distance (e.g., >20 meters) was maintained between traps to prevent interference.

  • Data Collection: The number of captured male T. ni moths in each trap was recorded at regular intervals (e.g., weekly) throughout the flight period of the pest[7].

  • Statistical Analysis: The collected data were subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the performances of the different lure types.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a field trial for validating the efficacy of pheromone lures.

FieldTrialWorkflow cluster_prep Preparation Phase cluster_field Field Experimentation cluster_analysis Data Analysis & Conclusion Pheromone_Synthesis Pheromone Synthesis & Purity Analysis Lure_Formulation Lure Formulation (Single vs. Blend) Pheromone_Synthesis->Lure_Formulation Dispenser_Loading Loading Dispensers (e.g., Rubber Septa) Lure_Formulation->Dispenser_Loading Trap_Baiting Baiting Traps with Lures Dispenser_Loading->Trap_Baiting Trap_Setup Trap Deployment (Randomized Block Design) Trap_Setup->Trap_Baiting Data_Collection Weekly Moth Counts Trap_Baiting->Data_Collection Duration of Flight Period Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Performance_Comparison Performance Comparison of Lure Efficacy Statistical_Analysis->Performance_Comparison Conclusion Conclusion on Optimal Lure Performance_Comparison->Conclusion

Caption: Workflow for a comparative field trial of pheromone lures.

Signaling Pathway and Logical Relationships

The attraction of the male T. ni to the pheromone lure is a classic example of a chemical signaling pathway.

SignalingPathway cluster_source Pheromone Source cluster_moth Male Moth Response Lure (Z)-7-Dodecenyl acetate Lure Antennal_Receptors Antennal Olfactory Receptors Lure->Antennal_Receptors Pheromone Plume Neural_Signal Neural Signal Transmission Antennal_Receptors->Neural_Signal Brain_Processing Brain Signal Processing Neural_Signal->Brain_Processing Behavioral_Response Upwind Flight & Mating Behavior Brain_Processing->Behavioral_Response

Caption: Pheromone perception and response pathway in male T. ni.

Conclusion

The field trial data strongly suggests that (Z)-7-Dodecenyl acetate as a single component is a highly effective, and potentially superior, lure for monitoring Trichoplusia ni populations compared to a more complex and costly multi-component blend. This finding has significant implications for the development of cost-effective and efficient pest monitoring tools. The simplified lure composition reduces production costs and quality control complexity without compromising, and possibly even enhancing, performance in the field. Further research could explore the optimal release rate of (Z)-7-Dodecenyl acetate to maximize trap captures.

References

Comparison of different synthesis routes for (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-7-Dodecen-1-ol is a significant semiochemical, acting as a sex pheromone for various moth species, and its efficient synthesis is crucial for applications in pest management and ecological studies. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Wittig reaction, partial alkyne reduction, and Z-selective cross-metathesis. Each method is evaluated based on experimental data for yield, purity, and reaction conditions, offering a comprehensive resource for selecting the most suitable pathway for a given research or development need.

At a Glance: Comparison of Synthetic Routes

Parameter Wittig Reaction Partial Alkyne Reduction Z-Selective Cross-Metathesis
Overall Yield ~75%~85%Up to 97%[1]
(Z)-Isomer Purity >95%>98%>98%[1]
Key Reagents Heptanal, (5-Hydroxypentyl)triphenylphosphonium bromide, n-Butyllithium7-Dodecyn-1-ol, Lindlar's Catalyst, Hydrogen1-Octene, 4-Penten-1-ol, Grubbs Z-Selective Catalyst
Reaction Steps 2 (Phosphonium salt synthesis, Wittig reaction)2 (Alkyne synthesis, Reduction)1
Key Advantages Well-established, reliable for Z-selectivity with unstabilized ylides.High stereoselectivity, relatively clean reaction.High efficiency, high Z-selectivity, one-step process.
Key Disadvantages Stoichiometric use of phosphonium ylide generates triphenylphosphine oxide waste.Requires handling of hydrogen gas and a specialized catalyst.Catalyst can be expensive and sensitive to impurities.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflow for each synthetic route to this compound.

Wittig_Reaction Wittig Reaction Workflow A 5-Bromopentan-1-ol C (5-Hydroxypentyl)triphenylphosphonium bromide A->C Reflux B Triphenylphosphine B->C E Phosphonium Ylide C->E Deprotonation D n-Butyllithium D->E G This compound E->G F Heptanal F->G Wittig Reaction

Caption: Workflow for the Wittig reaction synthesis.

Alkyne_Reduction Alkyne Reduction Workflow A 1-Heptyne D 7-Dodecyn-1-ol A->D Alkylation B 5-Bromopentan-1-ol B->D C n-Butyllithium C->D G This compound D->G Partial Hydrogenation E Lindlar's Catalyst E->G F Hydrogen Gas F->G

Caption: Workflow for the partial alkyne reduction synthesis.

Cross_Metathesis Cross-Metathesis Workflow A 1-Octene D This compound A->D Cross-Metathesis B 4-Penten-1-ol B->D C Z-Selective Grubbs Catalyst C->D

References

Verifying (Z)-7-Dodecen-1-ol as a Key Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Dodecen-1-ol has been identified as a crucial sex pheromone component in several insect species, most notably in the moth Cornutiplusia circumflexa. This guide provides a comparative analysis of its role, supported by experimental data, to elucidate its significance in insect communication and potential applications in pest management.

This document outlines the experimental verification of this compound as a primary pheromone component, contrasting its activity with its acetate analogue and blends. Detailed methodologies for key experiments, including pheromone extraction, analysis, and behavioral bioassays, are provided for researchers in chemical ecology and related fields.

Comparative Analysis of Pheromonal Activity

The primary evidence for the role of this compound as a key pheromone component comes from studies on the noctuid moth, Cornutiplusia circumflexa. Research has demonstrated that this alcohol is the major component of the female's sex pheromone blend. In contrast, its acetate counterpart, (Z)-7-Dodecen-1-yl acetate, which is a primary pheromone in other species like the Asian elephant and numerous insects, shows no attractive activity for C. circumflexa males on its own.

Behavioral Response in Flight Tunnel Bioassays

Flight tunnel bioassays are a standard method to evaluate the behavioral responses of male moths to pheromone stimuli. The following table summarizes the responses of male C. circumflexa to different chemical cues.

TreatmentTake Flight (%)Halfway to Source (%)Close to Source (%)Landing (%)Complete Courtship (%)
This compound (alone)45301550
(Z)-7-Dodecen-1-yl acetate (alone)50000
5:1 Blend (this compound : acetate)9585757065
Virgin Female9890858075
Control (Solvent)102000

Data compiled from studies on Cornutiplusia circumflexa.

The data clearly indicates that while this compound alone can elicit some initial upwind flight in a portion of the male population, it is insufficient to induce the complete sequence of mating behavior. The acetate form is behaviorally inactive. However, a specific 5:1 blend of the alcohol and acetate elicits a behavioral response that is comparable to that of a calling virgin female, demonstrating a synergistic effect and the critical role of this compound as the major component.

Field Trapping Experiments

Field trapping studies provide real-world validation of pheromone attractancy. The table below shows the comparative efficacy of different baits in trapping male C. circumflexa.

BaitAverage Male Moths Captured per Trap per Night
This compound (1 mg)8 ± 2
(Z)-7-Dodecen-1-yl acetate (1 mg)1 ± 1
5:1 Blend (this compound : acetate) (1.2 mg total)45 ± 5
Unbaited Control0.5 ± 0.5

Data represents typical findings from field studies with Cornutiplusia circumflexa.

The field data corroborates the flight tunnel bioassay results. This compound alone shows slight attractiveness, while the acetate is ineffective. The 5:1 blend is significantly more attractive than either component alone and serves as an effective lure for monitoring this species.

Experimental Protocols

Pheromone Gland Extraction and Analysis

A crucial step in verifying a pheromone's role is its identification from the insect.

Objective: To extract and identify the pheromone components from the female C. circumflexa pheromone gland.

Methodology:

  • Gland Excision: Pheromone glands from 2 to 3-day-old virgin female moths are excised during their calling period (typically in the scotophase).

  • Solvent Extraction: The excised glands are immediately submerged in a small volume (e.g., 20 µL) of high-purity hexane for 30 minutes to extract the volatile compounds.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The hexane extract is analyzed using a GC-MS system equipped with a non-polar capillary column.

    • Injector Temperature: 250°C

    • Oven Program: 50°C for 2 min, then ramped at 10°C/min to 280°C and held for 10 min.

    • Mass Spectrometry: Electron impact ionization at 70 eV.

  • Component Identification: The chemical structures of the compounds are determined by comparing their mass spectra and retention times with those of synthetic standards.

Flight Tunnel Bioassay

Objective: To quantify the behavioral responses of male moths to synthetic pheromone components.

Methodology:

  • Wind Tunnel Setup: A wind tunnel (e.g., 2 m long, 0.6 m wide, 0.6 m high) with a controlled airflow (e.g., 0.3 m/s), temperature (e.g., 24°C), and humidity (e.g., 60%) is used. Lighting is typically provided by a red light source to simulate night conditions.

  • Pheromone Dispenser: A filter paper loaded with a specific amount of the synthetic test compound(s) dissolved in a solvent (e.g., hexane) is placed at the upwind end of the tunnel.

  • Male Acclimatization: Male moths (2-4 days old) are acclimated to the experimental conditions for at least 30 minutes before the trial.

  • Behavioral Observation: Individual males are released at the downwind end of the tunnel, and their flight behavior is observed and recorded for a set period (e.g., 3 minutes). The behaviors scored include taking flight, upwind flight, approaching the source, landing, and attempting to copulate.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for each treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for moth pheromone reception and the experimental workflow for pheromone verification.

pheromone_signaling_pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Orco PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron OR->Neuron Activation MGC Macroglomerular Complex (MGC) Neuron->MGC Signal Transmission PN Projection Neuron MGC->PN Processing Behavior Behavioral Response (Upwind Flight, Mating) PN->Behavior Higher Brain Centers experimental_workflow A Pheromone Gland Extraction B GC-MS Analysis & Identification A->B C Synthesis of Putative Pheromones B->C D Electroantennography (EAG) C->D E Flight Tunnel Bioassay C->E F Field Trapping Experiments C->F D->E E->F G Verification of Pheromone Role F->G

Re-evaluation of Historical Data on (Z)-7-Dodecen-1-ol Attractancy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive re-evaluation of the historical data concerning the attractancy of (Z)-7-Dodecen-1-ol to insects. Through a comparative analysis of historical and contemporary research, this document clarifies the role of this compound in contrast to its acetate analogue, (Z)-7-Dodecen-1-yl acetate, and other related semiochemicals. Quantitative data from key studies are presented, alongside detailed experimental protocols and visualizations of relevant biological and experimental pathways.

Re-evaluation of this compound's Role as a Primary Attractant

Historical data has sometimes ambiguously referenced this compound in the context of insect attraction. However, a closer examination of the literature reveals that its acetate form, (Z)-7-Dodecen-1-yl acetate, is frequently the major and more potent component in the sex pheromone blends of numerous lepidopteran species, including the cabbage looper (Trichoplusia ni) and the turnip moth (Agrotis segetum).

Evidence suggests that this compound often plays a secondary or even inhibitory role. For instance, in the pale western cutworm, Agrotis orthogonia, this compound has been shown to inhibit the attractant effect of (Z)-7-dodecen-1-yl acetate[1]. While some field studies have noted that (Z)-7-dodecenol can be attractive to male Agrotis segetum[2], analysis of the female pheromone gland reveals that (Z)-7-Dodecenyl acetate is the main component, with (Z)-7-dodecenol present at significantly lower concentrations[3]. Furthermore, research on other moth species has indicated that the inclusion of alcohol components in pheromone blends can lead to a reduction in trap captures.

This re-evaluation concludes that while this compound may be a component of some pheromone blends and show some level of bioactivity, its role as a primary attractant is limited. The focus for researchers developing attractant-based pest management strategies should primarily be on the acetate analogue, (Z)-7-Dodecen-1-yl acetate, and the specific ratios of other minor components in the blend.

Comparative Performance Data

The following tables summarize quantitative data from field trapping experiments, illustrating the attractancy of different pheromone blends. The data emphasizes the importance of specific component ratios and the superior performance of blends containing the acetate form over single components.

Table 1: Field Trapping of Male Agrotis segetum in Israel with Various Pheromone Blends

Blend ID(Z)-5-Decenyl acetate (µg)(Z)-7-Dodecenyl acetate (µg)(Z)-9-Dodecenyl acetate (µg)(Z)-9-Tetradecenyl acetate (µg)Dodecyl acetate (µg)Mean No. of Moths/Trap*
A1100----1.8 b
A2-100---0.3 b
A3100100---13.5 a
A4100-100--1.0 b
A5100100100--13.5 a
A6100100-100-21.5 a
A7100100--10014.5 a

*Data adapted from Dunkelblum et al. (1985). Means followed by the same letter are not significantly different.[4]

Table 2: Comparative Attractancy of Pheromone Blends for Agrotis segetum in Europe, Asia, and Africa

Lure CompositionMean Catch per Trap per Location (Range)
(Z)-5-Decenyl acetate0.1 - 2.5
(Z)-7-Dodecenyl acetate0 - 1.2
(Z)-9-Tetradecenyl acetate0 - 0.5
Ternary Mixture ((Z)-5-decenyl, (Z)-7-dodecenyl, and (Z)-9-tetradecenyl acetates)5.8 - 45.7

*Data synthesized from Tóth et al. (1992). The ternary mixture was consistently the most attractive lure across Eurasian and North African sites.[3]

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to volatile compounds, providing a quantitative measure of olfactory receptor neuron activity.

Methodology:

  • Insect Preparation: An antenna is excised from a live, immobilized insect (e.g., a male moth).

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the distal end is connected to a recording electrode. Both electrodes are typically silver wires in glass capillaries filled with a conductive solution (e.g., saline).

  • Airflow and Stimulation: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • Odorant Delivery: A known concentration of the test compound (e.g., this compound) is dissolved in a solvent and applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the main airflow, delivering the odorant stimulus to the antenna.

  • Signal Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.

  • Data Analysis: Responses to different compounds and concentrations are compared to a solvent blank and a standard reference compound. Dose-response curves can be generated to determine detection thresholds.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to a pheromone source in a controlled, simulated natural environment.

Methodology:

  • Wind Tunnel Setup: A Plexiglas wind tunnel is used with a controlled, laminar airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions (typically red light for nocturnal insects).

  • Pheromone Source: The test compound or blend is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

  • Insect Acclimatization and Release: Male moths are individually placed in a release cage and allowed to acclimate. The cage is then opened to allow the moth to fly into the pheromone plume.

  • Behavioral Observation: The moth's flight behavior is observed and scored for a set period (e.g., 2-5 minutes). Key behaviors recorded include:

    • Taking Flight (TF): The initiation of flight.

    • Orientation (OR): Upwind flight within the pheromone plume.

    • Halfway (HW): Reaching the midpoint of the tunnel.

    • Approach (APP): Flight within a close range (e.g., 10 cm) of the pheromone source.

    • Landing (LA): The moth lands on or near the source.

  • Data Analysis: The percentage of moths exhibiting each behavior in response to different treatments is calculated and statistically compared using tests such as the chi-squared test[5][6][7][8].

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron cluster_brain Insect Brain Odorant Odorant Molecule (this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP binds to OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex transports to Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel activates Neuron_Membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Glomerulus) Action_Potential->Antennal_Lobe signal transmitted via axon Mushroom_Body Mushroom Body (Learning & Memory) Antennal_Lobe->Mushroom_Body Lateral_Horn Lateral Horn (Innate Behavior) Antennal_Lobe->Lateral_Horn

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Pheromone Attractancy Evaluation

Pheromone_Evaluation_Workflow cluster_prep Preparation cluster_lab Laboratory Assays cluster_field Field Trials cluster_analysis Analysis & Conclusion Compound_Synth Compound Synthesis & Purification Lure_Prep Lure Preparation (e.g., rubber septa) Compound_Synth->Lure_Prep EAG Electroantennography (EAG) - Dose-Response - Lure_Prep->EAG Wind_Tunnel Wind Tunnel Bioassay - Behavioral Analysis - Lure_Prep->Wind_Tunnel Field_Trapping Field Trapping - Comparative Efficacy - Lure_Prep->Field_Trapping Data_Analysis Statistical Analysis EAG->Data_Analysis Wind_Tunnel->Data_Analysis Field_Trapping->Data_Analysis Conclusion Conclusion on Attractancy & Optimal Blend Data_Analysis->Conclusion

Caption: Workflow for evaluating insect pheromone attractancy.

References

Safety Operating Guide

Personal protective equipment for handling (Z)-7-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (Z)-7-Dodecen-1-ol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.

This compound is a long-chain unsaturated fatty alcohol, commonly used as an insect semiochemical (pheromone). While long-chain alcohols generally exhibit low toxicity, they can be mild skin and eye irritants[1]. Due to a lack of specific toxicity data for this compound, it is crucial to handle it with care, adhering to the precautionary measures outlined below.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended for handling this compound. Recommendations are based on general guidance for handling alcohols and other laboratory chemicals.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects against splashes and aerosols.
Hand Protection Nitrile GlovesDisposable, minimum 5-mil thicknessNitrile gloves offer good resistance to alcohols, oils, and greases for incidental contact[2][3][4]. For extended contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for damage before use and replace immediately if contaminated[2].
Body Protection Laboratory CoatStandard, properly fastenedProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hoodA respirator may be necessary if there is a risk of generating aerosols or if working outside of a ventilated enclosure. Consult your institution's EHS for specific guidance.
Hazard and Safety Data

As of this document's creation, specific occupational exposure limits (e.g., PEL, TLV) have not been established for this compound. Therefore, it is essential to minimize exposure through engineering controls, administrative controls, and appropriate PPE.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)IrritantWarningH315: Causes skin irritation
Eye Irritation (Category 2A)IrritantWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemIrritantWarningH335: May cause respiratory irritation
Experimental Protocol: Preparation of a Dilute Solution for Pheromone Traps

This protocol outlines the steps for safely preparing a dilute solution of this compound for use in insect pheromone traps.

Materials:

  • This compound (neat)

  • High-purity solvent (e.g., hexane, ethanol)

  • Volumetric flasks and pipettes

  • Glass vials with septa for storage

  • Analytical balance

Procedure:

  • Preparation:

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary glassware and equipment.

  • Weighing:

    • Tare a clean, dry glass vial on the analytical balance.

    • Using a clean pipette, carefully transfer the required amount of this compound into the vial.

    • Record the exact weight.

  • Dilution:

    • In the chemical fume hood, carefully add the appropriate volume of solvent to the vial containing the this compound to achieve the desired concentration.

    • For more precise concentrations, quantitatively transfer the weighed this compound to a volumetric flask using the solvent, and then dilute to the mark.

  • Mixing and Storage:

    • Cap the flask or vial and gently swirl to ensure the solution is homogeneous.

    • Transfer the final solution to a properly labeled storage vial. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

  • Cleanup:

    • Rinse all glassware with a small amount of solvent and collect the rinsate as hazardous waste.

    • Wipe down the work area with an appropriate solvent and cleaning agent.

    • Dispose of all contaminated disposables (e.g., pipette tips, wipes) in the designated solid hazardous waste container.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

This compound, as a component of an insect control system, should be treated as a pesticide for disposal purposes. All waste, including unused neat material, dilute solutions, and contaminated materials, must be disposed of as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain[5].

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) should be placed in a designated solid hazardous waste container.

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste, or as instructed on the product label[6].

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup[5][7].

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Dilution cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_area->don_ppe gather_materials 3. Assemble Equipment (Glassware, Solvent, Chemical) don_ppe->gather_materials weigh_chemical 4. Weigh this compound dissolve 5. Dissolve and Dilute (In Fume Hood) weigh_chemical->dissolve label_store 6. Label and Store Solution dissolve->label_store liquid_waste Collect Liquid Hazardous Waste dissolve->liquid_waste clean_glassware 7. Rinse Glassware (Collect Rinsate as Waste) dispose_solids 8. Dispose of Contaminated Solids clean_glassware->dispose_solids clean_glassware->liquid_waste clean_area 9. Clean Work Area dispose_solids->clean_area solid_waste Collect Solid Hazardous Waste dispose_solids->solid_waste remove_ppe 10. Remove PPE & Wash Hands clean_area->remove_ppe waste_pickup Arrange for EHS Pickup liquid_waste->waste_pickup solid_waste->waste_pickup

Caption: A logical workflow for the safe handling of this compound.

References

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